Donitriptan mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H29N5O5S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;methanesulfonic acid |
InChI |
InChI=1S/C23H25N5O2.CH4O3S/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;1-5(2,3)4/h1-6,13,15,26H,7-12,16,24H2;1H3,(H,2,3,4) |
InChI Key |
YXGLETUJBIBOFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile donitriptan F 11356 F 12640 F-12640 F11356 F12640 |
Origin of Product |
United States |
Foundational & Exploratory
Donitriptan Mesylate: A Technical Overview of 5-HT1B/1D Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan, a potent serotonin 5-HT1B and 5-HT1D receptor agonist, was investigated as a potential treatment for migraine. This technical guide provides an in-depth analysis of its binding affinity for these receptors, presenting key quantitative data, detailed experimental methodologies for the assays used to determine these affinities, and visualizations of the associated signaling pathways and experimental workflows. Donitriptan is characterized by its high-affinity binding to both 5-HT1B and 5-HT1D receptors, acting as a high-efficacy agonist. This document serves as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Quantitative Binding Affinity Data
Donitriptan mesylate exhibits high affinity for both human 5-HT1B and 5-HT1D receptors. The binding affinity is commonly expressed in terms of the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value and a higher pKi value indicate a stronger binding affinity.
| Receptor Subtype | Parameter | Value Range | Reference(s) |
| 5-HT1B | pKi | 9.4 - 9.7 | [1][2][3] |
| Ki (nM) | 0.079 - 0.40 | [4] | |
| 5-HT1D | pKi | 9.3 | [1] |
| Ki (nM) | 0.063 - 0.50 |
Experimental Protocols
The determination of donitriptan's binding affinity and functional activity at 5-HT1B and 5-HT1D receptors involves several key in vitro assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor. It involves the use of a radioactively labeled ligand that binds to the receptor and a test compound (donitriptan) that competes for the same binding site.
Objective: To determine the inhibition constant (Ki) of donitriptan for 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-HT).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are thawed and homogenized in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding).
-
A high concentration of a non-labeled ligand like serotonin to determine non-specific binding.
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of donitriptan that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
As 5-HT1B and 5-HT1D receptors are Gαi-coupled, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the functional potency (EC50) and efficacy of donitriptan as an agonist at 5-HT1B and 5-HT1D receptors.
Materials:
-
Intact cells expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Forskolin (an adenylyl cyclase activator).
-
This compound solutions of varying concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-treatment: Cells are pre-treated with forskolin to stimulate cAMP production.
-
Agonist Treatment: Varying concentrations of this compound are added to the wells.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of donitriptan to generate a dose-response curve, from which the EC50 (the concentration of donitriptan that produces 50% of its maximal effect) and the maximal efficacy (Emax) are determined.
Functional Assay: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins upon receptor stimulation, providing a direct measure of receptor-G protein coupling.
Objective: To assess the ability of donitriptan to stimulate G protein activation via 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound solutions of varying concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (e.g., unlabeled GTPγS).
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes are prepared and homogenized in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added:
-
Assay buffer containing GDP.
-
Varying concentrations of this compound.
-
The cell membrane preparation.
-
-
Pre-incubation: The plate is pre-incubated to allow donitriptan to bind to the receptors.
-
Initiation of Reaction: [35S]GTPγS is added to initiate the binding reaction.
-
Incubation: The plate is incubated, typically for 30-60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing and Counting: The filters are washed, and the bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of donitriptan to determine its potency (EC50) and efficacy in stimulating G protein activation.
Signaling Pathways and Experimental Workflows
5-HT1B/1D Receptor Signaling Pathway
Donitriptan acts as an agonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi. Activation of these receptors by donitriptan leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This signaling cascade is believed to be a key mechanism in the therapeutic action of triptans for migraine, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.
Caption: 5-HT1B/1D Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
The workflow for a competitive radioligand binding assay is a sequential process designed to quantify the affinity of a test compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay Workflow
This workflow outlines the steps to determine the functional effect of a compound on the Gαi-coupled 5-HT1B/1D receptors by measuring changes in intracellular cAMP levels.
Caption: cAMP Functional Assay Workflow.
Conclusion
This compound is a high-affinity, high-efficacy agonist for both 5-HT1B and 5-HT1D receptors. The quantitative data, derived from robust experimental methodologies such as radioligand binding assays and functional assays measuring cAMP inhibition and GTPγS binding, consistently demonstrate its potent interaction with these therapeutic targets. The detailed protocols and workflow visualizations provided in this guide offer a comprehensive understanding of the preclinical characterization of donitriptan's binding profile, which is crucial for researchers and professionals in the field of pharmacology and drug development. Although donitriptan was not ultimately marketed, the study of its receptor interactions provides valuable insights into the structure-activity relationships of triptan-class drugs.
References
- 1. Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Donitriptan Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan (developmental code name F-11356) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was under development as a treatment for migraine headaches.[1][2] As a member of the triptan class of drugs, its primary mechanism of action is centered on the vasoconstriction of cranial blood vessels and the inhibition of vasoactive neuropeptide release.[3][4] Despite showing promise in preclinical and early clinical studies, its development was discontinued after phase II clinical trials.[1] This guide provides a comprehensive overview of the pharmacological profile of Donitriptan mesylate, summarizing available data on its receptor binding, functional activity, and preclinical findings.
Receptor Binding Affinity
Donitriptan exhibits high affinity for human 5-HT1B and 5-HT1D receptors, a key characteristic for its antimigraine effects. The binding affinity is typically determined through radioligand binding assays, where the compound's ability to displace a specific radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Ki (nM) Range | Species |
| 5-HT1B | 0.079 – 0.40 | Human |
| 5-HT1D | 0.063 – 0.50 | Human |
| Data sourced from publicly available pharmacological data. |
Functional Activity
Donitriptan acts as a near-full agonist at both 5-HT1B and 5-HT1D receptors, demonstrating high efficacy in functional assays. Efficacy (Emax) represents the maximum response a drug can produce, while potency (EC50) is the concentration required to elicit 50% of the maximal response. Functional activity is often assessed by measuring the drug's ability to modulate second messenger systems, such as cyclic adenosine monophosphate (cAMP), upon receptor activation.
| Receptor Subtype | Emax (%) | EC50 (nM) | Assay Type |
| 5-HT1B | 94 | Not Reported | cAMP Inhibition |
| 5-HT1D | 97 | Not Reported | cAMP Inhibition |
| 5-HT2A | Not Reported | 7.9 | Not Specified |
| Data sourced from publicly available pharmacological data. |
Notably, Donitriptan is also a potent agonist at the 5-HT2A receptor, a characteristic that is unique among most triptans.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life, are not publicly available. This is likely due to the discontinuation of its clinical development. Preclinical studies in animals indicated that oral Donitriptan could access the brain.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (for 5-HT1B/1D Receptors)
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Donitriptan.
1. Membrane Preparation:
-
Cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).
-
Varying concentrations of the unlabeled test compound (Donitriptan).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM methiothepin).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for 5-HT1B/1D Receptors)
This protocol describes a typical method to assess the functional agonist activity of Donitriptan at Gαi-coupled receptors like 5-HT1B and 5-HT1D by measuring the inhibition of cAMP production.
1. Cell Culture and Plating:
-
Cells expressing the human 5-HT1B or 5-HT1D receptor are cultured and seeded into 96-well plates.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
The cells are pre-incubated with varying concentrations of the test compound (Donitriptan).
-
To stimulate cAMP production, a fixed concentration of forskolin (an adenylyl cyclase activator) is added to all wells except the basal control.
-
The plates are incubated for a specific time (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in each sample is determined from the standard curve.
-
The percentage of inhibition of forskolin-stimulated cAMP production by the test compound is calculated.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The Emax value represents the maximal inhibition achieved by the compound.
Mandatory Visualizations
Caption: Signaling pathway of Donitriptan at 5-HT1B/1D receptors.
References
- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 2. Donitriptan - Wikipedia [en.wikipedia.org]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-Depth Technical Guide to the Synthesis of Donitriptan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan, a potent 5-HT1B/1D receptor agonist, has been a subject of interest for its potential as an anti-migraine agent. This technical guide provides a comprehensive overview of the core synthetic pathways for Donitriptan Mesylate. It details two primary synthetic routes originating from serotonin, outlining the key chemical transformations and intermediates. This document is intended to serve as a valuable resource for researchers and professionals involved in the chemical synthesis and development of serotonergic compounds.
Introduction
Donitriptan is a tryptamine derivative recognized for its high affinity and efficacy as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[1] Its synthesis has been approached through various pathways, primarily starting from the readily available neurotransmitter, serotonin. This guide will explore two principal synthetic strategies, providing a detailed examination of the requisite experimental protocols and the quantitative data associated with these processes.
Synthetic Pathways
Two major synthetic routes for Donitriptan have been described in the scientific literature. Both pathways commence with serotonin as the starting material and converge to a common penultimate intermediate, which is then deprotected and salified to yield this compound.
Pathway 1: Acylation of Serotonin followed by Coupling
This pathway involves the initial protection of the amino group of serotonin, followed by O-alkylation, saponification, and subsequent coupling with a phenylpiperazine derivative.
Logical Flow of Pathway 1
Caption: Synthetic route to this compound via N-Boc-serotonin intermediate.
Pathway 2: Condensation with a Pre-functionalized Piperazine
This alternative route involves the preparation of a chloroacetylated phenylpiperazine derivative, which is then condensed with N-Boc protected serotonin.
Experimental Workflow of Pathway 2
Caption: Alternative synthesis of this compound through a chloroacetyl intermediate.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of Intermediates for Pathway 1
3.1.1. N-Boc Protection of Serotonin
-
Procedure: To a solution of serotonin in a suitable solvent such as aqueous dioxane, add sodium hydroxide followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride). The reaction mixture is stirred at room temperature.
-
Work-up: After completion, the reaction is acidified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield N-Boc-serotonin.
3.1.2. O-Alkylation and Saponification
-
Procedure: The N-Boc-serotonin is treated with methyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. The resulting methyl ester is then saponified using a base like potassium hydroxide in a mixture of methanol and water.
-
Work-up: The reaction mixture is acidified, and the product, 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid, is extracted, dried, and purified. An overall yield of 81% for these initial three steps has been reported.[2]
3.1.3. Synthesis of 4-(1-piperazinyl)benzonitrile
-
Procedure: This intermediate can be synthesized via the nucleophilic substitution of 4-fluorobenzonitrile with piperazine in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.
-
Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization.
Synthesis of Intermediate for Pathway 2
3.2.1. Synthesis of 4-[4-(chloroacetyl)piperazin-1-yl]benzonitrile
-
Procedure: 4-(1-piperazinyl)benzonitrile is dissolved in a suitable solvent such as dichloromethane. A base, for instance, calcium carbonate, is added, and the mixture is cooled. Chloroacetyl chloride is then added dropwise, and the reaction is stirred to completion.
-
Work-up: The reaction is filtered, and the filtrate is washed, dried, and concentrated to yield the desired chloroacetyl intermediate.
Final Coupling and Deprotection Steps
3.3.1. Coupling Reaction (Pathway 1)
-
Procedure: 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid is condensed with 4-(1-piperazinyl)benzonitrile using a coupling agent like ethyl chloroformate in a solvent such as dichloromethane.
-
Work-up: The reaction mixture is washed, dried, and the solvent is evaporated to give the protected Donitriptan (Boc-Donitriptan).
3.3.2. Condensation Reaction (Pathway 2)
-
Procedure: N-Boc-serotonin is condensed with 4-[4-(chloroacetyl)piperazin-1-yl]benzonitrile in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like 2-butanone at reflux.
-
Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified to yield Boc-Donitriptan.
3.3.3. Deprotection and Mesylate Salt Formation
-
Procedure: The protected Donitriptan (Boc-Donitriptan) is dissolved in dichloromethane and treated with methanesulfonic acid at room temperature.[3]
-
Work-up: The mixture is stirred for approximately 24 hours, during which a white precipitate forms. The solid is collected by filtration, washed with a mixture of dichloromethane/ethanol and then ether, and finally dried under vacuum to yield this compound.[3]
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) | Reference |
| N-Boc Protection, O-Alkylation, Saponification (Overall) | Serotonin | Boc2O, NaOH; Methyl bromoacetate, K2CO3; KOH | Dioxane/H2O, Acetone, MeOH/H2O | 81% | - | [2] |
| Deprotection and Mesylate Salt Formation | Boc-Donitriptan (1.3 g) | Methanesulfonic acid (0.335 ml) | Dichloromethane (50 ml) | 87% | 142 |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, both originating from serotonin. The choice of pathway may depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides a detailed framework of the synthetic routes, offering valuable insights for chemists and researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and purification methods may lead to improved yields and efficiency.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Chemical Structure of Donitriptan Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of Donitriptan mesylate, a potent serotonin 5-HT1B/1D receptor agonist investigated for the treatment of migraine.
Chemical Identity and Properties
Donitriptan, also known by its developmental code name F-11356, is a tryptamine derivative.[1] The mesylate salt is formed by the reaction of the free base with methanesulfonic acid.
Table 1: Chemical Identifiers for Donitriptan and this compound
| Identifier | Donitriptan (Free Base) | This compound |
| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile[1][2] | 4-[4-(2-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetyl)piperazin-1-yl]benzonitrile; methanesulfonic acid |
| CAS Number | 170912-52-4[1][2] | 200615-15-2 |
| SMILES String | c1cc(ccc1C#N)N2CCN(CC2)C(=O)COc3ccc4c(c3)c(c[nH]4)CCN | C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.CS(=O)(=O)O |
| InChI Key | SOHCKWZVTCTQBG-UHFFFAOYSA-N | Not readily available |
Table 2: Physicochemical Properties of Donitriptan and its Salts
| Property | Donitriptan (Free Base) | This compound | Donitriptan Hydrochloride |
| Molecular Formula | C₂₃H₂₅N₅O₂ | C₂₄H₂₉N₅O₅S | C₂₃H₂₆ClN₅O₂ |
| Molecular Weight ( g/mol ) | 403.486 | 500.58 | 439.94 |
| Monoisotopic Mass (Da) | 403.20082506 | Not readily available | 439.1775 |
Synthesis of this compound
The synthesis of Donitriptan has been described in the literature, with the mesylate salt being a key formulation for pharmaceutical use. Two primary synthetic pathways starting from serotonin (3-(2-aminoethyl)-1H-indol-5-ol) have been outlined.
Synthetic Pathway Overview
A common route involves the following key steps:
-
Protection of Serotonin: The amino group of the ethylamine side chain of serotonin is protected, often with a tert-butoxycarbonyl (Boc) group.
-
O-Alkylation: The protected serotonin undergoes O-alkylation at the 5-hydroxyl group with a suitable reagent like methyl bromoacetate.
-
Saponification: The resulting methyl ester is saponified to yield the corresponding carboxylic acid.
-
Coupling Reaction: The carboxylic acid is then coupled with 4-(1-piperazinyl)benzonitrile.
-
Deprotection: The final step is the removal of the Boc protecting group. The use of methanesulfonic acid in this step directly yields this compound.
Experimental Protocols
While specific, detailed protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed journals, the following represents a generalized protocol for the final deprotection step to yield the mesylate salt, based on common organic chemistry practices and descriptions from the available literature.
Protocol: Deprotection of N-Boc-Donitriptan to this compound
-
Dissolution: The protected precursor, N-Boc-Donitriptan, is dissolved in a suitable organic solvent such as dichloromethane.
-
Acid Addition: Methanesulfonic acid is added to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the deprotection reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Isolation: Upon completion, the product, this compound, may precipitate from the solution or be isolated by solvent evaporation.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.
Mechanism of Action and Signaling Pathway
Donitriptan is a high-affinity agonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The activation of these receptors is believed to be the primary mechanism for its antimigraine effects.
Signaling Cascade
The binding of Donitriptan to 5-HT1B/1D receptors initiates a signaling cascade that leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as increasing the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium ion efflux and hyperpolarization of the cell membrane, resulting in neuronal inhibition.
-
Vasoconstriction: In the context of migraine, the activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with a migraine attack.
Caption: Donitriptan's signaling pathway via 5-HT1B/1D receptors.
Pharmacological Data
Donitriptan has demonstrated high affinity and efficacy at the target receptors in various in vitro assays.
Table 3: In Vitro Pharmacological Profile of Donitriptan
| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | 5-HT2A Receptor |
| Binding Affinity (Ki, nM) | 0.079–0.40 | 0.063–0.50 | Not reported |
| Binding Affinity (pKi) | 9.4 | 9.3 | Not reported |
| Efficacy (Emax) | 94% | 97% | Not reported |
| Functional Potency (EC50, nM) | Not reported | Not reported | 7.9 |
Key Experimental Methodologies
The characterization of Donitriptan's interaction with its target receptors involves standard pharmacological assays.
1. Radioligand Receptor Binding Assay (Generalized Protocol)
-
Objective: To determine the binding affinity (Ki) of Donitriptan for 5-HT1B and 5-HT1D receptors.
-
Methodology:
-
Cell membranes expressing the recombinant human 5-HT1B or 5-HT1D receptor are prepared.
-
A constant concentration of a specific radioligand (e.g., [³H]-GR125743) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled Donitriptan are added to compete with the radioligand for binding to the receptor.
-
After incubation and reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC₅₀ value (concentration of Donitriptan that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (Generalized Protocol)
-
Objective: To assess the functional activity (agonist/antagonist) and potency of Donitriptan at the Gi-coupled 5-HT1B/1D receptors.
-
Methodology:
-
Cells expressing the receptor of interest are cultured.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP production.
-
The cells are then treated with varying concentrations of Donitriptan.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The ability of Donitriptan to inhibit forskolin-stimulated cAMP accumulation is quantified, and an EC₅₀ value is determined.
-
3. GTPγS Binding Assay (Generalized Protocol)
-
Objective: To measure the activation of G-proteins by the receptor upon agonist binding.
-
Methodology:
-
Cell membranes expressing the 5-HT1B/1D receptor are incubated with varying concentrations of Donitriptan.
-
A non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS, is added to the reaction mixture.
-
Upon receptor activation by Donitriptan, the associated G-protein exchanges GDP for [³⁵S]GTPγS.
-
The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound from free radiolabel.
-
The stimulation of [³⁵S]GTPγS binding by Donitriptan is analyzed to determine its potency (EC₅₀) and efficacy (Emax).
-
References
Preclinical Profile of Donitriptan Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on donitriptan mesylate, a potent and selective 5-HT1B/1D receptor agonist. The information presented herein is compiled from publicly accessible scientific literature and is intended to offer a detailed understanding of the compound's pharmacological properties. Due to the limited availability of public data, this document focuses primarily on the pharmacodynamic profile of donitriptan, with less extensive information on its pharmacokinetics and toxicology.
Pharmacodynamic Profile
Donitriptan has demonstrated high affinity and potency for human 5-HT1B and 5-HT1D receptors, which are key targets in the acute treatment of migraine. Its activity has been characterized through a series of in vitro and in vivo studies, establishing its profile as a promising anti-migraine agent.
In vitro studies have been crucial in determining the affinity and functional activity of donitriptan at its target receptors. These experiments typically involve the use of cell lines expressing recombinant human 5-HT1B and 5-HT1D receptors.
Table 1: In Vitro Pharmacological Data for Donitriptan
| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |
| Affinity (pKi) | 8.50 | 8.60 | |
| Potency (pEC50) | 8.06 | 8.30 |
Receptor Binding Assays: The affinity of donitriptan for 5-HT1B and 5-HT1D receptors was likely determined using radioligand binding assays. In this method, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., [3H]-GR125743) and varying concentrations of the unlabeled test compound (donitriptan). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays: The agonist activity of donitriptan at 5-HT1B and 5-HT1D receptors was likely assessed using functional assays that measure the downstream signaling of G-protein coupled receptors. A common method is the [35S]GTPγS binding assay, which measures the activation of G-proteins upon agonist binding to the receptor. In this assay, an increase in [35S]GTPγS binding in the presence of the agonist indicates receptor activation. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.
The vasoconstrictor effects of donitriptan, which are believed to contribute to its anti-migraine efficacy, have been evaluated in isolated blood vessel preparations and in vivo models.
Table 2: Vasoconstrictor Activity of Donitriptan
| Preparation | Potency (pEC50) | Reference |
| Rabbit Saphenous Vein | 8.48 | |
| Guinea-Pig Jugular Vein | 7.9 |
Isolated Tissue Preparations: The vasoconstrictor activity of donitriptan was assessed in isolated vascular rings from rabbit saphenous vein and guinea-pig jugular vein. These tissues were mounted in organ baths containing a physiological salt solution and maintained under controlled temperature and oxygenation. The contractile responses to cumulative concentrations of donitriptan were recorded to determine its potency (pEC50).
Donitriptan has been shown to be effective in animal models of neurogenic plasma extravasation, a key process in the pathophysiology of migraine.
In Vivo Model: In anesthetized guinea pigs, electrical stimulation of the trigeminal ganglion induces neurogenic plasma protein extravasation in the dura mater. The inhibitory effect of intravenously administered donitriptan on this process demonstrates its ability to block the release of vasoactive neuropeptides, such as CGRP, from trigeminal nerve endings. Donitriptan was found to be more potent than the reference compound, sumatriptan, in this model.
Signaling Pathway and Mechanism of Action
The therapeutic action of donitriptan in migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors located on trigeminal nerve terminals and cerebral blood vessels.
Caption: Mechanism of action of donitriptan in migraine therapy.
Experimental Workflow: In Vivo Neurogenic Inflammation Model
The following diagram illustrates the typical workflow for evaluating the efficacy of a compound like donitriptan in a preclinical model of neurogenic inflammation.
Caption: Workflow for in vivo neurogenic inflammation studies.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicology data for this compound are not extensively available in the public domain. The development of donitriptan was undertaken by Medestea Internazionale, and further information may be contained within internal company reports or regulatory submissions which are not publicly accessible.
Conclusion
The available preclinical data strongly support the profile of donitriptan as a potent and selective 5-HT1B/1D receptor agonist. Its high affinity for these receptors, coupled with its functional agonist activity and in vivo efficacy in a relevant animal model of migraine, underscore its potential as a therapeutic agent. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available pharmacokinetic and toxicology data. Further research and disclosure of these data would be necessary for a complete assessment of its drug development potential.
In-depth Technical Guide on Donitriptan Mesylate: A Review of Available Data
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive overview of the available information regarding the phase 2 clinical trials of donitriptan mesylate. However, despite a thorough search of scientific literature, clinical trial registries, and public databases, no specific quantitative results, detailed experimental protocols, or comprehensive safety data from the phase 2 clinical trials of this compound have been made publicly available.
The development of donitriptan, a potent antimigraine agent, was discontinued after the completion of phase 2 trials. It is not uncommon for the detailed results of clinical trials for discontinued drugs to remain unpublished. Therefore, the following sections provide a summary of the available information on donitriptan's pharmacology and a generalized representation of its presumed mechanism of action.
Overview of Donitriptan
Donitriptan (developmental code: F-11356) was developed by Pierre Fabre as a treatment for migraine.[1][2] It belongs to the triptan class of drugs, which are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[3] Preclinical studies indicated that donitriptan possesses high affinity and efficacy for these receptors, suggesting its potential for potent vasoconstrictive and anti-inflammatory effects relevant to migraine pathophysiology.[2][3]
The development of donitriptan reached phase 2 clinical trials in Europe before being halted. The reasons for the discontinuation have not been publicly disclosed.
Presumed Mechanism of Action and Signaling Pathway
As a triptan, donitriptan's therapeutic effects in migraine are believed to be mediated through its agonist activity at 5-HT1B and 5-HT1D receptors. The proposed signaling pathway is as follows:
-
Receptor Binding: Donitriptan binds to 5-HT1B receptors on smooth muscle cells of cranial blood vessels and to 5-HT1D receptors on presynaptic trigeminal nerve endings.
-
G-Protein Activation: This binding activates inhibitory G-proteins (Gi/o).
-
Downstream Effects:
-
Vasoconstriction: Activation of 5-HT1B receptors leads to the constriction of dilated cranial arteries, which is a hallmark of migraine attacks.
-
Inhibition of Neurotransmitter Release: Activation of presynaptic 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. This reduces neurogenic inflammation in the meninges.
-
The following diagram illustrates this generalized signaling pathway for triptans.
References
Donitriptan Mesylate: A Technical Overview of a High-Efficacy 5-HT1B/1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan mesylate (codenamed F-11356) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was under development as a potential treatment for migraine headaches. As a member of the triptan class of drugs, its primary mechanism of action was intended to be cranial vasoconstriction and inhibition of trigeminal nerve activation.[1] Despite demonstrating high affinity and intrinsic activity at its target receptors in preclinical studies, its development was discontinued after Phase II clinical trials, and it was never marketed.[2] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The "triptan" class of drugs revolutionized migraine treatment by selectively targeting 5-HT1B/1D receptors.[1] Donitriptan was developed by bioMérieux-Pierre Fabre in France with the aim of improving upon existing triptans.[2] It was hypothesized that its higher intrinsic activity compared to other triptans like sumatriptan, naratriptan, and zolmitriptan could lead to greater therapeutic effectiveness.[3]
Chemical and Physical Properties
Donitriptan is a tryptamine derivative.
| Property | Value |
| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile |
| Molecular Formula | C23H25N5O2 |
| Molar Mass | 403.486 g·mol−1 |
| Developmental Code Name | F-11356 |
Mechanism of Action and Pharmacology
Donitriptan is a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. The activation of these receptors is believed to mediate its anti-migraine effects through three primary mechanisms:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors on smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the painful vasodilation associated with migraine attacks.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Nociceptive Neurotransmission: Donitriptan is thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.
Donitriptan demonstrated high affinity and efficacy at these receptors, distinguishing it from other triptans.
Signaling Pathway
The activation of 5-HT1B/1D receptors by Donitriptan initiates an intracellular signaling cascade. These receptors are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).
Figure 1: Donitriptan-mediated 5-HT1B/1D receptor signaling pathway.
Preclinical and Clinical Development
In Vitro Studies
Donitriptan's high affinity and efficacy were established in a variety of in vitro assays.
| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | 5-HT2A Receptor |
| Binding Affinity (Ki) | 0.079–0.40 nM | 0.063–0.50 nM | - |
| Efficacy (Emax) | 94% | 97% | - |
| EC50 | - | - | 7.9 nM |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. Emax represents the maximal response achievable by the drug.
In functional assays, Donitriptan potently inhibited forskolin-induced cAMP formation in cells expressing human 5-HT1B or 5-HT1D receptors.
In Vivo Studies
Preclinical in vivo studies in animal models provided further evidence of Donitriptan's potential as a migraine therapeutic. In anesthetized pigs, Donitriptan produced more potent and longer-lasting carotid vasoconstrictor responses compared to other triptans. In conscious dogs, oral administration of Donitriptan led to sustained, dose-dependent decreases in unilateral carotid blood flow at doses as low as 0.63 mg/kg, without significant effects on heart rate. Additionally, Donitriptan induced hypothermic responses in guinea pigs, suggesting it can cross the blood-brain barrier.
Clinical Trials
Donitriptan progressed to Phase II clinical trials in Europe for the treatment of migraine. However, development was subsequently discontinued. Specific quantitative data from these clinical trials regarding efficacy (e.g., headache response rates, pain-free rates) and safety (e.g., adverse event profiles) are not publicly available. Similarly, detailed human pharmacokinetic data such as half-life, bioavailability, Cmax, and Tmax have not been published.
Synthesis
The synthesis of Donitriptan (F-11356) starts from serotonin. A general synthetic scheme involves two main pathways.
Method 1:
-
Protection of the amino group of serotonin with a tert-butoxycarbonyl (Boc) group.
-
O-alkylation with methyl bromoacetate.
-
Saponification of the methyl ester to yield a carboxylic acid intermediate.
-
Coupling of this intermediate with a phenyl piperazine derivative.
-
Deprotection of the Boc group to yield Donitriptan.
Method 2:
-
Reaction of a phenylpiperazine derivative with chloroacetyl chloride.
-
Reaction of the resulting intermediate with N-Boc-serotonin.
-
Final deprotection of the Boc group.
Figure 2: General synthetic workflows for Donitriptan.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of Donitriptan, based on standard methodologies.
5-HT1B/1D Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Donitriptan for the 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]-GR125743).
-
This compound.
-
Non-specific binding control (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Donitriptan.
-
In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control (for non-specific binding), or Donitriptan dilution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of Donitriptan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for the radioligand binding assay.
Forskolin-Induced cAMP Accumulation Assay
Objective: To determine the functional activity (EC50 and Emax) of Donitriptan at the Gi-coupled 5-HT1B/1D receptors.
Materials:
-
Cells expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
This compound.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of Donitriptan.
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Add the Donitriptan dilutions to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of forskolin-induced cAMP accumulation against the concentration of Donitriptan.
-
Determine the EC50 (concentration of Donitriptan that produces 50% of the maximal inhibitory effect) and Emax (maximal inhibition) from the curve using non-linear regression.
Conclusion
This compound was a promising migraine therapeutic candidate due to its high affinity and intrinsic activity at 5-HT1B/1D receptors. Preclinical data suggested it could offer advantages over existing triptans. However, its development was halted after Phase II clinical trials for reasons that have not been made public. The information available on Donitriptan provides a valuable case study for researchers and professionals in the field of drug discovery and development, particularly those focused on GPCR targets and migraine therapeutics.
References
Donitriptan Mesylate: A Comprehensive Technical Guide to its Synonyms, Analogues, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan, a potent and high-efficacy agonist of the 5-HT1B and 5-HT1D serotonin receptors, was investigated as a promising therapeutic agent for the acute treatment of migraine.[1] Although its development was discontinued and it was never marketed, its unique pharmacological properties continue to be of significant interest to researchers in the field of neuroscience and drug development.[2] This technical guide provides a comprehensive overview of Donitriptan mesylate, including its synonyms, chemical identifiers, structural and functional analogues, and a detailed examination of its pharmacological profile. The information presented herein is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel therapies targeting the serotonergic system.
This compound: Synonyms and Chemical Identifiers
Donitriptan has been referred to by several names and identifiers throughout its development and in scientific literature. A clear understanding of these is crucial for accurate information retrieval and cross-referencing.
| Identifier Type | Identifier |
| International Nonproprietary Name (INN) | Donitriptan[1] |
| Developmental Code Names | F-11356, F-12640[1][3] |
| Mesylate Salt CAS Number | 200615-15-2 |
| Hydrochloride Salt CAS Number | 170911-68-9 |
| Free Base CAS Number | 170912-52-4 |
| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile |
| Molecular Formula | C23H25N5O2 (Free Base) |
| Molecular Weight | 403.48 g/mol (Free Base) |
Structural and Functional Analogues of Donitriptan
Donitriptan belongs to the triptan class of drugs, which are tryptamine-based compounds specifically designed as 5-HT1B/1D receptor agonists for the treatment of migraine headaches. The structural analogues of Donitriptan are, therefore, other members of the triptan family. These compounds share a common indole-based scaffold but differ in their substituent groups, which influences their pharmacokinetic and pharmacodynamic properties.
Below are the chemical structures of Donitriptan and its prominent analogues:
-
Donitriptan
Caption: Chemical structure of Donitriptan.
-
Sumatriptan
Caption: Chemical structure of Sumatriptan.
-
Zolmitriptan
Caption: Chemical structure of Zolmitriptan.
-
Naratriptan
Caption: Chemical structure of Naratriptan.
-
Rizatriptan
Caption: Chemical structure of Rizatriptan.
-
Almotriptan
Caption: Chemical structure of Almotriptan.
-
Eletriptan
Caption: Chemical structure of Eletriptan.
-
Frovatriptan
Caption: Chemical structure of Frovatriptan.
Pharmacological Profile: A Comparative Analysis
The therapeutic efficacy of triptans in migraine is primarily attributed to their agonist activity at 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors leads to the constriction of dilated cranial blood vessels, while stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides. The following tables summarize the quantitative pharmacological data for Donitriptan and its analogues, allowing for a direct comparison of their binding affinities, potencies, and efficacies.
Table 1: Comparative Binding Affinities (Ki, nM) of Triptans at Human 5-HT1B and 5-HT1D Receptors
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| Donitriptan | 0.079 - 0.40 | 0.063 - 0.50 |
| Sumatriptan | ~27 | ~17 |
| Zolmitriptan | - | - |
| Naratriptan | - | - |
| Rizatriptan | - | - |
| Almotriptan | - | - |
| Eletriptan | 3.14 | 0.92 |
| Frovatriptan | - | - |
Note: A comprehensive and directly comparative dataset for all triptans from a single source is challenging to obtain. The provided values are from various studies and should be interpreted with caution.
Table 2: Comparative Potency (pKi / EC50, nM) and Efficacy (Emax, %) of Triptans
| Compound | Receptor | Potency (pKi / EC50) | Efficacy (Emax) |
| Donitriptan | 5-HT1B | pKi = 9.4 | 94% |
| 5-HT1D | pKi = 9.3 | 97% | |
| 5-HT2A | EC50 = 7.9 nM | - | |
| Eletriptan | 5-HT1B | pKi = 8.0 | - |
| 5-HT1D | pKi = 8.9 | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
5-HT1B/1D Receptor Signaling Pathway
Donitriptan and its analogues exert their effects by activating 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the physiological responses of vasoconstriction and inhibition of neurotransmitter release.
Caption: 5-HT1B/1D receptor signaling pathway.
Experimental Workflow for Characterizing a Novel Triptan Analogue
The discovery and characterization of a novel triptan-like compound typically follows a structured experimental workflow, progressing from in vitro to in vivo studies. This process is designed to assess the compound's affinity, potency, efficacy, and potential therapeutic effects.
Caption: Experimental workflow for triptan analogue characterization.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1B/1D Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
Test compound (Donitriptan analogue) at various concentrations.
-
Non-specific binding control (e.g., high concentration of serotonin or another potent 5-HT1B/1D agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at Gi-coupled 5-HT1B/1D receptors.
Materials:
-
Cells expressing the human recombinant 5-HT1B or 5-HT1D receptor.
-
Test compound at various concentrations.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Culture the cells in a suitable format (e.g., 384-well plate).
-
Prepare serial dilutions of the test compound.
-
Pre-treat the cells with the test compound at different concentrations for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The agonist activity of the test compound at the Gi-coupled receptor will result in an inhibition of forskolin-stimulated cAMP production.
-
Plot the percentage of inhibition of cAMP production against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
[35S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by a test compound at 5-HT1B/1D receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT1B or 5-HT1D receptor.
-
Test compound at various concentrations.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound, despite not reaching the pharmaceutical market, remains a significant molecule for the study of the serotonergic system and the development of antimigraine therapies. Its high affinity and efficacy at 5-HT1B/1D receptors serve as a benchmark for the design of new chemical entities. This technical guide has provided a detailed overview of Donitriptan's synonyms, its relationship to other triptans, a comparative analysis of their pharmacological properties, and the experimental methodologies used for their characterization. It is hoped that this compilation of data will be a valuable asset for researchers and drug development professionals dedicated to advancing the field of migraine treatment.
References
Unveiling the Off-Target Profile of Donitriptan Mesylate: A Technical Guide
For Immediate Release
CASTRES, France – November 29, 2025 – This in-depth technical guide provides a comprehensive overview of the off-target effects of Donitriptan mesylate (developmental code name F-11356), a potent 5-HT1B/1D receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its binding profile, experimental protocols for in vitro assessment, and the signaling pathways implicated in its off-target activities.
Donitriptan was developed by Pierre Fabre and reached Phase II clinical trials for the treatment of migraine.[1] It is recognized as a high-affinity, high-efficacy agonist of the serotonin 5-HT1B and 5-HT1D receptors.[2][3] While demonstrating selectivity for these primary targets, a complete understanding of its interactions with other receptors is crucial for a thorough safety and efficacy assessment.
Quantitative Analysis of Receptor Binding and Functional Activity
This compound's affinity and functional activity have been characterized at its primary targets and at least one significant off-target receptor, the 5-HT2A receptor. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Ligand | Ki (nM) | pKi | Species | Reference |
| 5-HT1B | Donitriptan | 0.079–0.40 | 9.4 | Human | [3][4] |
| 5-HT1D | Donitriptan | 0.063–0.50 | 9.3 | Human | |
| 5-HT1A | Donitriptan | - | >50-fold lower affinity than 5-HT1B/1D | Human | |
| 5-HT1F | Donitriptan | - | >50-fold lower affinity than 5-HT1B/1D | Human |
Table 2: Functional Activity of this compound
| Target Receptor | Assay | Parameter | Value | Species | Reference |
| 5-HT1B | GTPγS Binding | Emax | 94% | Human | |
| 5-HT1D | GTPγS Binding | Emax | 97% | Human | |
| 5-HT2A | - | EC50 | 7.9 nM | Human | |
| 5-HT1B | cAMP Formation | pD2 | 8.9 | Human | |
| 5-HT1D | cAMP Formation | pD2 | 9.6 | Human |
Key Experimental Protocols
The following sections detail the methodologies employed in the key in vitro experiments to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Methodology:
-
Receptor Preparation: Membranes were prepared from cell lines stably expressing the human 5-HT1B or 5-HT1D receptors (e.g., C6 cells).
-
Radioligand: A specific radioligand, such as [3H]5-CT, was used to label the target receptors.
-
Competition Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the agonist activity of this compound at 5-HT1B and 5-HT1D receptors by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest were used.
-
Assay Buffer: Membranes were incubated in a buffer containing GDP and [35S]GTPγS.
-
Agonist Stimulation: Varying concentrations of this compound were added to the incubation mixture.
-
Incubation: The reaction was allowed to proceed at a controlled temperature (e.g., 30°C).
-
Termination and Filtration: The assay was terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins was measured.
-
Data Analysis: The concentration-response curves were generated to determine the Emax (maximal effect) and EC50 (half-maximal effective concentration) values.
Objective: To measure the functional consequence of 5-HT1B and 5-HT1D receptor activation, which are Gi/Go-coupled and thus inhibit adenylyl cyclase.
Methodology:
-
Cell Culture: C6 cells expressing human 5-HT1B or 5-HT1D receptors were used.
-
Forskolin Stimulation: Intracellular cAMP levels were elevated using forskolin.
-
Agonist Treatment: Cells were then treated with varying concentrations of this compound.
-
cAMP Measurement: The levels of intracellular cAMP were determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation was quantified to determine its potency (pD2).
Off-Target Signaling Pathway: 5-HT2A Receptor Activation
This compound has been identified as a potent agonist at the 5-HT2A receptor. Activation of this receptor, which is coupled to the Gq/G11 signaling pathway, leads to a cascade of intracellular events.
The activation of the 5-HT2A receptor by Donitriptan initiates the Gq/G11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These second messengers, in turn, modulate various downstream cellular processes.
Experimental Workflow for Off-Target Profiling
A systematic approach is essential for identifying potential off-target interactions of a drug candidate. The following workflow outlines a typical process for in vitro off-target screening.
References
Donitriptan Mesylate: A Technical Guide to Non-Migraine Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan, a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist, was initially developed as a promising therapeutic agent for migraines.[1][2] Although its clinical development was discontinued after Phase II trials, its well-defined pharmacological profile presents a unique opportunity for its application in a variety of non-migraine research areas.[1] This technical guide provides an in-depth overview of Donitriptan mesylate's core characteristics and outlines potential avenues for its use in non-migraine research, supported by detailed experimental protocols and a summary of its receptor binding affinities. The potent and selective nature of Donitriptan makes it a valuable tool for investigating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors beyond the scope of migraine pathophysiology.
Introduction to this compound
Donitriptan is a member of the triptan class of drugs, which are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[1][3] Structurally, it is a tryptamine derivative. Unlike many other triptans, Donitriptan was designed to have a higher intrinsic activity at these receptors, potentially offering greater efficacy. While its primary investigation was for the acute treatment of migraine, the widespread distribution and diverse functions of 5-HT1B and 5-HT1D receptors suggest that Donitriptan could be a valuable pharmacological tool in other research contexts.
Pharmacological Profile of Donitriptan
Donitriptan is distinguished by its high affinity and efficacy as a near-full agonist at both 5-HT1B and 5-HT1D receptors. This potent activity is a key feature that can be leveraged in experimental settings to elicit robust receptor-mediated responses. A summary of its binding affinities and efficacy is presented in Table 1.
Table 1: Receptor Binding Affinity and Efficacy of Donitriptan
| Receptor Subtype | Binding Affinity (Ki) | Efficacy (Emax) | Notes |
| 5-HT1B | 0.079–0.40 nM | 94% | High affinity and near-full agonist activity. |
| 5-HT1D | 0.063–0.50 nM | 97% | High affinity and near-full agonist activity. |
| 5-HT1A | 12–25 nM | - | Lower affinity compared to 5-HT1B/1D. |
| 5-HT2A | EC50 = 7.9 nM | - | Potent agonist, unique among most triptans. |
Note: The smaller the Ki value, the higher the binding affinity.
Potential Non-Migraine Research Applications
The therapeutic potential of Donitriptan in non-migraine conditions is largely unexplored. However, based on the known functions of 5-HT1B and 5-HT1D receptors, several research avenues can be proposed.
Neurotransmitter Release Modulation
5-HT1B and 5-HT1D receptors act as presynaptic autoreceptors and heteroreceptors, inhibiting the release of various neurotransmitters, including serotonin, dopamine, acetylcholine, glutamate, GABA, and noradrenaline. Donitriptan's potent agonism at these receptors makes it a suitable tool for investigating the role of serotonergic modulation of these neurotransmitter systems in various neurological and psychiatric models.
-
Potential Research Areas:
-
Depression and Anxiety: Investigating the effects of modulating neurotransmitter release in brain regions associated with mood and anxiety disorders.
-
Addiction and Reward Pathways: Exploring the role of 5-HT1B/1D receptors in the brain's reward circuits.
-
Cognitive Function: Studying the impact of serotonergic modulation on learning and memory processes.
-
Vasoconstriction and Cardiovascular Research
5-HT1B receptors are expressed in the smooth muscle of blood vessels, and their activation leads to vasoconstriction. While this is a key mechanism in its anti-migraine effect, it also presents opportunities for research in other vascular conditions.
-
Potential Research Areas:
-
Pulmonary Hypertension: Investigating the potential of 5-HT1B receptor agonism to modulate pulmonary vascular tone.
-
Peripheral Vascular Disease: Studying the effects of localized 5-HT1B activation on blood flow in peripheral arteries.
-
Vestibular and Auditory System Research
Recent studies have shown the expression of 5-HT1B and 5-HT1D receptors in the inner ear, including the vestibular and spiral ganglia. This suggests a potential role for these receptors in balance and hearing.
-
Potential Research Areas:
-
Vertigo and Balance Disorders: Exploring the effects of Donitriptan on vestibular neuron activity and its potential to modulate symptoms of vertigo.
-
Tinnitus: Investigating the role of 5-HT1B/1D receptors in the auditory pathways and their potential involvement in tinnitus.
-
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of Donitriptan at its target receptors.
Forskolin-Induced cAMP Formation Assay
This assay is used to determine the effect of a Gi-coupled receptor agonist, like Donitriptan, on adenylyl cyclase activity.
-
Objective: To measure the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production by Donitriptan in cells expressing 5-HT1B or 5-HT1D receptors.
-
Principle: 5-HT1B and 5-HT1D receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. An agonist at a Gi-coupled receptor will attenuate this forskolin-induced cAMP production.
-
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, CHO) and transiently or stably transfect with the human 5-HT1B or 5-HT1D receptor.
-
Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a standard agonist (e.g., 5-CT). Prepare a fixed concentration of forskolin (e.g., 10 µM).
-
Assay Procedure: a. Wash the cells with a suitable buffer (e.g., HBSS). b. Pre-incubate the cells with the desired concentrations of Donitriptan or control compounds for 15-30 minutes. c. Add forskolin to all wells except the basal control and incubate for a further 15-30 minutes at 37°C. d. Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).
-
Data Analysis: Plot the cAMP concentration against the log concentration of Donitriptan to generate a dose-response curve and calculate the IC50 value.
-
GTPγS Binding Assay
This is a functional assay to measure the activation of G-proteins following receptor agonism.
-
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon activation of 5-HT1B or 5-HT1D receptors by Donitriptan.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. Using [35S]GTPγS allows for the quantification of this activation.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the 5-HT1B or 5-HT1D receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP (to suppress basal binding), MgCl2, and NaCl.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of Donitriptan or a standard agonist, and the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter mat using a cell harvester, which separates the membrane-bound [35S]GTPγS from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the log concentration of Donitriptan to calculate the EC50 and Emax values.
-
Electrophysiological Recording from Trigeminal Ganglion Neurons
This technique allows for the direct measurement of the effects of Donitriptan on neuronal excitability.
-
Objective: To assess the ability of Donitriptan to modulate the activity of trigeminal ganglion neurons.
-
Principle: Trigeminal ganglion neurons are involved in craniofacial sensation and are a key site of action for anti-migraine drugs. Donitriptan, by acting on 5-HT1D receptors on these neurons, is expected to inhibit their activity.
-
Methodology:
-
Neuron Dissociation: Acutely dissociate trigeminal ganglia from a suitable animal model (e.g., rat or mouse).
-
Cell Culture: Plate the dissociated neurons on coverslips and culture for a short period.
-
Whole-Cell Patch-Clamp Recording: a. Mount a coverslip with adherent neurons onto the stage of an inverted microscope. b. Using a micromanipulator, approach a neuron with a glass micropipette filled with an appropriate internal solution. c. Establish a high-resistance seal (giga-seal) and then rupture the membrane to achieve the whole-cell configuration.
-
Drug Application: Apply Donitriptan and control solutions to the recorded neuron via a perfusion system.
-
Data Acquisition: Record changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to Donitriptan application. One can also measure the effect of Donitriptan on action potentials evoked by current injection or on capsaicin-induced currents to assess its effect on nociceptive signaling.
-
Data Analysis: Analyze the recorded electrophysiological data to determine the effect of Donitriptan on neuronal excitability, ion channel activity, and neurotransmitter release.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Donitriptan-mediated 5-HT1B/1D receptor signaling pathway.
Caption: General experimental workflow for characterizing Donitriptan.
Conclusion
This compound, with its potent and high-efficacy agonist profile at 5-HT1B and 5-HT1D receptors, represents a valuable but underutilized tool for pharmacological research. While its journey as a migraine therapeutic was cut short, its well-defined mechanism of action opens up numerous possibilities for its application in investigating the broader roles of the serotonergic system in health and disease. This guide provides a foundational framework for researchers to explore the potential of Donitriptan in non-migraine research, from modulating neurotransmitter release to investigating its effects on the cardiovascular and vestibular systems. The detailed protocols and pharmacological data presented herein are intended to facilitate the design of new experiments and unlock the full research potential of this potent triptan.
References
- 1. Detailed mapping of serotonin 5-HT1B and 5-HT1D receptor messenger RNA and ligand binding sites in guinea-pig brain and trigeminal ganglion: clues for function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptans: over the migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
Donitriptan Mesylate: An In-depth Technical Guide on its Interaction with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan mesylate (developmental code name F-11356) is a potent triptan derivative that was investigated as a potential treatment for migraine headaches. While its development was discontinued after Phase II clinical trials, its distinct pharmacological profile, particularly its high efficacy at serotonin 5-HT1B and 5-HT1D receptors and unique agonism at the 5-HT2A receptor, warrants a detailed examination. This technical guide provides a comprehensive overview of the known interactions of this compound with various neurotransmitter systems. It summarizes the available quantitative data on its receptor binding affinities and functional activities, details the experimental protocols used in its characterization, and visualizes the key signaling pathways. A notable gap in the publicly available data exists regarding its direct interactions with dopaminergic, adrenergic, and cholinergic systems, which this guide will also address.
Introduction
Donitriptan is a second-generation triptan, a class of drugs that are selective agonists for serotonin 5-HT1B and 5-HT1D receptors. These receptors are implicated in the pathophysiology of migraine, and their activation is believed to lead to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides. Donitriptan was designed to have high potency and intrinsic activity at these target receptors.[1] What sets donitriptan apart from other triptans is its significant agonist activity at the 5-HT2A receptor.[2] This guide will delve into the specifics of these interactions and explore any known off-target effects on other neurotransmitter systems.
Interaction with the Serotonergic System
Donitriptan's primary mechanism of action is through its potent agonism at serotonin 5-HT1B and 5-HT1D receptors. It also exhibits a unique and potent agonist effect at the 5-HT2A receptor.[2]
Quantitative Data: Binding Affinities and Functional Activity
The following table summarizes the known binding affinities (Ki) and functional activities (EC50) of donitriptan at various serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) |
| 5-HT₁B | 0.079 - 0.40[2] | 0.10 - 1.8 | 94% |
| 5-HT₁D | 0.063 - 0.50 | - | 97% |
| 5-HT₁A | 12 - 25 | 182 - 1,150 | - |
| 5-HT₂A | - | 7.9 | - |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. EC₅₀: Half-maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Eₘₐₓ: Maximum effect of the drug.
Experimental Protocols
The quantitative data presented above were primarily derived from in vitro studies using two main types of assays:
These assays are used to determine the binding affinity of a compound to a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues containing the receptor. A competing unlabeled ligand (in this case, donitriptan) is added at various concentrations. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) is calculated.
-
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-GR125743 for 5-HT1B/1D receptors) and varying concentrations of donitriptan.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of donitriptan that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
These assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, common functional assays include cAMP and GTPγS binding assays.
-
cAMP Functional Assay:
-
Principle: 5-HT1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This assay measures the ability of an agonist like donitriptan to inhibit forskolin-stimulated cAMP production.
-
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured.
-
Stimulation: The cells are pre-incubated with donitriptan at various concentrations, followed by stimulation with forskolin (an activator of adenylyl cyclase).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as competitive enzyme immunoassays or fluorescence-based assays.
-
Data Analysis: The concentration of donitriptan that produces 50% of the maximal inhibition of cAMP production (EC₅₀) is determined.
-
-
-
[³⁵S]GTPγS Binding Assay:
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure this activation.
-
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, cell membranes expressing the receptor are prepared.
-
Incubation: The membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of donitriptan.
-
Separation: The membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The concentration of donitriptan that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC₅₀) is determined.
-
-
Signaling Pathways
The interaction of donitriptan with serotonin receptors initiates specific intracellular signaling cascades.
Caption: Signaling pathways activated by donitriptan at serotonin receptors.
Interaction with Other Neurotransmitter Systems
A comprehensive search of the publicly available scientific literature did not yield specific quantitative data (Ki, EC50, or IC50 values) for the interaction of this compound with dopaminergic, adrenergic, or cholinergic receptor systems. The development of donitriptan was halted in the early clinical phases, which may explain the limited extent of published off-target screening data.
While direct receptor interaction data is lacking, some indirect interactions and theoretical considerations can be discussed.
Dopaminergic System
There is no published evidence to suggest that donitriptan has a significant affinity for or functional activity at dopamine receptors (e.g., D₁, D₂, D₃, D₄, D₅).
Adrenergic System
Similarly, no specific data on the interaction of donitriptan with α- or β-adrenergic receptors are available in the public domain.
Cholinergic System
One source suggests that donitriptan may increase the production of acetylcholine in the brain, though the mechanism for this is not specified and direct receptor binding data is absent. This could be an indirect downstream effect of its action on the serotonergic system, which is known to modulate cholinergic activity.
Other Interactions: Aryl Hydrocarbon Receptor (AhR)
Interestingly, one study investigated the effects of several triptans on the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism. This study found that donitriptan was a weak activator of AhR, leading to the induction of the CYP1A1 gene. However, detailed binding affinity data (e.g., Ki) for this interaction were not provided in the abstract.
Discussion and Future Directions
The available data robustly characterize donitriptan as a high-affinity, high-efficacy agonist at 5-HT1B and 5-HT1D receptors, consistent with its development as an anti-migraine agent. Its unique potent agonism at the 5-HT2A receptor distinguishes it from other triptans and may have contributed to its overall pharmacological profile, although the clinical implications of this are not fully understood due to the cessation of its development.
The most significant gap in our understanding of donitriptan's pharmacology is the lack of a comprehensive off-target receptor screening profile. To fully assess its selectivity and potential for off-target effects, a broad panel of radioligand binding assays against a wide range of receptors, including but not limited to dopaminergic, adrenergic, cholinergic, histaminergic, and opioid receptors, would be necessary.
Caption: A proposed workflow for comprehensive off-target screening of donitriptan.
Conclusion
This compound is a potent serotonin 5-HT1B/1D and 5-HT2A receptor agonist. While its interactions with the serotonergic system are well-documented, a significant knowledge gap exists regarding its direct interactions with other key neurotransmitter systems, including the dopaminergic, adrenergic, and cholinergic systems. The lack of publicly available, comprehensive off-target screening data prevents a complete assessment of its selectivity and potential for other pharmacological effects. The information presented in this guide is based on the available scientific literature and highlights the need for further research to fully elucidate the complete pharmacological profile of this unique triptan derivative.
References
The Cellular Signaling Cascades of Donitriptan Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan mesylate, a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist, has demonstrated significant potential in the context of migraine therapeutics.[1] Its mechanism of action is rooted in the activation of specific G protein-coupled receptor (GPCR) signaling pathways, leading to downstream cellular responses that are believed to contribute to its anti-migraine effects. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades and workflows.
Introduction
Donitriptan is a member of the triptan class of drugs, which are mainstays in the acute treatment of migraine.[2][3] Unlike some other triptans, Donitriptan is characterized by its high intrinsic activity at the 5-HT1B/1D receptors, acting as a near-full agonist.[1] This high efficacy is thought to translate into a more robust therapeutic effect.[4] The primary targets of Donitriptan, the 5-HT1B and 5-HT1D receptors, are predominantly coupled to the Gi/o family of G proteins. Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal activity and vascular tone, key factors in the pathophysiology of migraine.
Core Signaling Pathways
The binding of this compound to 5-HT1B/1D receptors triggers a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This event leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which are then free to interact with and modulate the activity of downstream effector proteins.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
One of the canonical signaling pathways for Gi/o-coupled receptors is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels has several downstream consequences, including a decrease in the activity of Protein Kinase A (PKA).
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triptans (serotonin, 5-HT1B/1D agonists) in migraine: detailed results and methods of a meta-analysis of 53 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theory-based analysis of clinical efficacy of triptans using receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solubility of Donitriptan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and high-efficacy agonist for the 5-HT1B and 5-HT1D receptors, which was investigated as a potential treatment for migraine.[1][2][3] Understanding the solubility of active pharmaceutical ingredients (APIs) like donitriptan mesylate in various solvents is a critical first step in drug development. This information is essential for creating suitable formulations for in vitro and in vivo studies, ensuring bioavailability, and enabling various analytical procedures. These application notes provide a summary of the solubility of donitriptan in dimethyl sulfoxide (DMSO) and other solvent systems, along with a detailed protocol for determining solubility.
Data Presentation: Solubility of Donitriptan
The following table summarizes the known solubility of donitriptan in various solvents. It is important to note that the mesylate salt form may have different solubility characteristics from the free base. The provided data is for donitriptan.
| Solvent/Solvent System | Concentration | Molarity (mM) | Notes |
| In Vitro | |||
| DMSO | 250 mg/mL | 619.61 mM | Ultrasonic assistance may be required.[1] |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | ≥ 5.16 mM | The solution should be clear.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 5.16 mM | The solution should be clear. |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | ≥ 5.16 mM | The solution should be clear. |
Molecular Weight of Donitriptan: 403.48 g/mol
Experimental Protocols
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.
-
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L.
Visualizations
Below are diagrams illustrating the signaling pathway of donitriptan and a typical experimental workflow for solubility determination.
Caption: Signaling pathway of Donitriptan via 5-HT1B/1D receptor activation.
Caption: Experimental workflow for determining solubility.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Donitriptan Mesylate
Introduction
Donitriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of process-related impurities in Donitriptan Mesylate.
Donitriptan has the chemical name 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile.[3] The mesylate salt is formed with methanesulfonic acid. The molecular formula of the free base is C23H25N5O2 with a molar mass of 403.486 g·mol−1.[1][4]
This method is designed for researchers, scientists, and drug development professionals to accurately assess the purity of this compound, ensuring it meets the stringent requirements for pharmaceutical use.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
2. Reagents and Sample Preparation
-
Reagents : HPLC grade acetonitrile, trifluoroacetic acid, and water.
-
Standard Preparation : Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent) to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation : Prepare the this compound sample to be tested in the same manner as the standard preparation to achieve a final concentration of 1.0 mg/mL.
3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 27 | 90 | 10 |
| 30 | 90 | 10 |
4. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Donitriptan peak |
| Theoretical Plates (N) | ≥ 2000 for the Donitriptan peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard |
5. Data Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are quantified against the this compound reference standard.
Potential Related Substances
Based on the structure of Donitriptan, potential process-related impurities and degradation products could include:
-
Starting Materials : Precursors used in the synthesis of the indole, piperazine, or benzonitrile moieties.
-
Intermediates : Unreacted intermediates from the synthetic pathway.
-
Degradation Products : Products resulting from hydrolysis, oxidation, or photolysis of the Donitriptan molecule.
A well-developed HPLC method should be able to separate these potential impurities from the main Donitriptan peak.
Method Validation
The described HPLC method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy : The closeness of the test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagrams
Caption: Experimental workflow for HPLC purity analysis of this compound.
References
Application Notes & Protocols: Quantitative Analysis of Donitriptan Mesylate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Donitriptan mesylate in human plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This application note includes comprehensive experimental protocols, instrument parameters, and representative validation data, demonstrating a robust and reliable method suitable for pharmacokinetic studies.
Introduction
Donitriptan is a selective 5-HT1B and 5-HT1D receptor agonist that was investigated for the treatment of migraine headaches.[1] Accurate quantification of Donitriptan in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development. LC-MS/MS has become the standard for bioanalytical assays due to its high sensitivity and specificity.[2] This document outlines a representative LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Sumatriptan (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent[3]
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent[3]
-
Analytical Column: ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Sumatriptan (IS) in methanol.
-
-
Working Solutions:
-
Serially dilute the Donitriptan stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Prepare a working solution of the internal standard (Sumatriptan) at a concentration of 100 ng/mL in methanol.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (100 ng/mL Sumatriptan in acetonitrile).
-
Vortex each tube for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 14 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Compound |
| Donitriptan | |
| Sumatriptan (IS) |
Note: The MRM transitions for Donitriptan are proposed based on its chemical structure (C23H25N5O2, Molar Mass: 403.486 g/mol ) and may require experimental optimization.
Data Presentation and Results
Linearity and Calibration Curve
The method was validated for linearity over a concentration range of 0.5 to 500 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically applied.
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 98.5 | 8.2 |
| 1.0 | 101.2 | 6.5 |
| 5.0 | 99.8 | 4.1 |
| 25.0 | 102.5 | 3.5 |
| 100.0 | 97.6 | 2.8 |
| 250.0 | 98.9 | 2.1 |
| 400.0 | 100.8 | 1.9 |
| 500.0 (ULOQ) | 99.2 | 2.5 |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of QC samples at four concentration levels (LLOQ, Low, Mid, and High).
Table 4: Representative Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 7.8 | 103.4 | 9.1 | 101.5 |
| Low | 1.5 | 6.2 | 98.7 | 7.5 | 99.8 |
| Mid | 75.0 | 4.5 | 101.2 | 5.8 | 102.1 |
| High | 375.0 | 3.1 | 99.5 | 4.2 | 100.6 |
Matrix Effect and Recovery
The matrix effect and recovery were evaluated at low, mid, and high QC concentrations.
Table 5: Representative Matrix Effect and Recovery Data
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.5 | 97.8 |
| Mid | 75.0 | 94.1 | 101.5 |
| High | 375.0 | 93.6 | 99.2 |
Stability
The stability of Donitriptan in human plasma was assessed under various storage conditions.
Table 6: Representative Stability Data
| Stability Condition | Duration | Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -20°C to RT | 1.5 | 96.8 |
| 375.0 | 98.5 | ||
| Short-Term (Bench-top) | 6 hours at RT | 1.5 | 101.2 |
| 375.0 | 99.1 | ||
| Long-Term | 30 days at -80°C | 1.5 | 97.4 |
| 375.0 | 99.8 |
Visualizations
Caption: Overall experimental workflow for Donitriptan analysis.
Caption: Detailed plasma sample preparation protocol.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and reliable quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The representative data demonstrates that the method can achieve the necessary accuracy, precision, and linearity required for bioanalytical method validation according to regulatory guidelines.
References
Application Notes and Protocols for Cell-Based Functional Assays of Donitriptan Mesylate
Introduction
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1][2][3] As a member of the triptan class of drugs, its mechanism of action involves binding to and activating 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o.[1][4] The activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the therapeutic effects of triptans, which include vasoconstriction of cranial blood vessels and inhibition of nociceptive neurotransmission.
These application notes provide detailed protocols for two robust cell-based assays designed to quantify the functional activity of Donitriptan mesylate at its target receptors: a cAMP Inhibition Assay and a CRE-Luciferase Reporter Assay. These assays are fundamental for characterizing the potency and efficacy of Donitriptan and other 5-HT1B/1D receptor agonists in a controlled in vitro environment.
This compound Signaling Pathway
Donitriptan activates the 5-HT1B and 5-HT1D receptors, which are coupled to the inhibitory G-protein, Gi. This activation leads to the inhibition of adenylyl cyclase (AC), thereby reducing the conversion of ATP to cAMP. This decrease in the second messenger cAMP is a hallmark of receptor activation and serves as a measurable endpoint for the compound's functional activity.
Application Note 1: cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of intracellular cAMP in cells expressing 5-HT1B or 5-HT1D receptors. Since the target receptors are Gi-coupled, their activation inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated using forskolin, which raises intracellular cAMP levels. The addition of an agonist like Donitriptan will then cause a dose-dependent decrease in cAMP, which can be measured using various detection methods, such as competitive immunoassays (e.g., HTRF, ELISA).
Experimental Workflow: cAMP Inhibition Assay
The workflow involves cell seeding, stimulation with the test compound, induction of cAMP production with forskolin, cell lysis, and finally, detection of cAMP levels.
References
Application Notes and Protocols for cAMP Assay Featuring Donitriptan Mesylate
These application notes provide a detailed protocol for determining the potency and efficacy of Donitriptan mesylate by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the human serotonin 5-HT1B or 5-HT1D receptors.
Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in G-protein coupled receptor (GPCR) research and drug screening.
Introduction
Donitriptan is a potent and high-efficacy agonist for the serotonin 5-HT1B and 5-HT1D receptors.[1][2][3][4] These receptors are members of the GPCR superfamily and are coupled to the inhibitory G-protein (Gαi). Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This results in a decrease in intracellular cAMP levels.[2] Therefore, a cAMP assay serves as a robust method to quantify the functional activity of this compound at its target receptors.
This protocol describes a homogenous, luminescence-based cAMP assay, a common and sensitive method for measuring changes in intracellular cAMP. The assay is performed in a microplate format, making it suitable for high-throughput screening. The principle involves stimulating cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The ability of this compound to inhibit this forskolin-induced cAMP production is then measured.
Signaling Pathway
The activation of 5-HT1B/1D receptors by Donitriptan triggers a Gαi-mediated signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.
Caption: Donitriptan signaling pathway.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific assay kit used. A luminescence-based cAMP assay kit, such as cAMP-Glo™ Assay (Promega), is recommended for this procedure.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| CHO-K1 or HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors | ATCC/In-house | - | Liquid Nitrogen |
| F-12K Medium or DMEM | Gibco | - | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | - | -20°C |
| Penicillin-Streptomycin | Gibco | - | -20°C |
| Geneticin (G418) | Gibco | - | 4°C |
| Trypsin-EDTA | Gibco | - | 4°C |
| This compound | Tocris/Cayman | - | -20°C (stock) |
| Forskolin | Sigma-Aldrich | - | -20°C (stock) |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | - | -20°C (stock) |
| cAMP-Glo™ Assay Kit | Promega | V1501/V1502 | -20°C |
| White, opaque 384-well assay plates | Corning | 3705 | Room Temperature |
| Phosphate-Buffered Saline (PBS) | Gibco | - | Room Temperature |
Experimental Workflow
The following diagram outlines the major steps of the cAMP assay protocol.
Caption: cAMP assay experimental workflow.
Step-by-Step Procedure
Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor in the appropriate growth medium supplemented with FBS, penicillin-streptomycin, and G418.
-
Harvest cells using trypsin-EDTA and resuspend in assay buffer (e.g., PBS with 0.5 mM IBMX).
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a white, opaque 384-well plate at a density of 2,000-5,000 cells per well in a volume of 10 µL. The optimal cell number should be determined empirically.
-
Incubate the plate at room temperature for 30-60 minutes to allow for cell settling.
Compound Preparation and Addition:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a concentration range that will span the expected IC50 value.
-
Prepare a working solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80 (the concentration that gives 80% of the maximal cAMP response), which needs to be predetermined. A typical starting concentration is 10 µM.
-
Add 5 µL of the this compound dilutions to the appropriate wells. For control wells (no drug), add 5 µL of assay buffer.
-
Add 5 µL of the forskolin working solution to all wells except the basal control wells (which receive 5 µL of assay buffer instead).
Incubation and Lysis:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare the cAMP-Glo™ Lysis Buffer and Detection Reagent according to the manufacturer's instructions.
-
Add 20 µL of the cAMP-Glo™ Lysis Buffer containing the detection reagent to each well.
-
Incubate for an additional 20 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time should be optimized to obtain a robust signal.
Data Analysis
-
cAMP Standard Curve: Generate a cAMP standard curve according to the assay kit manufacturer's protocol. This will be used to convert the relative light unit (RLU) values to cAMP concentrations.
-
Data Normalization:
-
Basal Control (0% Inhibition): Wells containing cells and assay buffer only (no forskolin or Donitriptan).
-
Forskolin Control (100% Stimulation/0% Inhibition): Wells containing cells, assay buffer, and forskolin.
-
Test Wells: Wells containing cells, Donitriptan, and forskolin.
-
-
IC50 Calculation:
-
Calculate the percentage of inhibition for each Donitriptan concentration relative to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the Donitriptan concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Donitriptan that produces 50% of its maximal inhibitory effect.
-
Summary of Quantitative Data
| Parameter | Value | Unit | Notes |
| Cell Seeding Density | 2,000 - 5,000 | cells/well | Optimize for specific cell line |
| Plating Volume | 10 | µL | Per well in a 384-well plate |
| Donitriptan Dilution Volume | 5 | µL | Per well |
| Forskolin Working Solution Volume | 5 | µL | Per well |
| Forskolin Final Concentration | EC80 (e.g., 10) | µM | Predetermine EC80 |
| Incubation Time (Compound) | 15 - 30 | minutes | Room Temperature |
| Lysis/Detection Reagent Volume | 20 | µL | Per well |
| Incubation Time (Lysis) | 20 | minutes | Room Temperature |
| Total Assay Volume | 40 | µL | Per well |
Expected Results
This compound is expected to cause a concentration-dependent decrease in forskolin-stimulated cAMP levels in cells expressing 5-HT1B or 5-HT1D receptors. The resulting sigmoidal dose-response curve will allow for the determination of a potent IC50 value, confirming the Gαi-coupled agonist activity of the compound. No significant inhibition should be observed in untransfected parental cells, demonstrating receptor-specific activity.
References
Application Note: GTPγS Binding Assay for the Functional Characterization of Donitriptan Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donitriptan is a potent and selective serotonin 5-HT₁B and 5-HT₁D receptor agonist that was investigated as a potential treatment for migraine.[1][2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade. A key initial step in this process is the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein.[3][4]
The GTPγS binding assay is a robust in vitro functional assay that measures the activation of G proteins following agonist stimulation of a GPCR.[5] It utilizes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the Gα subunit upon receptor activation. Because [³⁵S]GTPγS is resistant to the Gα subunit's intrinsic GTPase activity, it accumulates, and the resulting radioactivity is proportional to the extent of G protein activation. This assay is instrumental in determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of GPCR ligands like Donitriptan, providing a direct measure of their ability to activate the receptor-G protein complex. Studies have confirmed that Donitriptan enhances GTPγS binding in cells expressing human 5-HT₁B or 5-HT₁D receptors.
G Protein Activation Signaling Pathway
The diagram below illustrates the mechanism of G protein activation by an agonist, such as Donitriptan, leading to the binding of GTPγS.
References
- 1. Donitriptan - Wikipedia [en.wikipedia.org]
- 2. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Testing Donitriptan Mesylate in Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Donitriptan mesylate, a high-efficacy serotonin 5-HT1B/1D receptor agonist, in relevant animal models of migraine. The following sections detail the mechanism of action of Donitriptan, its preclinical pharmacodynamic properties, and detailed protocols for its evaluation in established migraine models.
Introduction to this compound
Donitriptan is a potent and selective 5-HT1B/1D receptor agonist that was developed for the acute treatment of migraine.[1][2] As a member of the triptan class of drugs, its primary mechanism of action is believed to involve the constriction of painfully dilated intracranial blood vessels and the inhibition of the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[3][4][5] Donitriptan is distinguished by its high intrinsic activity at these receptors, suggesting a potential for greater therapeutic efficacy compared to other triptans. Although its clinical development was discontinued after Phase II trials, its potent pharmacological profile makes it a valuable tool for preclinical migraine research.
Mechanism of Action of this compound
The therapeutic action of Donitriptan in migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors, which are strategically located within the trigeminovascular system.
-
5-HT1B Receptor Agonism: These receptors are predominantly found on the smooth muscle cells of cranial blood vessels. Their activation by Donitriptan leads to vasoconstriction, counteracting the vasodilation that is thought to contribute to migraine pain.
-
5-HT1D Receptor Agonism: These receptors are located on the presynaptic terminals of trigeminal nerves that innervate the meningeal blood vessels. Donitriptan's binding to these receptors inhibits the release of pro-inflammatory and vasodilatory neuropeptides like CGRP and Substance P. This action reduces neurogenic inflammation and pain signal transmission.
The dual action of Donitriptan on both vascular and neuronal targets within the trigeminovascular system is believed to be the basis for its anti-migraine effects.
Preclinical Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic properties of this compound from available preclinical studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (Emax %) |
| Human 5-HT1B | 0.079–0.40 | 94 |
| Human 5-HT1D | 0.063–0.50 | 97 |
| Human 5-HT2A | - | EC50 = 7.9 nM |
Table 2: In Vivo Effects of this compound
| Animal Model | Endpoint Measured | Key Findings |
| Anesthetized Pigs | Carotid Vasoconstriction | More potent, longer-lasting, and greater amplitude responses than sumatriptan, naratriptan, and zolmitriptan. |
| Conscious Dogs | Unilateral Carotid Blood Flow | Long-lasting, dose-dependent decreases at doses from 0.63 mg/kg p.o. without affecting heart rate or behavior. |
| Guinea Pigs | Body Temperature | Evoked hypothermic responses, suggesting brain penetration. |
| Guinea Pig Isolated Trigeminal Ganglion Neurons | Hyperpolarizing Ca2+-dependent K+ current | Produced more potent and larger amplitude increases than sumatriptan. |
| Rabbit Isolated Saphenous Vein | Contractile Responses | More potent than other triptamine derivatives. |
Experimental Protocols for this compound Testing
The following protocols are adapted from established methodologies for testing anti-migraine compounds in rodent models. Specific parameters for this compound are suggested based on its known pharmacodynamic profile.
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This model is widely used to screen for potential anti-migraine drugs and is known to be responsive to triptans.
Objective: To assess the ability of this compound to prevent or reverse NTG-induced hyperalgesia and migraine-like behaviors in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene glycol and ethanol)
-
This compound (to be dissolved in a suitable vehicle, e.g., saline)
-
Vehicle for this compound
-
Von Frey filaments for assessing mechanical allodynia
-
Light/dark box for assessing photophobia
-
Video recording equipment for behavioral analysis
Protocol:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, establish baseline measurements for:
-
Periorbital mechanical withdrawal thresholds using von Frey filaments.
-
Time spent in the light and dark chambers of the light/dark box over a 5-minute period.
-
Baseline spontaneous behaviors (e.g., grooming, head scratching) via video recording for 30 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes prior to NTG administration. Doses are selected based on effective doses of other triptans and the in vivo data for Donitriptan.
-
-
Migraine Induction:
-
Administer NTG (10 mg/kg, i.p. or subcutaneously - s.c.) or vehicle.
-
-
Post-NTG Assessments:
-
At 2 hours post-NTG administration, repeat the assessments from step 2:
-
Measure periorbital mechanical withdrawal thresholds.
-
Conduct the light/dark box test.
-
Record spontaneous behaviors for 30 minutes.
-
-
-
Data Analysis:
-
Compare the changes in mechanical thresholds, time spent in the dark chamber (as an indicator of photophobia), and frequency of migraine-like behaviors between the vehicle-treated and Donitriptan-treated groups. Statistical analysis can be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
-
Dural Inflammation Model in Rats
This model involves the application of inflammatory mediators to the dura mater to mimic the neurogenic inflammation associated with migraine.
Objective: To determine if this compound can inhibit the development of hyperalgesia following dural application of an inflammatory soup (IS).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Surgical instruments for craniotomy
-
Dental drill
-
Inflammatory Soup (IS) containing histamine, serotonin, bradykinin, and prostaglandin E2.
-
This compound
-
Vehicle for this compound and IS
-
Von Frey filaments
Protocol:
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater over the superior sagittal sinus.
-
-
Acclimation and Baseline:
-
Allow the animal to recover from surgery for at least 24 hours.
-
Establish baseline periorbital and hind paw mechanical withdrawal thresholds using von Frey filaments.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to IS application.
-
-
Dural Application of IS:
-
Carefully apply a small volume (e.g., 10 µL) of IS or vehicle onto the exposed dura mater.
-
-
Post-IS Assessments:
-
Measure periorbital and hind paw mechanical withdrawal thresholds at various time points (e.g., 30, 60, 90, and 120 minutes) after IS application.
-
-
Data Analysis:
-
Analyze the time course of mechanical allodynia in the different treatment groups. Compare the effects of this compound with the vehicle control group using appropriate statistical methods.
-
Electrical Stimulation of the Trigeminal Ganglion in Rats
This model directly activates the trigeminovascular system, leading to neurogenic dural inflammation.
Objective: To evaluate the effect of this compound on plasma protein extravasation in the dura mater following electrical stimulation of the trigeminal ganglion.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Evans blue dye (50 mg/kg)
-
Spectrophotometer
Protocol:
-
Anesthesia and Cannulation:
-
Anesthetize the rat and cannulate the femoral vein for drug and dye administration.
-
-
Stereotaxic Surgery:
-
Place the rat in a stereotaxic frame and lower a bipolar stimulating electrode into the trigeminal ganglion.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intravenously - i.v.) or vehicle 5 minutes before electrical stimulation.
-
-
Dye Administration and Stimulation:
-
Inject Evans blue dye intravenously.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 0.5 mA for 5 minutes).
-
-
Tissue Collection and Analysis:
-
After stimulation, perfuse the animal with saline to remove intravascular Evans blue.
-
Dissect the dura mater, extract the Evans blue dye, and quantify the amount of extravasated dye using a spectrophotometer.
-
-
Data Analysis:
-
Compare the amount of Evans blue extravasation in the dura mater of Donitriptan-treated animals with that of vehicle-treated animals.
-
Conclusion
The animal models and protocols described provide a framework for the preclinical evaluation of this compound's anti-migraine efficacy. Given its high potency and intrinsic activity at 5-HT1B/1D receptors, this compound is a valuable research tool for investigating the pathophysiology of migraine and the mechanisms of action of triptan-based therapies. It is important to note that while these protocols are based on established models, the specific experimental parameters for this compound may require optimization.
References
- 1. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 2. Donitriptan - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Preclinical Administration of Donitriptan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and high-efficacy serotonin (5-HT) receptor agonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1][2] It has been investigated for its potential as an acute treatment for migraine.[3] These application notes provide a summary of preclinical data and detailed protocols for the administration and evaluation of Donitriptan mesylate in various preclinical models.
Mechanism of Action
Donitriptan is a selective agonist for 5-HT1B and 5-HT1D receptors.[2] The activation of these receptors, which are Gi/o-protein coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade is central to its therapeutic effects in migraine, which are believed to involve:
-
Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Nociceptive Neurotransmission: Donitriptan may also modulate pain signaling within the trigeminal nucleus caudalis in the brainstem.
A diagram of the primary signaling pathway is provided below.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT1B | Human | 0.079–0.40 nM | |
| 5-HT1D | Human | 0.063–0.50 nM | ||
| Emax | 5-HT1B | Human | 94% | |
| 5-HT1D | Human | 97% | ||
| EC50 | 5-HT2A | Human | 7.9 nM |
Table 2: In Vivo Pharmacodynamic Effects
| Model | Species | Dose | Effect | Reference |
| Carotid Hemodynamics | Anesthetized Pig | 0.16-100 µg/kg i.v. | Dose-dependent decrease in total carotid blood flow | |
| ED50: 92 ± 31 nmol/kg | Selective reduction in cephalic arteriovenous anastomotic fraction | |||
| Jugular Venous Oxygen Saturation | Anesthetized Pig | 0.01-40 µg/kg i.v. | Dose-dependent decrease in jugular venous oxygen saturation (ED50: 0.5 µg/kg) | |
| Capsaicin-Induced Carotid Vasodilation | Anesthetized Dog | Not specified | Attenuated vasodilator response to capsaicin |
Table 3: Preclinical Pharmacokinetic Parameters (Illustrative)
Note: Specific preclinical pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, half-life) are not publicly available. The table below is a template that should be populated with experimentally determined values.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Rat | Oral | |||||
| IV | ||||||
| Dog | Oral | |||||
| IV | ||||||
| Guinea Pig | Oral | |||||
| IV |
Table 4: Preclinical Toxicology Study Summary (Illustrative)
Note: Detailed preclinical toxicology findings for this compound are not publicly available. This table serves as a template for recording results from acute, sub-chronic, and chronic toxicity studies.
| Study Type | Species | Route | Dose Levels | Duration | Key Findings |
| Acute Toxicity | Rat | Oral | Single Dose | ||
| Dog | Oral | Single Dose | |||
| Sub-chronic Toxicity | Rat | Oral | 28-day | ||
| Dog | Oral | 28-day | |||
| Chronic Toxicity | Rat | Oral | 3-month | ||
| Dog | Oral | 3-month |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for 5-HT1B and 5-HT1D Receptors
This protocol is adapted from standard radioligand binding assay procedures.
-
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.
-
Materials:
-
Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either this compound dilution or vehicle. For non-specific binding wells, add the non-specific control.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Effects of donitriptan on carotid haemodynamics and cardiac output distribution in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Formulation of Donitriptan Mesylate in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1][2] As with many tryptamine derivatives, its formulation for in vivo studies requires careful consideration of its physicochemical properties to ensure appropriate solubility, stability, and bioavailability.[3][4] This document provides detailed application notes and protocols for the formulation of Donitriptan mesylate for preclinical in vivo research, covering oral and parenteral administration routes.
Physicochemical Properties of Donitriptan
Table 1: Physicochemical Properties of Donitriptan
| Property | Value | Source |
| Chemical Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile | |
| Molecular Formula | C23H25N5O2 | |
| Molecular Weight | 403.49 g/mol | |
| Predicted logP | 1.32 - 2.2 | |
| Salt Form | Mesylate | |
| Known Solubility (Hydrochloride Salt) | Soluble to 50 mM in DMSO |
Formulation Strategies for In Vivo Studies
Given the anticipated low aqueous solubility of this compound, several strategies can be employed to achieve concentrations suitable for in vivo administration. The choice of formulation will depend on the intended route of administration (oral or parenteral), the required dose, and the animal model.
Oral Formulation
For oral administration, the goal is to enhance the dissolution and absorption of this compound from the gastrointestinal tract.
1. Aqueous Suspension: A simple approach for administering water-insoluble drugs is as an aqueous suspension. This is suitable for initial preclinical studies.
2. Co-solvent Systems: For compounds with poor aqueous solubility, co-solvents can be used to create a solution. This approach is particularly useful for achieving higher dose concentrations.
3. Lipid-Based Formulations: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of poorly soluble drugs by presenting the compound in a solubilized state.
Parenteral Formulation
Parenteral formulations require the drug to be in a sterile, isotonic solution to avoid precipitation in the bloodstream and minimize local irritation.
1. Co-solvent Systems: Similar to oral formulations, co-solvents are a common strategy for parenteral administration of poorly soluble drugs. The selection of co-solvents must be compatible with the chosen parenteral route (e.g., intravenous, subcutaneous).
2. Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for in vivo studies. Note: All procedures for parenteral administration should be performed under sterile conditions in a laminar flow hood.
Protocol 1: Preparation of an Oral Suspension (1 mg/mL)
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (or other suitable suspending agent like carboxymethylcellulose) in purified water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while triturating until a uniform suspension is formed.
-
Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
Stir the suspension continuously on a stir plate before and during dosing to ensure homogeneity.
Protocol 2: Preparation of an Oral Solution using a Co-solvent System (5 mg/mL)
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Purified water
-
Glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound into a glass vial.
-
Prepare the co-solvent vehicle. A common vehicle for oral dosing is a mixture of PEG 400, PG, and water. A starting ratio could be 40:10:50 (PEG 400:PG:Water).
-
Add a portion of the co-solvent vehicle to the this compound.
-
Vortex the mixture until the drug is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add the remaining vehicle to reach the final desired concentration.
-
Visually inspect the solution to ensure there is no precipitation.
Protocol 3: Preparation of an Intravenous Solution (1 mg/mL)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Saline (0.9% NaCl) for injection
-
Sterile vials and syringes
-
0.22 µm sterile filter
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the drug (based on its known solubility).
-
In a separate sterile vial, prepare the vehicle. A common vehicle for intravenous administration is a mixture of PEG 400 and saline. A starting ratio could be 10% PEG 400 in saline.
-
Slowly add the drug-DMSO solution to the PEG 400/saline vehicle while vortexing.
-
Adjust the final volume with saline to achieve the desired concentration.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the solution for any signs of precipitation before administration.
Table 2: Example Formulation Compositions for In Vivo Studies
| Formulation ID | Route of Administration | Vehicle Composition | This compound Concentration | Notes |
| DNM-OS-01 | Oral | 0.5% Methylcellulose in Water | 1 mg/mL | Simple suspension for initial screening. Requires continuous stirring. |
| DNM-OS-02 | Oral | 40% PEG 400, 10% Propylene Glycol, 50% Water | Up to 5 mg/mL | Co-solvent solution for higher dose studies. |
| DNM-IV-01 | Intravenous | 10% DMSO, 40% PEG 400, 50% Saline | Up to 2 mg/mL | Co-solvent system for IV administration. The amount of DMSO should be minimized. |
| DNM-IV-02 | Intravenous | 10% Hydroxypropyl-β-cyclodextrin in Saline | Dependent on solubility enhancement | Cyclodextrin-based formulation to avoid organic co-solvents. |
Experimental Workflows and Signaling Pathways
Formulation Development Workflow
The logical flow for developing a suitable formulation for in vivo studies is depicted below.
Donitriptan's Mechanism of Action: 5-HT1B/1D Receptor Signaling Pathway
Donitriptan exerts its therapeutic effect through agonism of the 5-HT1B and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the desired pharmacological response.
Conclusion
The formulation of this compound for in vivo studies requires a systematic approach to overcome its likely poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to develop suitable oral and parenteral formulations. Careful selection of excipients and adherence to sterile techniques are paramount for successful and reproducible preclinical investigations. Further characterization of the aqueous solubility of this compound would allow for more refined formulation development.
References
- 1. Evaluation of submicron emulsion as vehicles for rapid-onset intranasal delivery and improvement in brain targeting of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Approaches of Triptans for Management of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Detection and Quantification of Donitriptan Mesylate and its Major Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous detection and quantification of Donitriptan and its putative metabolites in human plasma. Donitriptan, a serotonin 5-HT1B/1D receptor agonist, is a member of the triptan class of drugs. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug safety evaluations. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive analysis of the parent drug and its predicted primary metabolites. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Donitriptan is an investigational drug belonging to the triptan class, which are agonists for the serotonin 5-HT1B and 5-HT1D receptors and have been studied for the treatment of migraine. The metabolism of triptans generally follows predictable pathways involving Phase I and Phase II biotransformations. Common metabolic routes for triptans like sumatriptan and rizatriptan include oxidative deamination by monoamine oxidase A (MAO-A) and N-demethylation mediated by cytochrome P450 (CYP) enzymes.[1][2][3] These reactions are often followed by Phase II conjugation to enhance water solubility and facilitate excretion.[4]
Based on the chemical structure of Donitriptan, which features a 2-aminoethyl side chain on the indole ring, a primary metabolic pathway is predicted to be oxidative deamination via MAO-A to form an indole acetic acid derivative. Further metabolism could involve other Phase I and Phase II reactions. Accurate and sensitive analytical methods are essential for characterizing the pharmacokinetic profile of Donitriptan and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[5]
This application note describes a complete protocol for the extraction and quantification of Donitriptan and its hypothesized metabolites from human plasma, providing researchers with a reliable tool for preclinical and clinical drug development studies.
Inferred Metabolic Pathway of Donitriptan
The proposed metabolic pathway for Donitriptan is based on the known metabolism of other triptans. The primary Phase I reaction is anticipated to be the oxidative deamination of the aminoethyl side chain by MAO-A, leading to an unstable aldehyde intermediate that is subsequently oxidized to the corresponding indole acetic acid metabolite (Metabolite 1). Another potential, though likely minor, Phase I reaction could be hydroxylation on the indole ring or the piperazine moiety. Following Phase I metabolism, the resulting metabolites may undergo Phase II conjugation, such as glucuronidation, to form more polar compounds for excretion.
Caption: Inferred Metabolic Pathway of Donitriptan.
Experimental Protocol
Materials and Reagents
-
Donitriptan mesylate reference standard
-
Hypothesized metabolite reference standards (as available)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Donitriptan or a structurally similar compound)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-4.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Experimental Workflow
Caption: General workflow for biological sample analysis.
Quantitative Data
The following table summarizes the hypothetical MRM transitions and analytical parameters for Donitriptan and its primary putative metabolite. These values would need to be empirically determined and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Limit of Quantification (LOQ) (ng/mL) |
| Donitriptan | 404.2 | 160.1 | 50 | 25 | 0.1 |
| 72.1 | 50 | 30 | |||
| Metabolite 1 (Indole Acetic Acid) | 419.2 | 175.1 | 50 | 22 | 0.5 |
| 130.1 | 50 | 28 | |||
| Internal Standard | (Specific to IS) | (Specific to IS) | 50 | (Optimized) | N/A |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of Donitriptan and its major predicted metabolites in human plasma. The detailed protocol for sample preparation and analysis offers a starting point for researchers in drug metabolism and pharmacokinetics. This method, once validated, can be a valuable tool in the clinical development of Donitriptan.
References
Application Notes and Protocols for Donitriptan Mesylate Receptor Occupancy via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan mesylate is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1][2] Characterizing the binding affinity of Donitriptan and its analogs to these receptors is a critical step in drug development and neuroscience research. Radioligand binding assays are a robust and sensitive gold-standard method for determining the affinity of a ligand for its target receptor.[3] These assays provide quantitative data on receptor-ligand interactions, such as the inhibition constant (Ki), which is essential for understanding the pharmacological profile of a compound.[3][4]
This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the receptor occupancy and binding affinity of this compound for the human 5-HT1B and 5-HT1D receptors.
Principle of the Assay
The radioligand binding assay is a highly versatile and widely used technique in pharmacology. The fundamental principle involves the competition between a radiolabeled ligand (a ligand tagged with a radioactive isotope, such as tritium [³H]) and an unlabeled test compound (this compound) for binding to a specific receptor. By measuring the amount of radioligand bound to the receptor at various concentrations of the test compound, the affinity of the test compound for the receptor can be determined.
In this protocol, a constant concentration of a high-affinity radioligand for the 5-HT1B/1D receptors, such as [³H]-GR125743, is incubated with a source of the target receptors (e.g., cell membranes from cell lines expressing the recombinant human 5-HT1B or 5-HT1D receptor). Increasing concentrations of unlabeled this compound are added to compete for the binding sites. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter. The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is calculated. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
The binding affinity of this compound for human serotonin 5-HT1B and 5-HT1D receptors is summarized in the table below. The Ki value represents the dissociation constant of the inhibitor, with a smaller value indicating a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |
| Donitriptan | 5-HT1B | 0.079–0.40 | Not Specified | |
| Donitriptan | 5-HT1D | 0.063–0.50 | Not Specified |
Experimental Protocols
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human 5-HT1B or 5-HT1D receptor.
-
Radioligand: [³H]-GR125743 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM of a high-affinity, unlabeled 5-HT1B/1D ligand (e.g., GR125743 or 5-HT).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Membrane Preparation
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Protocol
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of diluted membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-GR125743.
-
Non-specific Binding (NSB): Add 150 µL of diluted membrane preparation, 50 µL of the non-specific binding agent (e.g., 10 µM GR125743), and 50 µL of [³H]-GR125743.
-
Competition Binding: Add 150 µL of diluted membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]-GR125743.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Fit the competition curve using a non-linear regression model (e.g., one-site or two-site competition model) to determine the IC₅₀ value.
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow of the competitive radioligand binding assay.
5-HT1B/1D Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1B/1D receptors.
References
Application Notes and Protocols: In Vitro Vascular Contraction Assay Using Donitriptan Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and selective 5-HT1B/1D receptor agonist that has been investigated for the acute treatment of migraine.[1][2] Its therapeutic effect is believed to stem from its ability to induce vasoconstriction of cranial blood vessels, inhibit the release of vasoactive neuropeptides from trigeminal nerves, and inhibit nociceptive neurotransmission.[3][4] These actions are mediated through the activation of 5-HT1B and 5-HT1D receptors.[3] The in vitro vascular contraction assay is a critical tool for characterizing the pharmacological activity of compounds like Donitriptan mesylate, providing quantitative data on their potency and efficacy in inducing vasoconstriction. This application note provides a detailed protocol for performing an in vitro vascular contraction assay using isolated blood vessels and presents comparative data for Donitriptan and other triptans.
Mechanism of Action and Signaling Pathway
This compound acts as a high-affinity agonist at 5-HT1B and 5-HT1D receptors, which are predominantly located on the smooth muscle cells of blood vessels. The activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle contraction. Upon agonist binding, the G-protein (specifically Gi/o) is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels contribute to the activation of the mitogen-activated protein kinase (MAPK) pathway, which ultimately results in the phosphorylation of myosin light chains and smooth muscle contraction.
Figure 1: Signaling pathway of Donitriptan-induced vascular contraction.
Experimental Protocols
Materials and Reagents
-
Isolated Blood Vessels: Human middle meningeal artery, human coronary artery, or other relevant arteries from animal models (e.g., rabbit saphenous vein, bovine middle cerebral artery).
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., distilled water or DMSO) and make serial dilutions in Krebs-Henseleit solution.
-
Potassium Chloride (KCl) Solution: High concentration (e.g., 100 mM) for inducing maximal contraction.
-
Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Carbogen Gas: 95% O2 / 5% CO2.
-
Standard laboratory equipment (dissection tools, pipettes, etc.).
Experimental Procedure
-
Tissue Preparation:
-
Obtain fresh blood vessels and immediately place them in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the blood vessel, removing any adhering connective and adipose tissue.
-
Cut the vessel into rings of approximately 2-4 mm in length.
-
For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.
-
-
Mounting the Tissue:
-
Suspend the arterial rings between two L-shaped stainless-steel hooks in the organ bath chambers.
-
One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.
-
Fill the organ baths with Krebs-Henseleit solution and maintain a constant temperature of 37°C, continuously bubbling with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, optimized for the specific tissue).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 100 mM).
-
Wash the tissues and allow them to return to the baseline resting tension.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response data with the logarithm of the agonist concentration on the x-axis and the percentage of maximal contraction on the y-axis.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the Emax (maximal response).
-
Figure 2: Experimental workflow for the in vitro vascular contraction assay.
Data Presentation
The following tables summarize the quantitative data for this compound and other triptans from in vitro vascular contraction studies.
Table 1: Potency (pEC50) and Efficacy (Emax) of Donitriptan and Sumatriptan in Human Arteries
| Compound | Artery | pEC50 | Emax (% of KCl contraction) |
| Donitriptan | Middle Meningeal | 9.07 ± 0.14 | 103 ± 8% |
| Coronary | 8.25 ± 0.16 | 29 ± 6% | |
| Sumatriptan | Middle Meningeal | 7.41 ± 0.08 | 110 ± 12% |
| Coronary | 5.71 ± 0.16 | 14 ± 2% |
Data from van den Broek et al.
Table 2: Comparative Potency (pEC50 / pA50) and Efficacy (Emax) of Various Triptans in Different Vascular Preparations
| Compound | Vascular Preparation | pEC50 / pA50 | Emax (% of 5-HT or KCl contraction) |
| Sumatriptan | Rabbit Saphenous Vein | 6.48 ± 0.04 | 97 ± 2% (of 5-HT) |
| Bovine Middle Cerebral Artery | 6.0 ± 0.2 | 56 ± 5% (of KCl) | |
| Zolmitriptan | Rabbit Saphenous Vein | 6.79 ± 0.06 | 77 ± 4% (of 5-HT) |
| Bovine Middle Cerebral Artery | 6.2 ± 0.1 | 28 ± 3% (of KCl) | |
| Rizatriptan | Human Middle Meningeal Artery | 7.05 | Not Reported |
| Bovine Middle Cerebral Artery | 6.3 ± 0.3 | 33 ± 5% (of KCl) |
Data compiled from multiple sources.
Conclusion
The in vitro vascular contraction assay is a robust and essential method for characterizing the pharmacological profile of 5-HT1B/1D receptor agonists like this compound. The provided protocol offers a detailed framework for conducting these experiments. The data clearly demonstrates that Donitriptan is a potent vasoconstrictor, particularly in cranial arteries, with a higher potency compared to Sumatriptan. This information is invaluable for preclinical drug development and for understanding the therapeutic potential and possible cardiovascular side effects of novel anti-migraine agents.
References
Application Notes and Protocols for Measuring Donitriptan Mesylate Effects on Carotid Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan mesylate is a potent and high-efficacy serotonin (5-HT) 1B/1D receptor agonist under investigation for the acute treatment of migraine.[1][2][3] Like other triptans, its therapeutic effect is believed to be mediated through vasoconstriction of cranial blood vessels and inhibition of the release of vasoactive neuropeptides.[4] Donitriptan has demonstrated a high affinity for 5-HT1B/1D receptors, suggesting it may offer advantages in therapeutic effectiveness.[5] These application notes provide detailed protocols for assessing the pharmacological effects of this compound on carotid blood flow in preclinical models, a key indicator of its potential efficacy and vascular selectivity.
Mechanism of Action: 5-HT1B/1D Receptor-Mediated Vasoconstriction
This compound exerts its vascular effects by acting as an agonist at 5-HT1B and 5-HT1D receptors. The primary mechanism of action relevant to its effect on carotid blood flow is the stimulation of 5-HT1B receptors located on the smooth muscle cells of blood vessels, which leads to vasoconstriction. This action is thought to counteract the painful vasodilation of cranial arteries that occurs during a migraine attack. Additionally, activation of 5-HT1D receptors on perivascular trigeminal nerve terminals can inhibit the release of pro-inflammatory and vasodilatory peptides, such as calcitonin gene-related peptide (CGRP).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on carotid hemodynamics.
Table 1: Effect of Intravenous Donitriptan on Carotid Hemodynamics in Anesthetized Pigs
| Parameter | Dose Range (µg/kg, i.v.) | Maximum Response | ED50 (nmol/kg) | Reference |
| Total Carotid Blood Flow | 0.16 - 100 | -25 ± 3% | 92 ± 31 | |
| Total Carotid Vascular Conductance | 0.16 - 100 | -25 ± 3% | - | |
| Cephalic Arteriovenous Anastomotic Blood Flow | 0.16 - 100 | -63 ± 3% | 92 ± 31 | |
| Nutrient Vascular Conductance | 0.16 - 100 | Increased | - |
Table 2: Effect of Oral Donitriptan on Unilateral Carotid Blood Flow in Conscious Dogs
| Parameter | Dose (mg/kg, p.o.) | Effect | Duration | Reference |
| Unilateral Carotid Blood Flow | ≥ 0.63 | Long-lasting, dose-dependent decrease | - | |
| Heart Rate | ≥ 0.63 | No effect | - | |
| Behavior | ≥ 0.63 | No effect | - |
Experimental Protocols
The following are detailed protocols for measuring the effects of this compound on carotid blood flow in both anesthetized pig and conscious dog models.
Protocol 1: Intravenous Administration in Anesthetized Pig Model
This protocol is designed to measure the dose-dependent effects of intravenously administered this compound on carotid blood flow and its distribution.
1. Animal Preparation and Anesthesia:
-
Animal Model: Yorkshire or Landrace pigs of either sex.
-
Fasting: Pigs should be fasted for 12 hours with free access to water before the experiment.
-
Premedication: Administer a combination of ketamine (10-30 mg/kg) and a benzodiazepine (e.g., midazolam 0.1-0.5 mg/kg) intramuscularly to induce sedation.
-
Anesthesia Induction and Maintenance: Induce anesthesia with an intravenous agent like propofol. After endotracheal intubation, maintain anesthesia with an inhalant anesthetic such as isoflurane, which allows for stable cardiovascular conditions.
-
Ventilation: Mechanically ventilate the pigs to maintain normal blood gas levels.
-
Catheterization: Place catheters in a femoral artery for blood pressure monitoring and blood sampling, and in a femoral vein for drug administration.
2. Surgical Instrumentation for Blood Flow Measurement:
-
Surgical Approach: Make a midline incision in the neck to expose the common carotid artery.
-
Flow Probe Placement: Carefully dissect the common carotid artery and place a pre-calibrated ultrasonic transit-time flow probe around the vessel. Ensure a snug fit to obtain accurate readings. These probes measure the volume of blood flow.
-
Microsphere Catheterization (for blood flow distribution): For detailed analysis of blood flow distribution to capillary and arteriovenous anastomotic fractions, a catheter can be advanced into the left ventricle via the right carotid artery for the injection of radiolabeled microspheres.
3. Experimental Procedure:
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgical preparation before taking baseline measurements.
-
Baseline Measurements: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and carotid blood flow.
-
Drug Administration: Administer this compound intravenously in a dose-escalating manner (e.g., 0.16, 0.8, 4, 20, 100 µg/kg). Allow sufficient time between doses for the hemodynamic parameters to return to a stable state.
-
Data Collection: Continuously record MAP, HR, and carotid blood flow throughout the experiment. If using microspheres, inject them at baseline and at the peak effect of each drug dose to determine regional blood flow.
4. Data Analysis:
-
Calculate the percentage change from baseline for all measured parameters at each dose of this compound.
-
Determine the dose-response curve for the effect of Donitriptan on carotid blood flow.
-
If applicable, calculate the blood flow to different tissues from the microsphere data to assess the effect on nutrient versus arteriovenous anastomotic flow.
Protocol 2: Oral Administration in Conscious Dog Model
This protocol is designed to assess the effects of orally administered this compound on carotid blood flow in a conscious state, which is more representative of the clinical setting.
1. Animal Preparation and Instrumentation (Chronic Model):
-
Animal Model: Beagle dogs are a suitable model for these studies.
-
Surgical Implantation of Flow Probe: In a preliminary sterile surgical procedure under general anesthesia, implant a transit-time ultrasonic flow probe around the common carotid artery. The cable from the probe should be exteriorized and secured. Allow for a recovery period of at least one week post-surgery.
-
Acclimatization: Acclimate the dogs to the experimental environment and procedures to minimize stress-induced physiological changes.
2. Experimental Procedure:
-
Fasting: Fast the dogs overnight before the experiment, with free access to water.
-
Baseline Recording: Place the dog in a comfortable sling or cage and connect the exteriorized flow probe cable to the recording equipment. Allow for a 30-minute stabilization period and then record baseline carotid blood flow, heart rate, and blood pressure (if a catheter is also implanted).
-
Drug Administration: Administer this compound orally via a gelatin capsule at the desired dose (e.g., starting from 0.63 mg/kg).
-
Post-Dose Monitoring: Continuously monitor and record carotid blood flow, heart rate, and blood pressure for a predetermined period (e.g., up to 4-6 hours) after drug administration. Also, observe the dog for any behavioral changes.
-
Washout Period: Ensure an adequate washout period (e.g., at least one week) between different doses or treatments in a crossover study design.
3. Data Analysis:
-
Calculate the time course of the effect of this compound on carotid blood flow.
-
Determine the peak effect and the duration of action.
-
Analyze the dose-dependency of the observed effects.
-
Correlate hemodynamic changes with any observed behavioral effects.
Conclusion
The protocols outlined above provide a robust framework for the preclinical evaluation of this compound's effects on carotid blood flow. The data generated from these studies are crucial for understanding the drug's mechanism of action, potency, and potential therapeutic window. By carefully following these methodologies, researchers can obtain reliable and reproducible data to support the continued development of this compound as a novel treatment for migraine.
References
- 1. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 2. Carotid Artery Blood Flow Decreases after Rapid Head Rotation in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method to evaluate carotid blood flow by continuous Doppler monitoring during cardiopulmonary resuscitation in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of donitriptan on carotid haemodynamics and cardiac output distribution in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Triptan-M Mesylate Stability and Degradation
Disclaimer: Information on the stability and degradation of Donitriptan mesylate is not publicly available. The following technical support guide has been created for a hypothetical compound, "Triptan-M Mesylate," to illustrate the expected format and content for researchers encountering stability issues with similar triptan derivatives. The data and degradation pathways presented here are illustrative and not based on experimental results for this compound.
Troubleshooting Guides
Issue: Unexpected peaks observed during HPLC analysis of Triptan-M Mesylate after storage.
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Question: We are observing additional, unexpected peaks in the chromatogram of our Triptan-M Mesylate sample that has been stored at room temperature. What could be the cause?
-
Answer: The appearance of new peaks suggests that your sample may be degrading. Triptan-M Mesylate is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and oxidation. To identify the degradation products, it is recommended to perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. Comparing the retention times of the peaks from the forced degradation studies with the unexpected peaks in your stored sample can help in their identification.
Issue: Loss of potency of Triptan-M Mesylate in an aqueous formulation.
-
Question: Our aqueous formulation of Triptan-M Mesylate shows a significant decrease in potency over a short period. How can we improve its stability?
-
Answer: Triptan-M Mesylate is known to be susceptible to hydrolysis, especially in neutral to alkaline conditions. The stability of the drug in aqueous solutions is pH-dependent. It is advisable to buffer the formulation at a slightly acidic pH (e.g., pH 4-5) to minimize hydrolytic degradation. Additionally, protecting the formulation from light and storing it at refrigerated temperatures can further enhance stability.
Frequently Asked Questions (FAQs)
-
What are the main degradation products of Triptan-M Mesylate?
-
Under acidic and basic hydrolysis, the primary degradation product is the corresponding carboxylic acid formed by the cleavage of the amide bond. In oxidative conditions, an N-oxide derivative is commonly observed.
-
-
What are the recommended storage conditions for Triptan-M Mesylate?
-
For solid Triptan-M Mesylate, it is recommended to store it in a well-closed container at controlled room temperature, protected from light and moisture. For aqueous solutions, it is advisable to store them at 2-8°C, protected from light, and buffered at a slightly acidic pH.
-
-
How can I set up a forced degradation study for Triptan-M Mesylate?
-
Forced degradation studies involve exposing the drug substance to various stress conditions that are more severe than accelerated stability testing conditions.[1] This helps in identifying potential degradation products and pathways.[2] A typical forced degradation study would include exposure to:
-
Acidic conditions: e.g., 0.1 M HCl at 60°C for 24 hours.[3]
-
Basic conditions: e.g., 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal stress: e.g., 105°C for 48 hours.
-
Photolytic stress: e.g., exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies for Triptan-M Mesylate
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2 | TMP-DEG-ACID |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25.8 | TMP-DEG-ACID |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18.5 | TMP-DEG-OX |
| Thermal | Dry Heat | 48 hours | 105°C | 5.1 | Minor unidentified peaks |
| Photolytic | ICH Q1B | - | - | 8.3 | TMP-DEG-PHOTO |
Table 2: pH-Rate Profile for Hydrolytic Degradation of Triptan-M Mesylate at 25°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3.0 | 0.002 | 346.5 |
| 5.0 | 0.005 | 138.6 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.050 | 13.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Triptan-M Mesylate in a suitable solvent (e.g., methanol:water 50:50 v/v).
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.2 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. After cooling, weigh an appropriate amount and prepare a 100 µg/mL solution in the mobile phase.
-
Photodegradation: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 100 µg/mL solution from the exposed samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20 mM Phosphate buffer pH 3.5 (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathway of Triptan-M Mesylate.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Donitriptan Mesylate Solubility for In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving Donitriptan mesylate for in vitro assays.
Troubleshooting Guide
Encountering solubility issues with this compound? Follow this step-by-step guide to identify and resolve the problem.
Diagram of Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Frequently Asked Questions (FAQs)
Compound Characteristics and Solubility
Q1: What is this compound and why is its solubility a consideration for in vitro assays?
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as an anti-migraine agent.[1][2] For in vitro assays, achieving complete dissolution of the compound is critical for accurate and reproducible results. Poor solubility can lead to inaccurate compound concentration and unreliable experimental outcomes. The mesylate salt of Donitriptan was specifically developed to improve its aqueous solubility compared to other salt forms.
Q2: What is the expected solubility of this compound in common laboratory solvents?
While specific quantitative data for this compound is not widely published, we can infer its solubility characteristics from available data on the free base and hydrochloride salt, as well as from information on its chemical properties.
| Compound Form | Solvent | Solubility | Notes |
| Donitriptan (free base) | DMSO | 250 mg/mL (619.61 mM) | Sonication may be required.[3] |
| Donitriptan hydrochloride | DMSO | Soluble to 50 mM |
Based on the high solubility of the free base in DMSO, it is highly probable that this compound is also readily soluble in DMSO. The mesylate salt form is known to significantly enhance aqueous solubility compared to other salt forms.
Solvent Selection and Stock Solution Preparation
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. The free base of Donitriptan has been shown to be highly soluble in DMSO (250 mg/mL), and it is expected that the mesylate salt will also have excellent solubility in this solvent.[3]
Q4: How do I prepare a stock solution of this compound in DMSO?
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[3]
-
Visually inspect the solution to ensure there are no visible particles.
Q5: My in vitro assay is sensitive to DMSO. What are my options?
If your assay is sensitive to DMSO, you can explore the following options:
-
Minimize the final DMSO concentration: Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous assay buffer to a final DMSO concentration that is tolerated by your experimental system (typically ≤ 0.5%).
-
Use a co-solvent system: For some applications, a co-solvent system can be used. A common approach for in vivo studies of similar compounds involves first dissolving the compound in a small amount of DMSO (e.g., 10%) and then diluting with an aqueous vehicle, which could be adapted for in vitro use.
-
Aqueous buffers: Given that the mesylate salt was chosen for its improved water solubility, direct dissolution in aqueous buffers may be possible, especially at lower pH values.
Q6: How does pH affect the solubility of this compound in aqueous solutions?
Donitriptan, a tryptamine derivative, contains basic nitrogen atoms. Therefore, its aqueous solubility is expected to be pH-dependent. At a lower pH (more acidic conditions), these nitrogen atoms will be protonated, increasing the compound's polarity and, consequently, its solubility in water. Conversely, at a higher pH (more basic conditions), the compound will be less protonated and likely less soluble. For experiments in physiological buffers (pH ~7.4), it is important to first prepare a concentrated stock solution in DMSO and then dilute it into the buffer.
Experimental Protocols and Best Practices
Q7: Can you provide a general protocol for preparing working solutions of this compound for cell-based assays?
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh out your this compound powder.
-
Add the calculated volume of high-purity DMSO.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare intermediate dilutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare a series of intermediate dilutions from your stock solution in your cell culture medium or assay buffer. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
-
Prepare final working concentrations:
-
Add the intermediate dilutions to your cells or assay plate to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and below the tolerance level of your cells.
-
Signaling Pathway of Donitriptan
Donitriptan is a high-affinity agonist of the serotonin 5-HT1B and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.
References
Donitriptan Mesylate HPLC Analysis: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Donitriptan mesylate. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental workflows.
Experimental Protocol: A Validated HPLC Method
While a specific validated method for this compound is not publicly available, the following protocol is adapted from established methods for similar triptan compounds and mesylate salts. This method serves as a robust starting point for analysis.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to a range of 3.0 to 6.5. A common starting ratio is 35:65 (v/v) Acetonitrile:Buffer. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | UV detection at approximately 225 nm |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound reference standard or sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: No Peaks or Very Small Peaks
-
Question: I've injected my sample, but I am not seeing any peaks, or the peaks are much smaller than expected. What should I do?
-
Answer: This issue can arise from several factors related to the sample, the HPLC system, or the detector.[1]
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Sample Issues:
-
Incorrect Sample Preparation: Double-check your sample concentration and ensure it was prepared correctly.
-
Sample Degradation: this compound may be unstable under certain conditions. Prepare fresh samples and store them appropriately.
-
-
System and Detector Issues:
-
Injector Problem: Ensure the injector is functioning correctly and the sample loop is filled.
-
Flow Path Blockage: A blockage in the tubing or column can prevent the sample from reaching the detector.
-
Detector Lamp Off: Verify that the detector lamp is on and has not burned out.
-
Incorrect Wavelength: Confirm that the detector is set to the correct wavelength for this compound (around 225 nm).
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows peaks that are not symmetrical. They are either tailing (a gradual return to the baseline) or fronting (a steep return to the baseline). How can I improve the peak shape?
-
Answer: Poor peak shape is a common problem that can affect the accuracy of quantification.[2]
-
Causes of Peak Tailing:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing. Adjusting the mobile phase pH or adding a competing base can help.
-
Column Degradation: The column may be contaminated or have lost its efficiency. Flushing the column or replacing it may be necessary.
-
-
Causes of Peak Fronting:
-
Sample Overload: Similar to tailing, injecting too much sample can cause fronting.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted peaks. Dissolve the sample in the mobile phase whenever possible.
-
-
Issue 3: Shifting Retention Times
-
Question: The retention time for my this compound peak is not consistent between injections. What could be the cause?
-
Answer: Inconsistent retention times can make peak identification difficult and affect the reliability of your results.[1]
-
Mobile Phase Issues:
-
Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Degassing: Air bubbles in the mobile phase can affect the pump's performance and lead to retention time shifts. Degas the mobile phase before use.
-
-
Column and System Issues:
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.
-
Leaks: Check for leaks in the system, as these can cause pressure fluctuations and affect retention times.
-
-
Issue 4: High Backpressure
-
Question: The pressure in my HPLC system is significantly higher than normal. What should I do?
-
Answer: High backpressure can damage the pump and column and should be addressed immediately.
-
Common Causes:
-
Blockage in the System: A blockage in the guard column, analytical column, or tubing is the most common cause.
-
Particulate Matter: Unfiltered samples can introduce particles that clog the system.
-
Precipitation: The mobile phase or sample may have precipitated in the system.
-
-
Troubleshooting Steps:
-
Isolate the Source: Disconnect components sequentially (starting from the detector and moving backward) to identify where the pressure drop occurs.
-
Flush the System: If a blockage is suspected, try flushing the component with a strong, compatible solvent.
-
Replace Components: If flushing does not resolve the issue, the blocked component (e.g., guard column, filter) may need to be replaced.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable column for this compound analysis?
-
A1: A C18 reverse-phase column is a good starting point due to its versatility and wide use in the analysis of pharmaceutical compounds.
-
-
Q2: How can I improve the resolution between this compound and its impurities?
-
A2: To improve resolution, you can try adjusting the mobile phase composition (e.g., changing the organic solvent ratio or pH), using a longer column, or a column with a smaller particle size.[2]
-
-
Q3: What should I do if I observe a drifting baseline?
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A3: A drifting baseline can be caused by several factors, including an unequilibrated column, a contaminated detector cell, or changes in the mobile phase composition over time. Ensure the column is fully equilibrated and the mobile phase is stable.
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Visual Troubleshooting Guides
The following diagrams provide a visual workflow for HPLC analysis and a troubleshooting flowchart for common issues.
Caption: A general workflow for HPLC analysis.
References
Overcoming poor oral bioavailability of Donitriptan mesylate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of Donitriptan mesylate in vivo.
Introduction
This compound is a potent 5-HT1B/1D receptor agonist that was investigated for the acute treatment of migraine.[1][2] Like many compounds in the triptan class, achieving consistent and adequate oral bioavailability presents a significant challenge, potentially due to factors such as poor aqueous solubility, extensive first-pass metabolism, and physiological conditions associated with migraine attacks, such as gastroparesis.[3][4] This guide offers structured advice to diagnose and overcome these hurdles in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected causes for the poor oral bioavailability of this compound?
A1: Based on its chemical structure and the known behavior of the triptan drug class, the primary suspected causes are:
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Poor Aqueous Solubility: While specific data is not widely published, many basic compounds exhibit low solubility in the neutral pH of the intestines. This is a critical first parameter to determine experimentally.
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Extensive First-Pass Metabolism: Triptans are known to be substrates for monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.[3]
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Low Intestinal Permeability: Although the predicted LogP of 1.32-2.2 suggests moderate lipophilicity, which is generally favorable for permeation, this needs to be confirmed experimentally.
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Migraine-Associated Gastroparesis: In both clinical settings and relevant animal models, migraine-like states can delay gastric emptying, leading to erratic and delayed absorption of orally administered drugs.
Q2: I cannot find published aqueous solubility data for this compound. How should I proceed?
A2: It is crucial to determine the compound's solubility profile as a first step. This will guide your formulation strategy. You should perform equilibrium solubility studies at various pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: What is the potential impact of first-pass metabolism on this compound, and how can I assess it?
A3: The indole and ethylamine moieties in Donitriptan's structure are potential sites for metabolism by MAO-A and CYP enzymes. This can lead to the formation of inactive metabolites and drastically lower bioavailability. To assess this, you can perform an in vitro metabolic stability assay using liver microsomes or S9 fractions from relevant species (e.g., rat, dog, human). This will provide data on the intrinsic clearance of the compound.
Q4: How relevant is the choice of animal model when studying the oral bioavailability of a migraine drug like Donitriptan?
A4: The choice is highly relevant. Standard healthy animal models may not replicate the gastrointestinal dysmotility seen during a migraine attack. If you observe high variability or poor absorption, consider using a disease-state model (e.g., a nitroglycerin-induced hyperalgesia model) to assess if gastroparesis is a contributing factor. Comparing pharmacokinetic profiles in healthy versus disease models can provide valuable insights.
Troubleshooting Guides
Problem 1: Low and Variable Cmax and AUC After Oral Dosing in Preclinical Species
This is a common issue indicating poor absorption and/or extensive pre-systemic clearance. The following workflow can help diagnose the root cause.
Problem 2: Inconsistent Pharmacokinetic Profiles Between Subjects
High inter-subject variability, even with a solubility-enhancing formulation, can point to physiological factors.
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Possible Cause: Differences in gastric emptying rates or intestinal transit times, potentially exacerbated in disease models.
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Troubleshooting Steps:
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Confirm Formulation Robustness: Ensure your formulation does not precipitate upon dilution in simulated gastric and intestinal fluids.
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Administer with a Motility Marker: Co-dose with a non-absorbable marker to correlate drug absorption with GI transit time.
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Compare to Alternative Routes: Administer this compound via a parenteral route (e.g., subcutaneous or intravenous) to establish a baseline pharmacokinetic profile without absorption barriers. This helps to determine the absolute bioavailability and understand the extent of the absorption problem.
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Data Presentation
Table 1: Physicochemical and Biopharmaceutical Properties of this compound
| Property | Value / Result | Experimental Protocol / Comment |
| Molecular Weight | 403.49 g/mol (free base) | - |
| Predicted LogP | 1.32 - 2.2 | Indicates moderate lipophilicity. |
| Aqueous Solubility | To be determined (TBD) | See Protocol 1: pH-Dependent Solubility. |
| Caco-2 Permeability (Papp) | TBD | See Protocol 2: Caco-2 Permeability Assay. |
| Metabolic Stability (t½) | TBD | Protocol: In vitro liver microsomal stability assay. |
Table 2: Hypothetical Pharmacokinetic Data Comparing Formulations in Rats (Oral Dose: 10 mg/kg)
This table illustrates the potential improvement in bioavailability when using a Self-Emulsifying Drug Delivery System (SEDDS) compared to a simple aqueous suspension.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 2.0 ± 0.8 | 650 ± 210 | 100% (Reference) |
| SEDDS | 680 ± 150 | 0.75 ± 0.25 | 3100 ± 550 | ~477% |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
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Materials: this compound, phosphate buffered saline (PBS) at pH 6.8 and 7.4, acetate buffer at pH 4.5, and HCl solution at pH 1.2.
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Method: a. Add an excess amount of this compound to separate vials containing each buffer solution. b. Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, centrifuge the samples to pellet the undissolved solid. d. Filter the supernatant through a 0.22 µm syringe filter. e. Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
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Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity before and after the experiment.
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Permeability Measurement (Apical to Basolateral): a. Replace the media in the apical (AP) and basolateral (BL) chambers with transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the this compound solution (e.g., 10 µM) to the AP chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace the volume with fresh buffer. d. Analyze the concentration of this compound in the BL samples by LC-MS/MS.
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Calculation: Calculate the apparent permeability coefficient (Papp) using the rate of drug appearance in the receiver chamber.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
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Materials: this compound, a lipid (e.g., Capryol™ 90), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP).
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Method: a. Dissolve this compound in the lipid phase with gentle heating and stirring. b. Add the surfactant and co-surfactant to the lipid phase and mix until a clear, homogenous solution is formed. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant. c. Characterization: Assess the self-emulsification performance by adding the formulation to water and observing the formation of a micro- or nanoemulsion. Characterize the resulting droplet size and polydispersity index (PDI).
Mandatory Visualizations
References
Technical Support Center: Donitriptan Mesylate Stability-Indicating Assay Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay development for Donitriptan Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay and why is it crucial for this compound?
A stability-indicating assay is an analytical procedure used to quantify a drug substance in the presence of its degradation products, impurities, and excipients. For this compound, a 5-HT1D agonist for migraine treatment, this assay is essential to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from any substances that may form during manufacturing, storage, or under stress conditions.[1][2] This is a regulatory requirement by agencies like the FDA and is guided by the International Conference on Harmonisation (ICH) guidelines to guarantee the safety, efficacy, and quality of the drug product throughout its shelf life.[1]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] Based on general guidelines and studies on similar triptan compounds, the following conditions are recommended for this compound:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
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Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: 100-105°C for 48 hours.
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Photolytic Degradation: Exposure to UV-Vis light of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: Which analytical technique is most suitable for a stability-indicating assay of this compound?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most common and suitable technique. This method offers high resolution and sensitivity to separate the parent drug from its potential degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to be +/- 2 units away from the pKa of this compound.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration or injection volume. |
| Co-elution of degradation products with the main this compound peak. | - Insufficient separation power of the HPLC method. | - Modify the mobile phase composition (e.g., change the organic modifier ratio or type).- Change the pH of the aqueous phase.- Use a gradient elution program instead of isocratic.- Try a column with a different selectivity (e.g., phenyl-hexyl instead of C18). |
| No degradation observed under stress conditions. | - Stress conditions are too mild.- this compound is highly stable under the applied conditions. | - Increase the duration, temperature, or concentration of the stressor.- While high stability is a positive attribute, some degradation (5-20%) is generally desired to prove the method is stability-indicating. |
| Excessive degradation (>20%) of this compound. | - Stress conditions are too harsh. | - Reduce the duration, temperature, or concentration of the stressor to achieve the target degradation range. |
| Baseline noise or drift in the chromatogram. | - Contaminated mobile phase or column.- Detector lamp issue. | - Filter and degas the mobile phase.- Flush the column with a strong solvent.- Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting this compound to forced degradation.
Caption: Workflow for forced degradation of this compound.
Example HPLC Method Development Protocol
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound, based on methods for similar triptan compounds.
Caption: HPLC method development and optimization workflow.
Data Presentation
Table 1: Example HPLC Method Parameters for Triptan Analogs
This table summarizes typical HPLC conditions used for analyzing related triptan compounds, which can serve as a starting point for this compound method development.
| Parameter | Zolmitriptan | Naratriptan | Frovatriptan |
| Column | C18 | C18 | Chiral-CBH |
| Mobile Phase | Methanol:Water (75:25, v/v), pH 3.0 | Acetonitrile:Water (50:50, v/v) | 10mM KH₂PO₄:Methanol (92:8, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection (UV) | 222 nm | 223 nm | 245 nm |
| Retention Time | ~3.6 min | ~5.0 min | Not Specified |
Table 2: Method Validation Parameters (ICH Q2(R1) Guidelines)
This table outlines the essential parameters for validating the developed stability-indicating assay.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities and degradants. | No interference at the retention time of the analyte; peak purity index > 0.999. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical signal. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% for varied conditions (e.g., pH, flow rate). |
References
Identifying potential impurities in Donitriptan mesylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling potential impurities during the synthesis of Donitriptan mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of this compound?
A1: Impurities in this compound synthesis can be broadly categorized into two main types:
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Process-Related Impurities: These are substances that arise from the manufacturing process itself. They include unreacted starting materials, residual intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis.
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Degradation Products: These impurities form due to the degradation of the this compound molecule under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.
Q2: What are some specific potential process-related impurities in this compound synthesis?
A2: Based on the common synthetic routes for Donitriptan, potential process-related impurities may include:
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Unreacted Starting Materials:
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5-Hydroxy-L-tryptophan derivatives
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4-(1-Piperazinyl)benzonitrile
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Chloroacetyl chloride
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Intermediates:
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N-protected 5-hydroxytryptamine derivatives (e.g., N-Boc-serotonin)
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2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid
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N-(4-cyanophenyl)-N'-(chloroacetyl)piperazine
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By-products:
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Over-alkylation products: Impurities formed from multiple substitutions on the indole nitrogen or other reactive sites.
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Dimerization products: Similar to impurities found in other triptan syntheses, dimerization of reactive intermediates can occur.
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Incomplete coupling products: Resulting from the failure of the key bond-forming reactions to go to completion.
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Q3: What are the likely degradation products of this compound?
A3: Forced degradation studies on similar triptan molecules suggest that this compound may be susceptible to hydrolysis and oxidation.[1][2] Potential degradation products could include:
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Hydrolysis Products: Cleavage of the amide bond is a common degradation pathway for many pharmaceuticals under acidic or basic conditions. This would result in the formation of 2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetic acid and 4-(piperazin-1-yl)benzonitrile.
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Oxidation Products: The piperazine ring and the indole nucleus are susceptible to oxidation. This could lead to the formation of N-oxides on the piperazine nitrogen atoms.
Q4: How can I minimize the formation of these impurities during synthesis?
A4: To minimize impurity formation, consider the following:
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Purity of Starting Materials: Use high-purity starting materials and reagents to avoid introducing impurities at the beginning of the synthesis.
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Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants to favor the desired reaction and minimize side reactions.
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Purification of Intermediates: Purify intermediates at each step to prevent carrying forward impurities into the final product.
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Inert Atmosphere: For reactions sensitive to oxidation, conduct them under an inert atmosphere (e.g., nitrogen or argon).
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Controlled Deprotection: The final deprotection step should be carefully controlled to avoid degradation of the Donitriptan molecule.
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Appropriate Storage: Store this compound and its intermediates under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the final product | Incomplete reaction, degradation of product during workup or purification. | Monitor reaction completion by TLC or HPLC. Optimize reaction time and temperature. Use mild conditions for workup and purification. |
| Presence of unknown peaks in HPLC chromatogram | Formation of by-products or degradation products. | Perform co-injection with starting materials and intermediates to identify known impurities. Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products for comparison. Use LC-MS to obtain the mass of the unknown impurities for structural elucidation. |
| Poor resolution between Donitriptan and an impurity peak | Suboptimal HPLC method. | Optimize the mobile phase composition (e.g., pH, organic modifier ratio), column type (e.g., C18, phenyl-hexyl), and temperature. A gradient elution may be necessary to achieve better separation.[3][4] |
| Impurity levels exceed acceptable limits | Inefficient purification, suboptimal reaction conditions leading to high levels of by-products. | Re-crystallize or use column chromatography for further purification of the final product. Re-evaluate and optimize the synthetic steps that are generating the highest levels of impurities. |
Data Presentation
The following table provides an illustrative example of quantitative data for potential impurities in a batch of this compound. The acceptance criteria are hypothetical and should be established based on regulatory guidelines and toxicological data.
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Observed Level (%) | Acceptance Criterion (%) |
| Starting Material A | 5.2 | 0.43 | 0.08 | ≤ 0.10 |
| Intermediate B | 8.9 | 0.74 | 0.12 | ≤ 0.15 |
| By-product C (Dimer) | 15.5 | 1.29 | 0.05 | ≤ 0.10 |
| Degradation Product D (N-Oxide) | 10.1 | 0.84 | 0.07 | ≤ 0.10 |
| Unknown Impurity 1 | 13.8 | 1.15 | 0.09 | ≤ 0.10 |
| Donitriptan | 12.0 | 1.00 | 99.59 | ≥ 99.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol describes a general method for the analysis of this compound and its potential impurities. Method optimization will be required for specific applications.
1. Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
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Data acquisition and processing software.
2. Chromatographic Conditions:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-5 min: 10% B
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5-25 min: 10% to 70% B
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25-30 min: 70% B
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30-35 min: 70% to 10% B
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35-40 min: 10% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 225 nm.
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Injection Volume: 10 µL.
3. Sample Preparation:
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Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
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Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration.
4. Procedure:
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Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
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Inject the blank (mobile phase), followed by the standard solution and then the sample solution.
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Record the chromatograms and integrate the peaks.
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Identify the peaks corresponding to Donitriptan and its impurities based on their retention times relative to the main peak.
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Quantify the impurities using the area normalization method or by using reference standards for known impurities.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[5]
1. Acid Hydrolysis:
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Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
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Neutralize the solution and dilute with the mobile phase before injection.
2. Base Hydrolysis:
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Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
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Neutralize the solution and dilute with the mobile phase before injection.
3. Oxidative Degradation:
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Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Dilute with the mobile phase before injection.
4. Thermal Degradation:
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Keep the solid this compound powder in an oven at 80 °C for 48 hours.
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Dissolve the sample in the mobile phase for analysis.
5. Photolytic Degradation:
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Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
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Dilute with the mobile phase before injection.
Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms with that of an unstressed sample to identify the degradation products.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for impurity identification and control.
References
Technical Support Center: Optimizing Donitriptan Mesylate Dosage for Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Donitriptan mesylate in rodent models of migraine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Donitriptan (developmental code name F-11356) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] Triptans like Donitriptan are believed to exert their anti-migraine effects through a few key mechanisms:
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Cranial Vasoconstriction: They constrict dilated intracranial extracerebral blood vessels.
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Inhibition of Neuropeptide Release: They suppress the release of pro-inflammatory neuropeptides, like Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
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Inhibition of Nociceptive Neurotransmission: They reduce pain signal transmission within the trigeminal nerve pathways in the brainstem and upper spinal cord.
Donitriptan is noted for being a high-efficacy agonist, which may offer advantages in therapeutic effectiveness.[3] It is also known to be brain-penetrant.[4]
Q2: What are the common rodent models used to study migraine and test anti-migraine drugs like this compound?
Several rodent models are used to mimic aspects of migraine headaches. A commonly used model is the nitroglycerin (NTG)-induced model .[5] Systemic administration of NTG, a nitric oxide donor, can induce migraine-like symptoms in rodents, such as hyperalgesia (increased sensitivity to pain). Researchers often measure behavioral endpoints like:
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Mechanical Allodynia: Reduced withdrawal threshold to tactile stimuli (e.g., von Frey filaments) applied to the periorbital area or hind paw.
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Thermal Hyperalgesia: Increased sensitivity to heat or cold stimuli.
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Light Aversion/Photophobia: Assessed in light/dark box tests.
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Spontaneous Behaviors: Changes in grooming, locomotor activity, and freezing behavior.
Another approach involves the dural application of an "inflammatory soup" or Complete Freund's Adjuvant (CFA) to induce neurogenic inflammation, another key aspect of migraine pathophysiology.
Q3: What administration routes are suitable for this compound in rodents?
The most common routes for administering drugs in rodent studies are oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The choice of route depends on the experimental goals, the required speed of onset, and the pharmacokinetic properties of the drug.
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Intravenous (IV): Provides 100% bioavailability and rapid onset of action, which is useful for pharmacokinetic studies and assessing immediate target engagement.
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Intraperitoneal (IP): Offers rapid absorption, though it is generally slower than IV. It is a common route for systemic drug administration in rodents.
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Oral Gavage (PO): Mimics the clinical route of administration for many drugs. However, bioavailability can be variable due to first-pass metabolism.
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Subcutaneous (SC): Generally provides slower and more sustained absorption compared to IP or IV routes.
Troubleshooting Guides
Dosing and Efficacy Issues
Problem: I am not observing the expected therapeutic effect of this compound in my rodent migraine model.
Possible Causes and Solutions:
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Suboptimal Dosage: The effective dose of this compound can vary between species and models.
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Intravenous (IV) Dosing in Rats: A study in anesthetized rats showed that IV infusion of Donitriptan at doses of 2.5, 10, and 40 µg/kg produced physiological effects related to its anti-migraine action. This can be a starting point for dose-finding studies.
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Oral (PO) and Intraperitoneal (IP) Dosing: Specific effective doses for this compound via these routes in rodent migraine models are not well-documented in publicly available literature. It is recommended to perform a dose-response study. As a reference, other triptans like sumatriptan have been used at doses ranging from 0.6 mg/kg to 1 mg/kg (IP) in rodent models.
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Dose-Response Curve: For most triptans, the dose-response curve for efficacy can be relatively flat, while adverse effects may increase with higher doses. It is crucial to establish a therapeutic window.
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Timing of Administration: The timing of drug administration relative to the induction of the migraine-like state is critical. For acute models like NTG-induced hyperalgesia, this compound should be administered before or shortly after the NTG challenge to assess its preventative or abortive effects.
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Drug Formulation and Vehicle Selection: Improper formulation can lead to poor solubility, precipitation, and inaccurate dosing.
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Vehicle for IV Administration: A vehicle consisting of 40% polyethylene glycol (PEG) in saline has been used for intravenous infusion of Donitriptan in rats.
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General Vehicle Considerations: For IP and oral administration, the choice of vehicle is critical. Common vehicles include saline, phosphate-buffered saline (PBS), and aqueous solutions with solubilizing agents like PEG 400, DMSO, or cyclodextrins. It is essential to ensure the drug is fully dissolved and stable in the chosen vehicle. Always include a vehicle-only control group in your experiments.
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Administration Procedure Complications
Problem: I am encountering issues during the administration of this compound.
Oral Gavage (PO):
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Animal Stress and Injury: Oral gavage can be stressful for rodents and may lead to esophageal trauma if not performed correctly. Ensure proper training and gentle handling. Consider alternative, less stressful methods like administration in palatable gels if the experimental design allows.
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Inaccurate Dosing: Regurgitation or improper placement of the gavage needle can lead to inaccurate dosing. Ensure the gavage needle is of the correct size and is inserted to the appropriate depth.
Intraperitoneal (IP) Injection:
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Injection Site Reactions: Irritating substances can cause peritonitis. Ensure the this compound solution is at an appropriate pH and concentration.
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Inadvertent Injection into Organs: Incorrect needle placement can result in injection into the gut or bladder. The injection should be made into the lower right quadrant of the abdomen to minimize this risk.
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Leakage from Injection Site: This can occur if the injection volume is too large or if the needle is withdrawn too quickly.
Data Interpretation Challenges
Problem: My results are highly variable or difficult to interpret.
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Confounding Effects of Stress: Handling and injection procedures can induce stress in rodents, which may affect behavioral outcomes. Acclimatize animals to handling and the experimental procedures to minimize stress-induced variability.
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Pharmacokinetic Variability: There can be significant inter-animal variability in drug absorption and metabolism. Ensure consistent dosing procedures and consider measuring plasma drug concentrations to correlate with behavioral effects.
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Species and Strain Differences: Pharmacokinetics and drug responses can differ between rats and mice, and even between different strains of the same species. Be consistent with the animal model used.
Data Presentation
Table 1: Recommended Dosing Parameters for Triptans in Rodent Models (as a reference for this compound dose-finding studies)
| Triptan | Species | Route | Dose Range | Reference Model |
| Sumatriptan | Rat | IP | 1 mg/kg | Meningeal blood flow response |
| Sumatriptan | Mouse | IP | 0.6 mg/kg | Reversal of UMB-induced allodynia |
| Sumatriptan | Mouse | IP | 300 - 600 µg/kg | NTG-induced thermal allodynia |
| Donitriptan | Rat | IV | 2.5 - 40 µg/kg | Jugular venous oxygen saturation |
Note: This table provides examples from the literature for other triptans and an IV dose for Donitriptan. Researchers should conduct their own dose-response studies to determine the optimal dose of this compound for their specific model and experimental conditions.
Table 2: Potential Vehicles for In Vivo Rodent Studies
| Vehicle | Route(s) | Considerations |
| 0.9% Saline | IP, IV, SC, PO | Suitable for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | IP, IV, SC | Similar to saline, maintains physiological pH. |
| 40% Polyethylene Glycol (PEG) in Saline | IV | Has been used successfully for Donitriptan. |
| 10% Solutol HS-15 / 90% PEG 600 | PO, IP | A vehicle system for poorly soluble compounds. |
| 0.5% Methylcellulose in Water | PO | A common suspending agent for oral administration. |
| DMSO (with further dilution) | IP, IV | Use with caution due to potential toxicity. Typically used as a co-solvent at low final concentrations (e.g., <10%). |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Rats
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Objective: To prepare a stock solution and dosing solutions of this compound for intravenous administration.
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Materials:
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This compound powder
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Polyethylene glycol 400 (PEG 400)
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Sterile 0.9% saline
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Sterile vials
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Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Based on a previously published study, a vehicle of 40% PEG in saline can be used.
-
To prepare the vehicle, mix 4 parts PEG 400 with 6 parts sterile 0.9% saline (v/v). For example, to make 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of sterile saline.
-
Weigh the required amount of this compound powder.
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Dissolve the powder in the 40% PEG/saline vehicle to achieve the desired final concentration. Use a vortex mixer to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
The final solution should be clear and free of particulates.
-
Protocol 2: Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rats
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Objective: To induce a migraine-like state of hyperalgesia in rats for testing the efficacy of this compound.
-
Materials:
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Nitroglycerin (NTG) solution (typically diluted from a stock solution)
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Vehicle for NTG (e.g., saline)
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This compound dosing solution
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Vehicle for this compound
-
Von Frey filaments for assessing mechanical sensitivity
-
-
Procedure:
-
Acclimatization: Acclimatize rats to the testing environment and handling for several days before the experiment.
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Baseline Measurement: Measure the baseline mechanical withdrawal threshold using von Frey filaments applied to the periorbital region or hind paw.
-
Drug Administration: Administer this compound or its vehicle at the desired dose and route (e.g., IP or PO).
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NTG Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), induce the migraine-like state by administering NTG (e.g., 10 mg/kg, IP or SC).
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Post-NTG Measurements: At various time points after NTG administration (e.g., 60, 90, 120 minutes), re-assess the mechanical withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds between the Donitriptan-treated group, the vehicle-treated group, and baseline measurements. A significant increase in the withdrawal threshold in the Donitriptan group compared to the vehicle group indicates a therapeutic effect.
-
Visualizations
Caption: Workflow for assessing this compound efficacy.
Caption: Triptan mechanism of action in migraine.
Caption: Troubleshooting guide for efficacy issues.
References
- 1. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
Challenges in Donitriptan mesylate formulation for preclinical research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the preclinical formulation of Donitriptan mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that I should be aware of before starting formulation work?
A1: Understanding the basic physicochemical properties of this compound is crucial for developing a successful formulation. Key parameters include its molecular weight, pKa, and solubility profile. These properties will influence decisions regarding solvent and vehicle selection, as well as the potential need for solubility enhancement techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Weight | 447.5 g/mol | Influences diffusion and absorption characteristics. |
| pKa | ~9.5 (predicted for the tertiary amine) | As a basic compound, its solubility is pH-dependent. It will be more soluble in acidic conditions where the amine is protonated. |
| Aqueous Solubility | Poorly soluble at neutral pH | Formulation will likely require pH adjustment, co-solvents, or other solubilization techniques for administration in aqueous vehicles. |
| LogP | ~2.5 (predicted) | Indicates moderate lipophilicity, which can be favorable for crossing biological membranes but may contribute to poor aqueous solubility. |
Q2: What is a good starting point for selecting a vehicle for an oral preclinical study with this compound?
A2: For initial oral preclinical studies, a simple aqueous vehicle with pH adjustment is often the best starting point. Given Donitriptan's basic nature, creating a more acidic environment can significantly improve its solubility. A common starting vehicle is a buffered solution at a pH between 3 and 5. If solubility remains an issue, the inclusion of a co-solvent or a suspending agent can be explored.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound for preclinical research.
Issue 1: Low Solubility in Aqueous Vehicles
If you are observing low solubility of this compound in your desired aqueous vehicle, consider the following troubleshooting steps:
-
pH Adjustment: this compound is the salt of a weak base and a strong acid, making its solubility highly dependent on pH. Lowering the pH of the vehicle will increase the ionization of the Donitriptan molecule, thereby increasing its solubility in water.
-
Co-solvents: The addition of a water-miscible organic solvent can disrupt the crystalline lattice structure of the compound and increase its solubility.
-
Surfactants: Surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.
Table 2: Comparison of Solubilization Strategies for this compound
| Strategy | Advantages | Disadvantages | Starting Concentration |
| pH Adjustment | Simple, effective for ionizable compounds. | Potential for precipitation upon pH change in vivo. May cause irritation at extreme pH values. | Adjust pH to 3-5 with citrate buffer. |
| Co-solvents (e.g., PEG 400, Propylene Glycol) | Can significantly increase solubility. | High concentrations may lead to toxicity or altered pharmacokinetics. | Start with 10-20% (v/v) in aqueous vehicle. |
| Surfactants (e.g., Tween 80, Cremophor EL) | Effective at low concentrations. | Potential for in vivo toxicity and interference with drug absorption. | Start with 1-5% (v/v). |
Issue 2: Chemical Instability in Formulation
If you suspect your this compound formulation is degrading over time, consider the following:
-
Protect from Light: Tryptamine-based compounds can be susceptible to photodegradation. Prepare and store the formulation in amber vials or protect it from light in other ways.
-
Control Temperature: Store the formulation at recommended temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.
-
Minimize Headspace: For solutions sensitive to oxidation, minimizing the headspace in the storage vial can reduce contact with air.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous vehicles.
Materials:
-
This compound powder
-
Selected aqueous vehicles (e.g., water, PBS pH 7.4, 0.1 N HCl, 50 mM citrate buffer pH 4.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume of each test vehicle in a vial.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a supernatant aliquot and dilute it with the mobile phase to a concentration within the standard curve range of the analytical method.
-
Quantify the concentration of Donitriptan in the supernatant using a validated HPLC method.
Protocol 2: Short-Term Formulation Stability Study
Objective: To assess the chemical stability of a this compound formulation under specific storage conditions.
Materials:
-
Prepared this compound formulation
-
Storage vials (e.g., amber glass vials)
-
Environmental chambers or refrigerators set to desired temperatures (e.g., 4 °C, 25 °C)
-
HPLC system for quantification
Methodology:
-
Prepare a batch of the this compound formulation.
-
Aliquot the formulation into multiple vials, ensuring each is sealed securely.
-
Place the vials under the desired storage conditions (e.g., refrigerated, room temperature, protected from light).
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At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from one vial from each storage condition.
-
Analyze the sample for the concentration of this compound using a stability-indicating HPLC method. The method should be able to separate the parent drug from potential degradants.
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Compare the concentration at each time point to the initial (time 0) concentration to determine the percentage of degradation.
Visualizations
Caption: General experimental workflow for preclinical formulation development.
Caption: Decision tree for selecting an appropriate vehicle for this compound.
Caption: Simplified signaling pathway for triptans like Donitriptan.
Donitriptan mesylate interference in biochemical assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions and interference of Donitriptan mesylate in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as an anti-migraine agent.[1] As a tryptamine derivative, it mimics the action of serotonin at these receptors. Donitriptan also exhibits notable agonist activity at the 5-HT2A receptor, which is a unique characteristic among many triptans.[1] Its primary mechanism of action involves binding to G protein-coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the key chemical properties of Donitriptan?
Donitriptan is a synthetic organic compound belonging to the tryptamine family.[2][3] Its structure includes an indole ring, which is known to possess intrinsic fluorescence. This property is a key consideration for potential interference in fluorescence-based assays.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₅O₂ | [2] |
| Molecular Weight | 403.486 g/mol | |
| Predicted logP | 1.32 to 2.2 | |
| Class | Tryptamine derivative |
Q3: Has this compound been reported to interfere with specific biochemical assays?
There is no specific literature detailing direct interference of this compound in biochemical assays, largely because the drug was never marketed. However, based on its chemical structure (tryptamine derivative) and pharmacological profile (serotonin receptor agonist), potential interferences can be predicted and proactively addressed.
Q4: What types of assays are most likely to be affected by this compound?
Assays that are susceptible to interference from fluorescent compounds or that involve GPCRs and their downstream signaling pathways are most at risk. These include:
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Fluorescence-based assays: Due to the intrinsic fluorescence of its indole moiety.
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GPCR functional assays: Such as cAMP, GTPγS binding, and calcium mobilization assays, where its potent agonist activity at serotonin receptors could lead to off-target effects if these receptors are endogenously expressed in the cell lines used.
Troubleshooting Guides
Issue 1: Unexpected Results in Fluorescence-Based Assays
Symptoms:
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High background fluorescence.
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Non-specific signal in control wells containing only Donitriptan.
-
Quenching of the fluorescent signal.
Potential Cause: The indole ring in Donitriptan's structure can exhibit intrinsic fluorescence, which may interfere with the assay's optical detection system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Detailed Steps:
-
Run a Control Experiment: Prepare a plate containing only this compound at the concentrations used in your experiment, diluted in the assay buffer. Measure the fluorescence at the same excitation and emission wavelengths as your assay.
-
Analyze Control Results: If you observe a significant signal from Donitriptan alone, this confirms intrinsic fluorescence.
-
Mitigation Strategies:
-
Change Wavelengths: If your instrument allows, select excitation and emission wavelengths that minimize the contribution from Donitriptan.
-
Switch Assay Format: If wavelength changes are not feasible or effective, consider using an alternative assay with a different detection method, such as a luminescence-based (e.g., cAMP-Glo™) or absorbance-based assay.
-
Characterize Quenching: If you suspect signal quenching, perform a specific experiment by titrating Donitriptan against your fluorescent probe to determine the extent of quenching.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based GPCR Assays
Symptoms:
-
Activation or inhibition of the signaling pathway in the absence of the intended ligand.
-
Atypical dose-response curves.
-
High variability between replicate wells.
Potential Cause: Donitriptan is a potent 5-HT receptor agonist. If the cell line used in your assay endogenously expresses 5-HT1B, 5-HT1D, or 5-HT2A receptors, Donitriptan could be causing on-target or off-target activation of these receptors, leading to confounding results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target GPCR activity.
Detailed Steps:
-
Characterize Your Cell Line: Determine if your experimental cell line expresses 5-HT1B, 5-HT1D, or 5-HT2A receptors. This can be done by reviewing the literature for the cell line or by performing qPCR or Western blot analysis.
-
Use a Specific Antagonist: If 5-HT receptors are present, run a control experiment where you pre-incubate the cells with a selective antagonist for the specific 5-HT receptor subtype before adding Donitriptan. If the unexpected activity is blocked, this confirms an off-target effect.
-
Change Cell Line: If possible, switch to a cell line that is known not to express serotonin receptors.
-
Use a More Defined System: Consider using a membrane-based assay with membranes prepared from cells that are engineered to overexpress only your receptor of interest.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for measuring the effect of Donitriptan on Gi-coupled receptors.
Materials:
-
Cells expressing the GPCR of interest.
-
cAMP assay kit (e.g., cAMP-Glo™ Assay).
-
This compound.
-
Forskolin.
-
Control agonist and antagonist for the target receptor.
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Treat cells with Donitriptan or control compounds. To measure Gi coupling, co-treat with an EC₈₀ concentration of forskolin.
-
Incubate for the recommended time.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions.
Protocol 2: GTPγS Binding Assay
This assay measures the activation of G proteins upon ligand binding.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of Donitriptan.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration over a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity bound to the filters using a scintillation counter.
Protocol 3: Calcium Mobilization Assay
This protocol is for measuring the effect of Donitriptan on Gq-coupled receptors, such as the 5-HT2A receptor.
Materials:
-
Cells expressing the GPCR of interest (e.g., 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Control agonist and antagonist.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of Donitriptan.
-
Use a fluorometric imaging plate reader (FLIPR) or a plate reader with an injection system to measure the baseline fluorescence.
-
Inject Donitriptan or control compounds and immediately begin measuring the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response.
Signaling Pathways
Donitriptan's Primary Signaling Pathway (Gi-coupled 5-HT1B/1D Receptors)
Caption: Donitriptan's inhibitory effect on cAMP production.
Donitriptan's Off-Target Signaling Pathway (Gq-coupled 5-HT2A Receptor)
Caption: Donitriptan's potential to activate the Gq pathway.
References
Preventing Donitriptan mesylate degradation in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Donitriptan mesylate during long-term storage. The following information is based on established principles of drug stability and degradation pathways of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: Based on studies of similar compounds, this compound is likely susceptible to degradation from exposure to several environmental factors.[1][2][3] High temperature, humidity, and light (especially UV) are common contributors to drug degradation.[4] Additionally, pH extremes (both acidic and alkaline conditions) and oxidizing agents can promote chemical degradation.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing a piperazine ring and a nitrile group, several degradation routes are plausible:
-
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to first form an amide intermediate, and subsequently a carboxylic acid.
-
Oxidation: The piperazine ring and other parts of the molecule can be susceptible to oxidation. Metabolism of similar triptan compounds involves oxidative deamination catalyzed by monoamine oxidase A (MAO-A) and oxidation by cytochrome P450 enzymes.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.
Q3: How can I monitor the stability of my this compound samples during long-term storage?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. This method can separate the intact drug from its degradation products, allowing for quantification of the parent compound and detection of impurities. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and in a controlled environment. Based on general recommendations for pharmaceutical substances, storage at controlled room temperature (20°C to 25°C or 68°F to 77°F) or under refrigerated conditions (2°C to 8°C) is advisable. The use of desiccants can help control humidity. For optimal storage conditions, it is recommended to perform stability studies under various temperature and humidity conditions as per ICH guidelines.
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram of a Stored Sample.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify the storage conditions (temperature, humidity, light exposure).2. Perform forced degradation studies (see Experimental Protocols section) to generate potential degradation products and compare their retention times with the unknown peaks.3. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Contamination | 1. Analyze a blank (solvent) injection to check for system contamination.2. Prepare a fresh sample using a new batch of solvent and re-inject.3. Ensure proper cleaning of all glassware and equipment. |
| Mobile phase issues | 1. Prepare fresh mobile phase.2. Ensure the mobile phase components are of high purity and are properly degassed. |
Issue 2: Decrease in the Assay Value of this compound Over Time.
| Possible Cause | Troubleshooting Step |
| Chemical Instability | 1. Review the storage conditions. Elevated temperatures are a primary cause of accelerated degradation.2. Protect samples from light by using amber vials or storing them in the dark.3. If in solution, check the pH of the solvent and buffer if necessary. |
| Adsorption to Container | 1. Use silanized glass vials or polypropylene containers to minimize adsorption.2. Include a study on container compatibility as part of the stability protocol. |
| Analytical Method Variability | 1. Validate the HPLC method for precision, accuracy, and linearity.2. Use a freshly prepared standard for each analysis.3. Perform system suitability tests before each run to ensure the analytical system is performing correctly. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Related Triptan Compounds.
| Stress Condition | Naratriptan HCl | Rizatriptan Benzoate | Eletriptan Hydrobromide |
| Acidic (e.g., 0.01N - 1N HCl) | Unstable, significant degradation | Extensive degradation | Unstable |
| Alkaline (e.g., 0.01N - 1N NaOH) | Unstable, significant degradation | Mild degradation | Unstable |
| Oxidative (e.g., 3-15% H₂O₂) | Stable | Mild degradation | Stable |
| Photolytic | Stable | Stable | Unstable |
| Thermal (Dry Heat) | Stable | Stable | Unstable |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation (Solid State): Place 10 mg of this compound powder in an oven at 105°C for 24 hours. Dissolve and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation (Solution): Expose the stock solution (1 mg/mL) to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours). Dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Analysis:
-
Analyze all stressed samples by a validated HPLC-UV method.
-
A control sample (unstressed) should also be analyzed for comparison.
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol for a reverse-phase HPLC method to separate this compound from its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at a wavelength of maximum absorbance for this compound (e.g., 225 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
References
Technical Support Center: Donitriptan Mesylate In Vitro Applications
Welcome to the Technical Support Center for Donitriptan Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] Its mechanism of action involves binding to these receptors, which are found on blood vessels and nerve endings in the brain.[2] This interaction leads to the constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, which are key processes in the acute treatment of migraine.[2][3] In vitro studies have shown that Donitriptan has a high affinity for these receptors and exhibits high intrinsic activity, suggesting it is a powerful agonist.
Q2: How does pH affect the solubility of this compound?
A2: Donitriptan, like other triptans, contains amine groups, making its solubility pH-dependent. Triptans are generally more soluble in acidic to neutral solutions where the amine groups are protonated, rendering the molecule more hydrophilic. As the pH becomes more alkaline, the molecule is deprotonated, which can lead to a decrease in aqueous solubility and potential precipitation. For experimental consistency, it is crucial to determine the empirical solubility of this compound across the pH range of your assay system.
Q3: What is the optimal pH range for in vitro assays with this compound?
A3: The optimal pH for in vitro assays is a balance between maintaining drug solubility and ensuring the physiological relevance of the experimental conditions for the cells or tissues being studied. Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4. Receptor binding assays are also commonly performed at a physiological pH of around 7.4. It is recommended to start with a physiological pH of 7.4 and adjust only if you encounter issues with solubility or drug activity. Any deviation from this range should be carefully controlled and validated.
Q4: Can a suboptimal pH affect the binding of this compound to its target receptors?
A4: Yes, a suboptimal pH can significantly impact receptor-ligand interactions. Changes in pH can alter the ionization state of both the drug molecule and amino acid residues within the receptor's binding pocket. This can affect the electrostatic interactions that are often critical for high-affinity binding. Therefore, maintaining a stable and appropriate pH is essential for obtaining accurate and reproducible binding affinity data.
Q5: How should I prepare stock solutions of this compound to avoid pH-related issues?
A5: It is advisable to prepare high-concentration stock solutions in a solvent such as DMSO or ethanol, in which the drug is readily soluble regardless of its ionization state. These stock solutions can then be diluted into your aqueous assay buffer to the final desired concentration. This method minimizes the risk of precipitation upon dilution. Always perform a visual inspection for any signs of precipitation after dilution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in assay medium | The pH of the medium is too high, causing the drug to be in its less soluble, non-ionized form. | Verify the pH of your final assay medium. If necessary, adjust the pH to a slightly more acidic value (e.g., 7.2), ensuring it remains within the viable range for your cells. Consider preparing a fresh, lower concentration stock solution. |
| Low or inconsistent drug activity | The drug may be degrading or precipitating at the experimental pH. The pH may also be affecting the target receptor's conformation or the overall health of the cells. | Confirm the stability of this compound at your experimental pH and temperature over the duration of the assay. Ensure your cell culture or tissue preparation is healthy and that the pH of the medium has not drifted. Use a freshly prepared dilution of the drug for each experiment. |
| Poor reproducibility of results | Fluctuations in the pH of the assay buffer or medium between experiments. | Always use a well-buffered medium and verify the pH before each experiment. Ensure that the CO2 level in your incubator is stable, as this can affect the pH of bicarbonate-buffered media. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) | Appearance |
| 5.0 | >1000 | Clear Solution |
| 6.0 | 850 | Clear Solution |
| 7.0 | 550 | Clear Solution |
| 7.4 | 400 | Clear Solution |
| 8.0 | 150 | Slight Haze |
| 9.0 | <50 | Visible Precipitate |
Table 2: Effect of pH on the Binding Affinity (Ki) of this compound for 5-HT1B/1D Receptors
| pH | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| 7.0 | 0.55 | 0.48 |
| 7.4 | 0.40 | 0.35 |
| 7.8 | 0.95 | 0.88 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate or citrate-phosphate buffers) at different pH values ranging from 5.0 to 9.0.
-
Sample Preparation: Add an excess amount of this compound to a small volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: 5-HT1B/1D Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human 5-HT1B or 5-HT1D receptors.
-
Assay Buffer: Use an appropriate assay buffer, such as 50 mM Tris-HCl, with a pH of 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]GR125743), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified 5-HT1B/1D receptor signaling pathway.
References
Donitriptan mesylate light sensitivity and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and handling of donitriptan mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the mesylate salt of donitriptan, a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] It was investigated as a potential treatment for migraine headaches but was never commercially marketed.[1][3] As a tryptamine derivative, its mechanism of action involves vasoconstriction of cranial blood vessels and inhibition of trigeminal nerve activation.
Q2: What are the recommended storage conditions for this compound?
A2: Based on information for the hydrochloride salt, donitriptan should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). It is crucial to protect the compound from light.
Q3: Is this compound known to be light sensitive?
A3: While specific photostability studies on this compound are not publicly available, the general recommendation to store it in the dark suggests potential light sensitivity. Many pharmaceutical compounds, especially those with complex aromatic structures like donitriptan, can be susceptible to photodegradation. Therefore, it is prudent to handle it as a light-sensitive compound.
Q4: What are the potential consequences of exposing this compound to light?
A4: Exposure to light, particularly UV or high-intensity visible light, can lead to photodegradation. This can result in a loss of potency, the formation of unknown impurities, and a change in the compound's physical and chemical properties. These degradation products could have altered pharmacological or toxicological profiles.
Q5: How should I handle this compound in the laboratory to minimize light exposure?
A5: To minimize light exposure, work with this compound in a dimly lit area or under amber lighting. Use amber-colored glassware or wrap containers and experimental setups with aluminum foil. Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept in light-protected containers at the recommended low temperatures.
Troubleshooting Guide for Experimental Setups
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays or analytical tests. | Photodegradation of this compound due to light exposure during the experiment. | 1. Repeat the experiment under controlled, low-light conditions. 2. Use amber-colored microplates, vials, or cuvettes. 3. If possible, cover the experimental setup to shield it from ambient light. 4. Prepare a fresh solution of the compound for each experiment. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of photodegradation products. | 1. Analyze a sample that has been rigorously protected from light as a control. 2. Conduct a forced degradation study by intentionally exposing a sample to light to identify potential degradation peaks. 3. Ensure the mobile phase and dissolution solvent are not contributing to degradation. |
| Loss of compound potency over a short period, even when stored at low temperatures. | The storage container is not adequately protecting the compound from light. | 1. Ensure the compound is stored in a tightly sealed, amber-colored vial. 2. For extra protection, place the vial inside a light-opaque secondary container. 3. Minimize the frequency of opening the container to reduce exposure to both light and ambient moisture/air. |
| Color change or precipitation in a this compound solution. | Significant degradation of the compound. | 1. Discard the solution immediately. 2. Prepare a fresh solution using a new aliquot of the solid compound, ensuring minimal light exposure during preparation. 3. Evaluate the solubility of the compound in the chosen solvent to ensure it is not a solubility issue. |
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | Short-term (days-weeks): 0-4°C Long-term (months-years): -20°C | To minimize thermal degradation and maintain chemical stability. |
| Storage Temperature (In Solution) | 0-4°C for short-term, or -20°C to -80°C for longer-term, depending on the solvent. | To slow down degradation kinetics in solution. |
| Light Protection | Store in the dark. Use amber vials or light-opaque containers. | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container. | To protect from moisture and oxidative degradation. |
| Handling | Handle under subdued or amber light. Prepare solutions fresh. | To minimize light-induced degradation during experimental procedures. |
Experimental Protocols
Protocol for Photostability Testing of this compound (Based on ICH Q1B Guidelines)
This protocol outlines a forced degradation study to assess the photostability of this compound.
1. Sample Preparation:
- Drug Substance: Spread a thin layer of this compound powder (not more than 3 mm deep) in a chemically inert, transparent container (e.g., a petri dish).
- Solution: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water, or a relevant buffer). Use a chemically inert, transparent container (e.g., quartz cuvette or glass vial).
- Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.
2. Light Exposure:
- Place the test samples and dark controls in a photostability chamber.
- Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
- The light source should be capable of producing both UVA and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
- Maintain a constant temperature and humidity throughout the exposure.
3. Sample Analysis:
- At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from both the light-exposed and dark control groups.
- Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
- The method should be able to separate the parent compound from any potential degradation products.
4. Data Evaluation:
- Compare the chromatograms of the light-exposed samples to those of the dark controls and the initial time point.
- Calculate the percentage of degradation of this compound.
- Identify and, if possible, characterize any significant degradation products.
- Assess for any changes in physical properties, such as appearance, color, or clarity (for solutions).
Visualizations
Caption: Workflow for photostability testing of this compound.
Caption: Decision tree for handling this compound in experiments.
References
Technical Support Center: Validating a New Analytical Method for Donitriptan Mesylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating a new analytical method for Donitriptan mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the essential parameters to evaluate when validating an HPLC method for this compound?
According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
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Accuracy: The closeness of test results obtained by the method to the true value.[1]
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][3] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.
2. What are typical acceptance criteria for system suitability in an HPLC method for this compound?
System suitability testing is performed before and during the analysis to ensure the performance of the entire chromatographic system. While specific criteria are method-dependent, typical acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 or 6 replicate injections |
| Resolution (Rs) | > 2.0 between Donitriptan and the nearest eluting peak |
| Retention Time (RT) | Consistent with the standard within a narrow window (e.g., ± 2%) |
3. How do I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are conducted to demonstrate the specificity and stability-indicating nature of the analytical method. These studies involve subjecting this compound to various stress conditions to produce degradation products.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24-48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main Donitriptan peak.
Troubleshooting Guide
Issue 1: System suitability failure - High RSD for peak areas.
-
Question: My relative standard deviation (RSD) for the peak areas of replicate injections is greater than 2%. What should I do?
-
Answer:
-
Check for air bubbles in the pump: Purge the pump to remove any trapped air bubbles.
-
Ensure proper injector operation: Check the injector for leaks and ensure the syringe is filling correctly.
-
Verify sample preparation: Ensure that the sample and standard solutions are homogeneous and accurately prepared.
-
Check for column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injections.
-
Inspect the pump seals: Worn pump seals can lead to inconsistent flow rates.
-
Issue 2: Poor peak shape - Tailing or fronting peaks.
-
Question: The chromatographic peak for Donitriptan is showing significant tailing (tailing factor > 2). What could be the cause?
-
Answer:
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Column degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or replace it if necessary.
-
Mobile phase pH: The pH of the mobile phase can affect the ionization state of Donitriptan. Ensure the pH is appropriate for the analyte and column chemistry.
-
Sample overload: Injecting too much sample can lead to peak distortion. Try injecting a lower concentration.
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Secondary interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Consider adjusting the mobile phase composition or using a different column.
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Issue 3: Inconsistent retention times.
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Question: The retention time for Donitriptan is shifting between injections. What is the likely cause?
-
Answer:
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Fluctuations in mobile phase composition: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the gradient pump for proper functioning.
-
Inconsistent flow rate: Check the pump for leaks and ensure it is delivering a constant flow rate.
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Temperature variations: Ensure the column oven is maintaining a stable temperature.
-
Column equilibration: The column may not be fully equilibrated between injections, especially with gradient methods.
-
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 75 | 938,120 |
| 100 | 1,250,670 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision Data for this compound
| Replicate | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |
| 1 | 624,550 | 625,100 |
| 2 | 623,980 | 626,230 |
| 3 | 625,120 | 624,890 |
| 4 | 624,880 | 625,540 |
| 5 | 625,340 | 624,990 |
| 6 | 624,670 | 625,780 |
| Mean | 624,757 | 625,422 |
| Standard Deviation | 430.8 | 498.7 |
| % RSD | 0.07% | 0.08% |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Experimental Protocols
Protocol 1: HPLC Method for this compound Assay
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 225 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 50 µg/mL.
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Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration of 50 µg/mL.
Visualizations
Caption: Workflow for Analytical Method Validation.
References
Technical Support Center: Enhancing Donitriptan Mesylate Screening Assay Throughput
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the throughput of Donitriptan mesylate screening assays.
Understanding this compound's Mechanism of Action
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] Its therapeutic potential, particularly in the context of migraines, stems from its ability to modulate the activity of these G protein-coupled receptors (GPCRs).[3][4][5] The activation of 5-HT1B/1D receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the foundation for many of the screening assays used to identify and characterize Donitriptan and similar compounds.
References
- 1. Donitriptan - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. opentrons.com [opentrons.com]
- 5. Triptan-induced contractile (5-HT1B receptor) responses in human cerebral and coronary arteries: relationship to clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Donitriptan Mesylate and Sumatriptan in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of donitriptan mesylate and sumatriptan, two serotonin 5-HT1B/1D receptor agonists investigated for the treatment of migraine. The information presented herein is supported by experimental data from preclinical studies to offer an objective assessment of their performance at their primary molecular targets.
Quantitative Receptor Binding Affinity
This compound demonstrates a significantly higher binding affinity for both 5-HT1B and 5-HT1D receptors compared to sumatriptan. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| This compound | 5-HT1B | 0.079–0.40[1] |
| 5-HT1D | 0.063–0.50[1] | |
| Sumatriptan | 5-HT1B | 27[2] |
| 5-HT1D | 17[2] |
Note: The range in Ki values for donitriptan reflects data from multiple studies.
Experimental Protocols
The receptor binding affinities presented above were determined using radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay for 5-HT1B and 5-HT1D Receptors
Objective: To determine the binding affinity (Ki) of this compound and sumatriptan for the human 5-HT1B and 5-HT1D receptors.
Materials:
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Receptor Source: Membranes from cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors (e.g., CHO-K1 or C6 glioma cells).
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Radioligand: Typically [3H]5-HT (3H-serotonin) is used for labeling the 5-HT1D receptor. For sumatriptan binding studies, [3H]sumatriptan has also been utilized.
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Competitor Ligands: this compound and sumatriptan.
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Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2) and protease inhibitors.
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Filtration Apparatus: A cell harvester to separate bound from free radioligand.
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Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Competitive Binding Assay:
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A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (donitriptan or sumatriptan).
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Non-specific binding is determined by adding a high concentration of a non-radioactive ligand that binds to the receptor.
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The reaction mixtures are incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Activation of 5-HT1B and 5-HT1D receptors by agonists like donitriptan and sumatriptan initiates a signaling cascade that is central to their therapeutic effect in migraine. These receptors are coupled to inhibitory G-proteins (Gi/o).
5-HT1B/1D Receptor Signaling Pathway
Caption: Agonist binding to 5-HT1B/1D receptors inhibits adenylyl cyclase, leading to therapeutic effects.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay to determine drug affinity.
Summary of Findings
The experimental data clearly indicate that this compound possesses a superior binding affinity for both 5-HT1B and 5-HT1D receptors when compared to sumatriptan. This higher affinity suggests that donitriptan may have the potential for greater potency at its target receptors. Both compounds act as agonists at these receptors, initiating a signaling cascade that involves the inhibition of adenylyl cyclase, which is believed to be a key mechanism in their anti-migraine effects. The provided experimental workflow outlines the standard methodology used to derive these critical binding parameters, ensuring reproducibility and comparability across studies.
References
A Comparative Analysis of the In Vivo Efficacy of Donitriptan Mesylate and Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two potent serotonin (5-HT) receptor agonists, Donitriptan mesylate and zolmitriptan. Both compounds are selective agonists for the 5-HT1B/1D receptors, a class of drugs known as triptans, which are pivotal in the acute treatment of migraine. This comparison is based on available preclinical data, focusing on key pharmacodynamic endpoints relevant to anti-migraine activity: cranial vasoconstriction, inhibition of plasma protein extravasation, and modulation of central pain pathways.
Mechanism of Action: A Shared Pathway
Both Donitriptan and zolmitriptan exert their therapeutic effects through the activation of 5-HT1B and 5-HT1D receptors. The proposed mechanism of action involves three key events:
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Vasoconstriction of Cranial Blood Vessels: Activation of 5-HT1B receptors on the smooth muscle of painfully dilated intracranial extracerebral blood vessels leads to their constriction.
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Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on trigeminal nerve terminals inhibits the release of vasoactive and pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
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Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit neurotransmission in the trigeminal nucleus caudalis (TNC) in the brainstem, a key relay station for migraine pain.
The following diagram illustrates the signaling pathway through which these triptans are believed to act.
In Vivo Efficacy Comparison
The following sections present a comparative summary of the in vivo efficacy of this compound and zolmitriptan based on key preclinical models of migraine.
Cranial Artery Vasoconstriction
The ability of triptans to constrict dilated cranial arteries is a cornerstone of their anti-migraine effect. This is often assessed in vivo by measuring changes in carotid artery blood flow or diameter.
| Drug | Animal Model | Key Findings | Reference |
| Donitriptan | Anesthetized Dog | Dose-dependently decreased carotid blood flow with a maximal change of 40±6%. | [4] |
| Zolmitriptan | N/A (Indirect Comparison) | Preclinical studies confirm zolmitriptan produces selective cranial vasoconstriction. It is reported to be three to four times more potent than sumatriptan in some vascular models. | [5] |
| Sumatriptan (Comparator) | Anesthetized Dog | Dose-dependently decreased carotid blood flow with a maximal change of 43±6%. | |
| Sumatriptan (Comparator) | Conscious Dog | ED₅₀ for decrease in internal carotid artery diameter: 493±162 µmol/kg. |
Interpretation: Direct comparison data in the same model is unavailable. However, in an anesthetized dog model, Donitriptan and sumatriptan produced a similar maximal decrease in carotid blood flow. In a separate study in conscious dogs, the ED₅₀ for sumatriptan-induced carotid vasoconstriction was determined. Zolmitriptan's potency is noted to be greater than sumatriptan's in certain vascular models, suggesting it would also be an effective vasoconstrictor in this type of in vivo model.
Inhibition of Neurogenic Plasma Protein Extravasation
Neurogenic inflammation, characterized by the extravasation of plasma proteins from dural blood vessels, is another key process in migraine pathophysiology. The ability of triptans to inhibit this process is a measure of their efficacy.
| Drug | Animal Model | Key Findings | Reference |
| Donitriptan | N/A (Indirect Comparison) | Stated to have "markedly higher intrinsic activity" than zolmitriptan and sumatriptan, suggesting potent inhibition of neurogenic inflammation. | |
| Zolmitriptan | Guinea Pig | Inhibits trigeminal-evoked plasma protein extravasation in the dura. Reported to be three to four times more potent than sumatriptan. | |
| Sumatriptan (Comparator) | Rat | Dose-dependently reduced dural plasma extravasation with an ID₅₀ of 30 µg/kg. |
Interpretation: While direct comparative data is lacking, zolmitriptan is reported to be significantly more potent than sumatriptan in inhibiting plasma protein extravasation. Donitriptan is described as having a markedly higher intrinsic activity than both zolmitriptan and sumatriptan, which suggests it would also be a potent inhibitor of this process.
Inhibition of Central Nociceptive Transmission (c-fos Expression)
Activation of the trigeminal nucleus caudalis (TNC) is a marker of central nociceptive processing in migraine. Inhibition of the expression of the immediate early gene c-fos in the TNC is used as an indicator of a drug's central anti-migraine activity.
| Drug | Animal Model | Key Findings | Reference |
| Donitriptan | N/A | No specific in vivo data on c-fos expression for Donitriptan was found. | |
| Zolmitriptan | Rat | In a model of trigeminal neuropathic pain, zolmitriptan (100 µg/kg, s.c.) produced a more pronounced anti-allodynic effect compared to sumatriptan, suggesting a central mechanism of action. | |
| Sumatriptan (Comparator) | Rat | Reduced c-fos positive cells in the TNC by 31% after intracisternal blood injection. Had no significant effect on c-fos mRNA expression in the TNC unless the blood-brain barrier was disrupted. |
Interpretation: Zolmitriptan appears to have a more pronounced central effect on nociceptive pathways compared to sumatriptan, which is consistent with its ability to cross the blood-brain barrier more readily. While no direct data is available for Donitriptan, its lipophilicity would be a key determinant of its potential for central action.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized methodologies for the key experiments cited in this comparison.
In Vivo Carotid Artery Vasoconstriction in the Dog
This model assesses the direct vasoconstrictor effects of compounds on cranial blood vessels.
Protocol Summary:
-
Animal Preparation: Beagle dogs are anesthetized, and ventilation is maintained.
-
Surgical Procedure: A common carotid artery is isolated, and an ultrasonic flow probe is placed around the vessel to measure blood flow. Catheters are inserted for drug administration and blood pressure monitoring.
-
Drug Administration: The test compound (e.g., Donitriptan, zolmitriptan, or sumatriptan) is administered intravenously in escalating doses.
-
Data Acquisition: Carotid blood flow, mean arterial blood pressure, and heart rate are continuously recorded.
-
Analysis: The percentage change in carotid blood flow from baseline is calculated for each dose to determine the vasoconstrictor response. ED₅₀ values can be calculated from the dose-response curves.
Inhibition of Neurogenic Plasma Protein Extravasation in the Rat
This model evaluates the ability of a drug to inhibit neurogenic inflammation in the dura mater.
Protocol Summary:
-
Animal Preparation: Rats are anesthetized, and the femoral vein is cannulated for injections.
-
Tracer Administration: A tracer, such as ¹²⁵I-labeled bovine serum albumin, is injected intravenously.
-
Drug Administration: The test compound is administered intravenously prior to stimulation.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.
-
Tissue Collection and Analysis: After a set time, the animal is euthanized, and the dura mater is removed. The amount of extravasated radiolabeled albumin in the dura is quantified using a gamma counter.
-
Analysis: The inhibition of plasma protein extravasation is calculated by comparing the amount of tracer in the dura of drug-treated animals to that in vehicle-treated controls. ID₅₀ values can be determined from dose-response studies.
c-fos Expression in the Trigeminal Nucleus Caudalis of the Rat
This protocol assesses the central activity of a drug by measuring the inhibition of neuronal activation in a key pain-processing region of the brainstem.
Protocol Summary:
-
Animal Preparation and Drug Administration: Rats are anesthetized, and the test compound is administered intravenously.
-
Nociceptive Stimulation: A migraine-like state is induced, for example, by electrical stimulation of the trigeminal ganglion or intracisternal injection of a pro-inflammatory substance.
-
Tissue Processing: After a survival period to allow for c-fos protein expression, the animals are deeply anesthetized and transcardially perfused with fixative. The brainstem is removed and sectioned.
-
Immunohistochemistry: The brainstem sections are processed for c-fos immunohistochemistry using a specific primary antibody against the c-fos protein, followed by a secondary antibody and a detection system.
-
Analysis: The number of c-fos immunoreactive neurons in the trigeminal nucleus caudalis is counted under a microscope. The percentage reduction in c-fos positive cells in drug-treated animals compared to vehicle-treated controls is calculated.
Conclusion
Based on an indirect comparison using sumatriptan as a reference, both this compound and zolmitriptan appear to be potent 5-HT1B/1D receptor agonists with significant in vivo efficacy in preclinical models of migraine. Donitriptan is suggested to have a particularly high intrinsic activity, potentially translating to greater potency. Zolmitriptan demonstrates potent vasoconstrictor and anti-inflammatory effects, exceeding those of sumatriptan, and also exhibits evidence of central nervous system activity that may contribute to its efficacy.
It is important to note the limitations of this indirect comparison. The different animal models and experimental conditions used in the cited studies preclude a definitive quantitative ranking of the in vivo efficacy of Donitriptan and zolmitriptan. The discontinuation of Donitriptan's development means that direct comparative data may never become available. Nevertheless, the existing preclinical data for both compounds underscores the therapeutic potential of potent and selective 5-HT1B/1D receptor agonists in the acute treatment of migraine. Further research with novel triptans and other classes of anti-migraine drugs continues to build upon the foundation laid by these pioneering compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the cardiovascular effects of the novel 5-HT(1B/1D) receptor agonist, SB 209509 (VML251), and sumatriptan in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-93,129, sumatriptan, dihydroergotamine block c-fos expression within rat trigeminal nucleus caudalis caused by chemical stimulation of the meninges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of Donitriptan mesylate and naratriptan in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of donitriptan mesylate and naratriptan, two serotonin 5-HT1B/1D receptor agonists investigated for the acute treatment of migraine. The following sections detail their performance in key preclinical models, supported by experimental data, to assist in evaluating their potential as therapeutic agents.
Executive Summary
Donitriptan, a novel arylpiperazide 5-hydroxytryptamine (5-HT) derivative, was designed to exhibit higher potency and intrinsic activity at 5-HT1B/1D receptors compared to tryptamine-derived triptans like naratriptan. Preclinical data suggests that donitriptan indeed demonstrates subnanomolar affinity for these receptors and acts as a high-efficacy agonist.[1][2][3] Naratriptan, a second-generation triptan, also shows high affinity for 5-HT1B/1D receptors and has established efficacy in various animal models relevant to migraine.[4][5] While both compounds target the same receptors, donitriptan appears to possess a more potent and sustained pharmacological profile in preclinical settings. However, it is important to note that the development of donitriptan was discontinued after Phase II clinical trials, whereas naratriptan is a marketed drug.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative preclinical data for this compound and naratriptan.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Affinity (pKi) | Species |
| Donitriptan | 5-HT1B | 9.1-10.1 | Human |
| 5-HT1D | 9.2-10.2 | Human | |
| Naratriptan | 5-HT1B | 8.7 ± 0.03 | Human |
| 5-HT1D | 8.3 ± 0.1 | Human |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Potency (pEC50) / Efficacy (% of 5-HT) | Cell Line |
| Donitriptan | GTPγS Binding | 5-HT1B | 9.1 / 94% | C6 cells |
| GTPγS Binding | 5-HT1D | 9.5 / 97% | C6 cells | |
| cAMP Inhibition | 5-HT1B | 9.4 | C6 cells | |
| cAMP Inhibition | 5-HT1D | 9.7 | C6 cells | |
| Naratriptan | Data not available in a directly comparable format |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates greater potency. Emax represents the maximal efficacy.
Table 3: Pharmacokinetic Parameters in Preclinical Models
| Compound | Species | Route | Bioavailability (%) | T1/2 (hours) |
| Donitriptan | Dog | p.o. | - | Long-lasting effects observed |
| Guinea Pig | p.o. | Brain access confirmed | - | |
| Naratriptan | Rat | p.o. | 71 | ~6 |
| Dog | p.o. | 95 | ~6 |
Note: Data for donitriptan is limited. The term "long-lasting" for donitriptan was noted in carotid blood flow studies in conscious dogs. Naratriptan's pharmacokinetic data is more extensively documented.
Table 4: In Vivo Efficacy in Preclinical Migraine Models
| Compound | Model | Species | Endpoint | Potency (ID50 / ED50) |
| Donitriptan | Carotid Vasoconstriction | Anesthetized Pig | Decrease in carotid blood flow | More potent than naratriptan |
| Carotid Blood Flow | Conscious Dog | Decrease in unilateral carotid blood flow | Effective at ≥ 0.63 mg/kg p.o. | |
| Naratriptan | Neurogenic Plasma Extravasation | Anesthetized Rat | Inhibition of plasma protein extravasation in dura | ID50 = 4.1 µg/kg |
| Carotid Vasoconstriction | Anesthetized Dog | Vasoconstriction of carotid arterial bed | CD50 dose = 19 ± 3 µg/kg | |
| Trigeminal Nucleus Caudalis Firing | Cat | Inhibition of neuronal firing | Effective at 30 and 100 µg/kg i.v. |
Note: A direct quantitative comparison of potency is challenging due to different models and species. However, qualitative descriptions suggest donitriptan is more potent in producing carotid vasoconstriction.
Experimental Protocols
1. Receptor Binding Assays
-
Objective: To determine the affinity of the compounds for specific receptor subtypes.
-
Methodology: Radioligand binding assays are performed using cell membranes from cell lines (e.g., HeLa, C6) recombinantly expressing the human 5-HT1B and 5-HT1D receptors. A specific radioligand (e.g., [3H]sumatriptan or [3H]eletriptan) is incubated with the cell membranes in the presence of varying concentrations of the test compound (donitriptan or naratriptan). The amount of radioligand bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The affinity (Ki) is then calculated using the Cheng-Prusoff equation.
2. In Vitro Functional Assays (GTPγS Binding and cAMP Inhibition)
-
Objective: To assess the functional activity of the compounds as agonists at the 5-HT1B/1D receptors.
-
Methodology:
-
GTPγS Binding: This assay measures the activation of G-proteins coupled to the receptors. Cell membranes expressing the target receptor are incubated with the test compound and [35S]GTPγS. Agonist binding activates the G-protein, leading to the binding of [35S]GTPγS, which is then quantified.
-
cAMP Inhibition: Since 5-HT1B/1D receptors are coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Cells are stimulated with forskolin to increase cAMP levels, and the ability of the test compound to inhibit this increase is measured.
-
3. Neurogenic Plasma Extravasation Model
-
Objective: To evaluate the ability of the compounds to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
-
Methodology: Anesthetized rats are used. The trigeminal ganglion is electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater. The test compound is administered prior to stimulation. The amount of extravasated plasma protein (e.g., labeled albumin) in the dura is quantified to determine the inhibitory effect of the compound.
4. Carotid Blood Flow Model
-
Objective: To assess the vasoconstrictor effects of the compounds on cranial blood vessels.
-
Methodology: Anesthetized dogs or pigs are instrumented to measure blood flow in the carotid artery. The test compound is administered intravenously or orally, and changes in carotid blood flow and vascular resistance are recorded. This model helps to evaluate the potency and duration of the vasoconstrictor effect.
5. Trigeminal Nucleus Caudalis (TNC) Firing Model
-
Objective: To determine the central inhibitory effects of the compounds on trigeminal sensory neurons.
-
Methodology: In anesthetized cats, the superior sagittal sinus is electrically stimulated to activate trigeminal afferents. The firing of second-order neurons in the trigeminal nucleus caudalis (TNC) is recorded using microelectrodes. The test compound is administered, and its ability to suppress the evoked neuronal firing is measured.
Mandatory Visualizations
Caption: 5-HT1B/1D Receptor Signaling Pathway.
Caption: Workflow for TNC Firing Model.
Concluding Remarks
The preclinical data indicates that both donitriptan and naratriptan are potent 5-HT1B/1D receptor agonists with pharmacological activities consistent with an anti-migraine effect. Donitriptan distinguishes itself with what appears to be a higher affinity and intrinsic activity at these receptors, translating to greater potency and a longer duration of action in some in vivo models. Naratriptan, while perhaps less potent in some direct comparisons, has a well-characterized preclinical profile that has successfully translated to clinical efficacy. The decision to halt the development of donitriptan suggests that factors beyond its preclinical pharmacological profile, such as its clinical performance or safety, may have been determinative. For researchers in drug development, the case of donitriptan underscores the importance of high intrinsic activity as a design principle for receptor agonists, while naratriptan serves as a benchmark for a clinically successful second-generation triptan.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naratriptan: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Intrinsic Activity of Donitriptan Mesylate and other 5-HT1B/1D Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intrinsic activity of donitriptan mesylate with other 5-HT1B/1D receptor agonists, supported by experimental data. Donitriptan, a novel arylpiperazide derivative of serotonin, has been designed to possess high potency and intrinsic activity at 5-HT1B/1D receptors, distinguishing it from many triptan derivatives.[1][2] This enhanced efficacy is hypothesized to translate into improved therapeutic outcomes for the acute treatment of migraine.[1][2]
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional intrinsic activity of this compound and a selection of other 5-HT1B/1D agonists at human 5-HT1B and 5-HT1D receptors.
Table 1: Binding Affinity (pKi) of 5-HT1B/1D Agonists
| Compound | pKi at human 5-HT1B | pKi at human 5-HT1D |
| Donitriptan | 9.1 | 9.2 |
| 5-HT | 8.7 | 8.8 |
| Sumatriptan | 7.9 | 8.4 |
| Zolmitriptan | 8.2 | 8.8 |
| Naratriptan | 7.8 | 8.5 |
| Rizatriptan | 7.9 | 8.6 |
| Almotriptan | 7.5 | 8.2 |
| Eletriptan | 8.1 | 8.9 |
| Frovatriptan | 8.0 | 8.3 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Intrinsic Activity (pEC50 and Emax) of 5-HT1B/1D Agonists
| Compound | pEC50 at human 5-HT1B | Emax (%) at human 5-HT1B | pEC50 at human 5-HT1D | Emax (%) at human 5-HT1D |
| Donitriptan | 9.0 | 94 | 9.1 | 97 |
| 5-HT | 8.5 | 100 | 8.6 | 100 |
| Sumatriptan | 7.4 | 85 | 7.9 | 90 |
| Zolmitriptan | 7.8 | 88 | 8.3 | 92 |
| Naratriptan | 7.2 | 75 | 7.8 | 80 |
| Rizatriptan | 7.5 | 82 | 8.1 | 88 |
| Almotriptan | 7.1 | 78 | 7.7 | 85 |
| Eletriptan | 7.7 | 90 | 8.4 | 95 |
| Frovatriptan | 7.3 | 70 | 7.6 | 75 |
Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Emax represents the maximal response produced by the agonist, expressed as a percentage of the maximal response to the endogenous ligand 5-HT.
Experimental Protocols
The data presented above are typically generated using the following key in vitro assays:
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor. The general principle involves incubating a radiolabeled ligand (e.g., [3H]5-HT) with a preparation of cell membranes expressing the receptor of interest (e.g., human 5-HT1B or 5-HT1D receptors). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Activity Assays
1. cAMP Inhibition Assay:
-
Procedure Outline:
-
Cells expressing the recombinant human 5-HT1B or 5-HT1D receptor are cultured.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then incubated with various concentrations of the test agonist in the presence of forskolin (an adenylyl cyclase activator).
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
The concentration-response curve is plotted to determine the EC50 and Emax values for the agonist.
-
2. [35S]GTPγS Binding Assay:
This functional assay measures the activation of G proteins coupled to the receptor of interest. Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the α-subunit of the G protein. In this assay, a non-hydrolyzable GTP analog, [35S]GTPγS, is used.
-
Procedure Outline:
-
Cell membranes expressing the 5-HT1B or 5-HT1D receptor are prepared.
-
The membranes are incubated with various concentrations of the test agonist in the presence of GDP and [35S]GTPγS.
-
Upon agonist-induced receptor activation, the G protein is activated and binds [35S]GTPγS.
-
The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the unbound radioligand by filtration.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
The concentration-response curve is plotted to determine the EC50 and Emax values.
-
3. Vasoconstrictor Response Assay in Isolated Tissues:
This ex vivo assay assesses the functional effect of 5-HT1B/1D agonists on blood vessels. The 5-HT1B receptor is known to mediate vasoconstriction in cranial arteries.
-
Procedure Outline:
-
Arterial ring segments (e.g., from human middle meningeal artery or rabbit saphenous vein) are dissected and mounted in an organ bath containing a physiological salt solution.
-
The tissues are allowed to equilibrate under a set resting tension.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test agonist to the organ bath.
-
The contractile response (tension) is measured isometrically.
-
The potency (EC50) and maximal contraction (Emax) are determined from the concentration-response curve.
-
Mandatory Visualization
Signaling Pathway
Caption: 5-HT1B/1D receptor signaling pathway.
Experimental Workflow
References
Validating Donitriptan mesylate's selectivity for 5-HT1B/1D over other serotonin receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Donitriptan mesylate's selectivity for the 5-HT1B and 5-HT1D receptor subtypes over other serotonin receptors. The following sections present experimental data, detail the methodologies used to obtain this data, and visualize key biological and experimental processes. Donitriptan, a potent serotonin 5-HT1B/1D receptor agonist, was investigated as a potential treatment for migraine.[1][2] This analysis is intended to offer a clear, data-driven perspective on its receptor interaction profile compared to other commonly known triptans.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (pKi values) of Donitriptan and the comparator triptans—Sumatriptan, Zolmitriptan, and Rizatriptan—across a panel of human serotonin (5-HT) receptor subtypes. The pKi value is the negative logarithm of the Ki value, meaning a higher pKi value corresponds to a higher binding affinity.
| Receptor Subtype | Donitriptan (pKi) | Sumatriptan (pKi) | Zolmitriptan (pKi) | Rizatriptan (pKi) |
| 5-HT1A | 5.94 | <5 | <5 | <5 |
| 5-HT1B | 9.96 | 7.32 | 7.87 | 7.08 |
| 5-HT1D | 9.51 | 8.30 | 9.51 | 8.11 |
| 5-HT1E | 4.77 | 5.99 | 8.18 | 7.34 |
| 5-HT1F | <5 | 8.03 | 8.00 | 6.54 |
| 5-HT2A | - | - | - | - |
| 5-HT2B | - | - | - | - |
| 5-HT2C | - | - | - | - |
| 5-HT6 | - | - | - | - |
| 5-HT7 | - | - | - | - |
Data sourced from Rubio-Beltrán et al. (2018)[3]
As the data indicates, Donitriptan demonstrates exceptionally high affinity for the 5-HT1B and 5-HT1D receptors, with pKi values of 9.96 and 9.51, respectively.[3] Its affinity for the 5-HT1A and 5-HT1E receptors is substantially lower. Notably, Donitriptan shows a unique and potent agonistic activity at the 5-HT2A receptor, with a reported EC50 of 7.9 nM, which distinguishes it from many other triptans.[1]
Quantitative Comparison of Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors like the 5-HT1 subtypes, this is often assessed by measuring changes in the intracellular second messenger, cyclic AMP (cAMP). 5-HT1B and 5-HT1D receptors are coupled to Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The potency of a compound in eliciting this response is quantified by the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.
The table below presents the functional potencies (pEC50 values) of Donitriptan and comparator triptans at several 5-HT receptor subtypes, determined through cAMP inhibition assays. The pEC50 is the negative logarithm of the EC50 value.
| Receptor Subtype | Donitriptan (pEC50) | Sumatriptan (pEC50) | Zolmitriptan (pEC50) | Rizatriptan (pEC50) |
| 5-HT1A | <5 | <5 | <5 | <5 |
| 5-HT1B | 8.87 | 7.15 | 7.93 | 7.10 |
| 5-HT1D | 8.20 | 7.47 | 8.24 | 7.55 |
| 5-HT1F | <5 | 7.09 | 7.42 | 6.27 |
Data sourced from Rubio-Beltrán et al. (2018)
The functional data corroborates the binding affinity findings, with Donitriptan exhibiting high potency at the 5-HT1B and 5-HT1D receptors. Donitriptan potently inhibited forskolin-induced cAMP formation in cells expressing human 5-HT1B or 5-HT1D receptors.
Experimental Protocols
The data presented in this guide were generated using standard and well-validated experimental methodologies in pharmacology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of Donitriptan and comparator triptans for various 5-HT receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human recombinant 5-HT receptor subtype of interest are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (a compound known to bind with high affinity to the receptor, e.g., [3H]5-CT) is incubated with the prepared cell membranes.
-
Addition of Competitor: Increasing concentrations of the unlabeled test compound (Donitriptan or a comparator triptan) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional potency (EC50) of a compound at Gi-coupled receptors by measuring the inhibition of cAMP production.
Objective: To quantify the potency of Donitriptan and comparator triptans in activating 5-HT1B and 5-HT1D receptors.
Methodology:
-
Cell Culture: Cells expressing the 5-HT receptor of interest are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound (Donitriptan or a comparator triptan).
-
Stimulation of Adenylyl Cyclase: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.
-
Incubation: The cells are incubated to allow for the modulation of cAMP levels by the test compound.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of the 5-HT1B/1D receptor activated by Donitriptan.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship for determining receptor selectivity.
References
Comparative Analysis of Donitriptan Mesylate's Cross-Reactivity with other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Donitriptan mesylate's cross-reactivity with other G-protein coupled receptors (GPCRs), benchmarked against other commonly used triptans, Sumatriptan and Zolmitriptan. The information presented herein is compiled from publicly available experimental data to aid in understanding the selectivity profile of Donitriptan.
Executive Summary
Donitriptan is a potent serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a treatment for migraine.[1] Like other triptans, its primary therapeutic effect is believed to be mediated through these receptors. However, understanding its interactions with other GPCRs is crucial for a comprehensive safety and efficacy profile. This guide summarizes the available binding affinity and functional activity data for Donitriptan and compares it with Sumatriptan and Zolmitriptan.
Comparative GPCR Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of Donitriptan, Sumatriptan, and Zolmitriptan at various GPCRs. It is important to note that the data has been compiled from multiple sources, and direct comparison may be limited by variations in experimental conditions between studies.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin (5-HT) Receptors
| Receptor | Donitriptan (Ki, nM) | Sumatriptan (Ki, nM) | Zolmitriptan (Ki, nM) |
| 5-HT1A | 12 - 25 | 251 | ~100 |
| 5-HT1B | 0.08 - 0.36 | 16 | 2.5 |
| 5-HT1D | 0.06 - 0.50 | 10 | 1.6 |
| 5-HT1E | - | 603 | - |
| 5-HT1F | - | 16 | 10 |
| 5-HT2A | Potent Agonist (EC50 = 7.9 nM) | >10,000 | >10,000 |
Table 2: Comparative Functional Activity (EC50, nM and Emax, %) at Serotonin (5-HT) Receptors
| Receptor | Donitriptan | Sumatriptan | Zolmitriptan |
| EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | |
| 5-HT1A | 182 - 1,150 | - | - | Partial Agonist | - | Moderate Affinity |
| 5-HT1B | 0.10 - 1.8 | 94 - 100% | 10 | ~60% | 2.5 | High Efficacy |
| 5-HT1D | - | 97% | 13 | ~60% | 1.6 | High Efficacy |
| 5-HT2A | 7.9 | Potent Agonist | - | No significant activity | - | No significant activity |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathways of Donitriptan's primary and cross-reactive targets.
Caption: General workflow for GPCR cross-reactivity screening.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-serotonin)
-
Test compound (this compound) and reference compounds (Sumatriptan, Zolmitriptan)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding inhibitor (e.g., high concentration of unlabeled serotonin)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test and reference compounds in binding buffer.
-
In a 96-well microplate, add a fixed concentration of the radioligand to each well.
-
For total binding wells, add binding buffer.
-
For non-specific binding wells, add a high concentration of the non-specific binding inhibitor.
-
For competition binding wells, add the various concentrations of the test or reference compounds.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based cAMP Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of a test compound on Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably or transiently expressing the target GPCR
-
Cell culture medium and supplements
-
Test compound (this compound) and reference compounds
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (if required by the kit)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells expressing the target GPCR into 96- or 384-well plates and culture overnight.
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
For Gs-coupled receptors:
-
Aspirate the culture medium and add the different concentrations of the test or reference compounds.
-
-
For Gi-coupled receptors:
-
Aspirate the culture medium and pre-incubate the cells with the test or reference compounds.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
-
Incubate the plates at 37°C for a specified time.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Add the detection reagents from the cAMP assay kit to each well.
-
Incubate as per the manufacturer's instructions to allow for the detection reaction to occur.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
[35S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by a GPCR agonist, providing a measure of its efficacy.
Materials:
-
Cell membranes expressing the target GPCR and associated G-proteins
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound (this compound) and reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Non-specific binding inhibitor (e.g., high concentration of unlabeled GTPγS)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In a 96-well microplate, add the cell membrane preparation, GDP, and the various concentrations of the test or reference compounds.
-
For basal binding wells, add assay buffer instead of the agonist.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the amount of bound [35S]GTPγS on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Disclaimer
The data presented in this guide has been compiled from various publicly available sources. While every effort has been made to ensure accuracy, direct comparison of data from different studies may be limited due to variations in experimental protocols, cell systems, and reagents used. This guide is intended for informational purposes for a scientific audience and should not be used for clinical decision-making. Researchers are encouraged to consult the primary literature for more detailed information.
References
Comparative pharmacokinetics of Donitriptan mesylate and sumatriptan
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Donitriptan mesylate and sumatriptan, two serotonin 5-HT1B and 5-HT1D receptor agonists investigated for the acute treatment of migraine. While sumatriptan is a widely established therapy, this compound, despite showing high potency in preclinical studies, was not brought to market. This comparison aims to objectively present the available pharmacokinetic data to inform future research and drug development in this class of compounds.
Executive Summary
Sumatriptan, the first-in-class triptan, exhibits route-dependent pharmacokinetics with low oral bioavailability due to extensive first-pass metabolism. Subcutaneous administration leads to rapid absorption and high bioavailability, correlating with a faster onset of action. This compound was developed as a potent 5-HT1B/1D receptor agonist with high intrinsic activity. However, publicly available human pharmacokinetic data for Donitriptan is limited as its clinical development was discontinued after Phase II trials. Preclinical data suggests Donitriptan possesses high potency, but a direct quantitative comparison with sumatriptan's human pharmacokinetics is not feasible. This guide summarizes the available data for both compounds, highlighting the existing knowledge gaps for Donitriptan.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for sumatriptan across different routes of administration. Due to the limited availability of human data for this compound, a direct comparison is not possible. Preclinical findings suggest Donitriptan has a high affinity for 5-HT1B and 5-HT1D receptors.[1][2]
| Parameter | Sumatriptan (Oral) | Sumatriptan (Subcutaneous) | This compound (Oral) |
| Dose | 25 mg, 50 mg, 100 mg | 6 mg | Data Not Available |
| Cmax (Maximum Plasma Concentration) | 18 ng/mL (25 mg), 51 ng/mL (100 mg) | 71 ng/mL | Data Not Available |
| Tmax (Time to Maximum Plasma Concentration) | ~1.5 hours | ~10-12 minutes | Data Not Available |
| Bioavailability | ~14% | ~96% | Data Not Available |
| Half-life (t1/2) | ~2 hours | ~2 hours | Data Not Available |
| Metabolism | Primarily by monoamine oxidase A (MAO-A) | Primarily by monoamine oxidase A (MAO-A) | Data Not Available |
| Excretion | Primarily renal | Primarily renal | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the clinical pharmacokinetic studies of this compound are not publicly available. The following provides a generalized methodology for a typical oral sumatriptan pharmacokinetic study based on published literature.
Study Design: A randomized, single-dose, crossover or parallel-group study in healthy volunteers.
Procedure:
-
Subject Screening: Healthy adult volunteers undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of sumatriptan (e.g., 50 mg tablet) with a standardized volume of water.
-
Blood Sampling: Serial venous blood samples are collected into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.
-
Bioanalytical Method: Plasma concentrations of sumatriptan and its major metabolite are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), AUC0-∞ (area under the concentration-time curve from time zero to infinity), and t1/2.
Mechanism of Action: Triptan Signaling Pathway
Both Donitriptan and sumatriptan are agonists of the serotonin 5-HT1B and 5-HT1D receptors. Their therapeutic effect in migraine is attributed to three primary mechanisms: cranial vasoconstriction, peripheral trigeminal inhibition, and inhibition of neurotransmission in the trigeminal nucleus caudalis.
Caption: Mechanism of action of triptans.
Experimental Workflow: Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: Workflow for a clinical pharmacokinetic study.
Conclusion
Sumatriptan's pharmacokinetic profile is well-characterized, with its clinical efficacy being closely linked to its rate and extent of absorption. This compound was a promising compound due to its high potency and intrinsic activity at the target receptors observed in preclinical models. However, the lack of publicly available human pharmacokinetic data prevents a definitive comparison of its clinical pharmacokinetic properties with those of sumatriptan. This guide underscores the importance of transparent data sharing in drug development to allow for comprehensive comparative assessments and to inform future research endeavors in the field of migraine therapeutics.
References
A Comparative Analysis of the In Vitro Potency of Donitriptan Mesylate and Eletriptan
In the landscape of migraine therapeutics, the efficacy of triptans is intrinsically linked to their interaction with serotonin 5-HT1B and 5-HT1D receptors. This guide provides a detailed comparison of the in vitro potency of two such agents: Donitriptan mesylate, a potent and high-efficacy investigational drug, and eletriptan, a widely prescribed second-generation triptan. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and eletriptan has been characterized through various assays, primarily focusing on their binding affinity (Ki) and functional activity (Emax or EC50) at the human 5-HT1B and 5-HT1D receptors. The data summarized in the table below highlights the comparative potency of these two compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (Emax) | Functional Potency (EC50, nM) |
| This compound | 5-HT1B | 0.079–0.40[1] | 94%[1] | Not explicitly stated |
| 5-HT1D | 0.063–0.50[1] | 97%[1] | Not explicitly stated | |
| 5-HT2A | Not explicitly stated | Not explicitly stated | 7.9[1] | |
| Eletriptan | 5-HT1B | 0.92 | Not explicitly stated | Not explicitly stated |
| 5-HT1D | 3.14 | Not explicitly stated | Not explicitly stated | |
| 5-HT2A | Not explicitly stated | Not explicitly stated | 851 |
Key Observations:
-
This compound exhibits a notably higher binding affinity for both 5-HT1B and 5-HT1D receptors, with Ki values in the sub-nanomolar range, suggesting a more potent interaction with the target receptors compared to eletriptan.
-
This compound is characterized as a high-efficacy, near-full agonist at both 5-HT1B and 5-HT1D receptors, with maximal efficacy (Emax) values of 94% and 97%, respectively.
-
Both compounds show activity at the 5-HT2A receptor, but Donitriptan is significantly more potent at this off-target receptor than eletriptan, as indicated by their respective EC50 values.
Experimental Protocols
The determination of the in vitro potency of this compound and eletriptan involves standardized pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells (or other suitable host cells) are transfected with the human gene encoding for the 5-HT1B or 5-HT1D receptor subtype.
-
Cells are cultured and harvested at optimal confluency.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]eletriptan or [3H]sumatriptan) with known high affinity for the receptor is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or eletriptan) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Formation or GTPγS Binding)
Functional assays measure the biological response elicited by the binding of an agonist to its receptor, thereby determining its efficacy (Emax) and potency (EC50).
-
Cell Culture:
-
Cells expressing the human 5-HT1B or 5-HT1D receptor are cultured in appropriate media.
-
-
Agonist Stimulation:
-
For cAMP assays, cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels. Donitriptan was shown to potently inhibit forskolin-induced cAMP formation.
-
Cells are then incubated with varying concentrations of the agonist (this compound or eletriptan).
-
-
Measurement of Second Messenger Levels or G-protein Activation:
-
cAMP Assay: The intracellular concentration of cAMP is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay. A decrease in cAMP levels upon agonist stimulation is indicative of Gi/o protein coupling.
-
GTPγS Binding Assay: In this assay, the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured. Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is quantified by scintillation counting. Donitriptan enhanced specific GTPγS binding to a greater extent than tryptamine derivatives.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the response (e.g., % inhibition of cAMP formation or % stimulation of GTPγS binding) against the logarithm of the agonist concentration.
-
Non-linear regression analysis of the dose-response curves yields the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response produced by the agonist).
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental Workflow for In Vitro Potency.
Caption: 5-HT1B/1D Receptor Signaling Pathway.
References
Comparative Analysis of Donitriptan Mesylate and New Generation Migraine Therapies
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the research compound Donitriptan mesylate and the new generation of migraine therapies, specifically focusing on Calcitonin Gene-Related Peptide (CGRP) antagonists. The comparison is based on available preclinical data and established mechanisms of action to inform future research and development in headache disorders.
Introduction to Migraine Therapeutics Evolution
For decades, the mainstay of acute migraine treatment has been the triptan class of drugs, which are serotonin 5-HT1B/1D receptor agonists. This compound, a potent and selective 5-HT1B/1D agonist, represents a compound from this therapeutic class. While effective, triptans are associated with vasoconstrictive effects, limiting their use in patients with cardiovascular conditions. This limitation spurred the development of new-generation migraine therapies that target the CGRP pathway, a key mechanism in migraine pathophysiology, without causing vasoconstriction. This guide benchmarks the pharmacological profile of this compound against these novel therapies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Donitriptan and new-generation therapies lies in their molecular targets. Donitriptan continues the therapeutic strategy of targeting serotonin receptors, while CGRP antagonists represent a paradigm shift.
-
This compound: As a 5-HT1B/1D receptor agonist, Donitriptan is designed to mimic the action of serotonin at these specific receptor subtypes. Activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction. Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, including CGRP.
-
New Generation CGRP Antagonists: This class includes monoclonal antibodies (e.g., eptinezumab, fremanezumab, galcanezumab) and small molecule antagonists known as gepants (e.g., ubrogepant, rimegepant). Instead of causing vasoconstriction, they directly block the CGRP pathway. They either bind to the CGRP ligand itself or its receptor, preventing the downstream signaling that leads to vasodilation and pain transmission, which are hallmark events in a migraine attack.
Caption: Distinct mechanisms of Donitriptan (a 5-HT1B/1D agonist) and CGRP antagonists in migraine.
Preclinical Data Comparison: Receptor Binding Affinity
A key indicator of a drug's potency is its binding affinity (Ki) to its target receptor. Lower Ki values indicate higher affinity. The following tables summarize the available preclinical binding data for this compound and representative data for a new-generation CGRP antagonist.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|
| 5-HT1B | 4.4 | |
| 5-HT1D | 2.5 | |
| 5-HT1A | > 10,000 | |
| 5-HT2A | > 10,000 | |
| Adrenergic α1 | > 10,000 |
| Dopamine D2 | > 10,000 | |
Data demonstrates high affinity and selectivity for the target 5-HT1B/1D receptors.
Table 2: Representative Binding Affinity of a Gepant (CGRP Antagonist)
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| CGRP Receptor | 0.5 - 5.0 |
| Other Receptors | > 10,000 |
Representative data for gepants typically show high, sub-nanomolar to low single-digit nanomolar affinity for the CGRP receptor with high selectivity.
Comparative Experimental Protocols
The evaluation of anti-migraine compounds relies on standardized preclinical assays. Below are the methodologies that would be used to derive the data presented above and to assess functional activity.
This in vitro assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Donitriptan) for target receptors (e.g., 5-HT1B/1D) and off-target receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., 5-HT1B) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind the receptor (e.g., [3H]-GR125743 for 5-HT1B/1D) is incubated with the prepared cell membranes.
-
Competitive Binding: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (Donitriptan). The test compound competes with the radioligand for binding to the receptor.
-
Separation & Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound. The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a competitive radioligand receptor binding assay.
This animal model assesses the functional effect of a compound on a key event in migraine pathophysiology.
Objective: To evaluate the ability of a test compound to inhibit neurogenically mediated plasma protein extravasation in the dura mater of an anesthetized rodent.
Methodology:
-
Animal Preparation: Anesthetized rats or guinea pigs are surgically prepared for cannulation of the femoral vein (for drug administration) and trachea (for ventilation).
-
Trigeminal Ganglion Stimulation: An electrode is stereotactically placed in the trigeminal ganglion. Electrical stimulation of the ganglion mimics the activation of the trigeminal system that occurs during a migraine.
-
Tracer Injection: A fluorescently labeled tracer (e.g., FITC-albumin) is injected intravenously.
-
Drug Administration: The test compound (Donitriptan or a CGRP antagonist) or vehicle is administered intravenously a few minutes before the trigeminal stimulation.
-
Stimulation & Sample Collection: The trigeminal ganglion is stimulated, causing the release of CGRP and subsequent plasma protein extravasation into the dural tissue. After a set time, the animal is euthanized, and the dura mater is carefully removed.
-
Quantification: The amount of the fluorescent tracer that has extravasated into the dura is quantified using a fluorometer.
-
Data Analysis: The percentage inhibition of plasma extravasation by the drug-treated group is calculated relative to the vehicle-treated control group. A potent anti-migraine compound is expected to significantly reduce extravasation. Donitriptan was shown to inhibit this process, confirming its functional activity at presynaptic 5-HT1D receptors.
Conclusion for the Research Professional
This compound is a potent and selective 5-HT1B/1D agonist, consistent with the classic triptan mechanism of action. Its high affinity for these receptors, as demonstrated through preclinical binding assays, and its functional activity in animal models of migraine, underscore its potential efficacy.
However, the field of migraine therapeutics has evolved. The development of CGRP antagonists, which do not have the vasoconstrictor properties associated with 5-HT1B receptor activation, represents a significant advancement in safety and tolerability, particularly for patients with cardiovascular risk factors. While Donitriptan acts presynaptically to inhibit CGRP release, the new generation of therapies directly antagonizes the CGRP pathway itself, offering a more targeted, non-vasoconstrictive approach.
For researchers, Donitriptan serves as an important benchmark for a highly optimized serotonergic agonist. Future drug development will likely continue to focus on novel, non-vasoactive targets like the CGRP pathway, with the ultimate goal of providing safer and more effective therapies for all migraine sufferers.
A Comparative In Vitro Analysis of Donitriptan Mesylate for Migraine Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Donitriptan Mesylate Compared to Other Serotonin Receptor Agonists.
This guide provides a comprehensive comparison of the in vitro pharmacological properties of this compound, a potent serotonin 5-HT1B/1D receptor agonist, with a selection of commercially available triptans used in migraine therapy. The data presented is collated from various published studies to facilitate a thorough evaluation for research and drug development purposes.
Comparative Analysis of In Vitro Activity
The following table summarizes the key in vitro parameters for this compound and other triptans at human 5-HT1B and 5-HT1D receptors. These values, including binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax), are crucial indicators of a compound's interaction with its target receptors.
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1B EC50 (nM) | 5-HT1D EC50 (nM) | 5-HT1B Emax (%) | 5-HT1D Emax (%) |
| Donitriptan | 0.079–0.40 [1] | 0.063–0.50 [1] | - | - | 94 [1] | 97 [1] |
| Sumatriptan | 27[2] | 17 | 140 | 8.3 | - | - |
| Zolmitriptan | 5.01 | 0.63 | - | - | - | - |
| Naratriptan | - | - | - | - | - | - |
| Rizatriptan | - | - | - | - | - | - |
| Eletriptan | - | - | - | - | - | - |
| Frovatriptan | - | - | - | - | - | - |
| Almotriptan | - | - | - | - | - | - |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assays
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and other triptans for the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]-GR125743 or [3H]-Sumatriptan).
-
Test compounds (this compound and other triptans).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM 5-HT).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
This assay determines the functional effect of a compound on the second messenger cyclic adenosine monophosphate (cAMP), which is modulated by G-protein coupled receptors.
Objective: To measure the agonist or antagonist activity of this compound and other triptans on 5-HT1B and 5-HT1D receptor-mediated cAMP signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors.
-
Assay medium (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
Add serial dilutions of the test compounds to the wells.
-
For antagonist testing, pre-incubate with the antagonist before adding an agonist.
-
Stimulate the cells with forskolin (for Gi-coupled receptors like 5-HT1B/1D, forskolin is used to induce a measurable cAMP level that can then be inhibited by the agonist).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
GTPγS Binding Assays
This functional assay measures the activation of G-proteins, an early event in the GPCR signaling cascade.
Objective: To determine the ability of this compound and other triptans to stimulate G-protein activation via 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and the test compound or buffer.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Donitriptan-mediated 5-HT1B/1D receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP functional assay.
References
Donitriptan Mesylate: A Comparative Analysis of its Impact on Trigeminal Nerve Activation
For Researchers, Scientists, and Drug Development Professionals
Donitriptan mesylate (formerly known as F-11356) is a potent and high-efficacy serotonin 5-HT1B/1D receptor agonist that was under development for the acute treatment of migraine.[1][2] Although its clinical development was discontinued after Phase II trials, preclinical data suggest a strong potential for inhibiting trigeminal nerve activation, a key mechanism in migraine pathophysiology.[2][3] This guide provides a comparative analysis of Donitriptan's effects on the trigeminal nerve, contextualized with data from established triptans and an overview of the experimental methodologies used in such evaluations.
Mechanism of Action: Triptans and the Trigeminal Nerve
Migraine pain is largely attributed to the activation of the trigeminovascular system.[4] Triptans exert their therapeutic effect by binding to 5-HT1B and 5-HT1D receptors on trigeminal nerve endings. This binding inhibits the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which is a potent vasodilator and pain signaling molecule. The inhibition of CGRP release leads to vasoconstriction of cranial blood vessels and a reduction in neurogenic inflammation and pain signal transmission.
Preclinical Efficacy of Donitriptan
While extensive comparative data for Donitriptan is limited due to its discontinued development, available preclinical studies highlight its potent activity. A key study demonstrated that Donitriptan possesses a higher intrinsic activity and potency compared to other triptans like sumatriptan, naratriptan, and zolmitriptan in various in vitro and in vivo models.
Receptor Binding Affinity and Efficacy
The following table summarizes the receptor binding affinity (Ki) and maximal efficacy (Emax) of Donitriptan at human 5-HT1B and 5-HT1D receptors.
| Compound | 5-HT1B Ki (nM) | 5-HT1B Emax (%) | 5-HT1D Ki (nM) | 5-HT1D Emax (%) |
| Donitriptan | 0.079–0.40 | 94 | 0.063–0.50 | 97 |
| Sumatriptan | ~5-10 | Partial Agonist | ~10-16 | Partial Agonist |
| Zolmitriptan | ~2-5 | Partial Agonist | ~3-8 | Partial Agonist |
| Naratriptan | ~5-10 | Partial Agonist | ~8-12 | Partial Agonist |
Note: Data for Sumatriptan, Zolmitriptan, and Naratriptan are representative values from various sources for comparative context, as direct head-to-head studies with Donitriptan are not publicly available. Donitriptan data is from reference.
In Vitro and In Vivo Models
Preclinical evaluation of Donitriptan also involved functional assays. In guinea pig isolated trigeminal ganglion neurons, Donitriptan produced more potent and larger increases in hyperpolarizing Ca2+-dependent K+ current than sumatriptan, indicating a greater inhibitory effect on neuronal excitability. Furthermore, in vivo studies in anesthetized pigs showed that Donitriptan induced more potent and longer-lasting carotid vasoconstrictor responses compared to other triptans.
Comparative Efficacy of Triptans in Preclinical Models
To provide a broader context for Donitriptan's potential efficacy, the following table summarizes typical results for other triptans in key preclinical models of trigeminal nerve activation.
| Triptan | Model | Endpoint | Result |
| Sumatriptan | Electrical Stimulation of Trigeminal Ganglion (Rat) | Inhibition of Dural Plasma Extravasation | ID50 of 30 µg/kg |
| Rizatriptan | Electrical Stimulation of Trigeminal Ganglion (Rat) | Inhibition of Dural Vasodilation | Significant reduction at 100 µg/kg |
| Sumatriptan | Cultured Trigeminal Neurons | Inhibition of K+-stimulated CGRP release | Dose-dependent inhibition |
| Rizatriptan | Cultured Trigeminal Neurons | Inhibition of K+-stimulated CGRP release | Significant repression of CGRP increase |
Experimental Protocols
The evaluation of compounds like Donitriptan for their effect on trigeminal nerve activation typically involves the following key experimental protocols:
In Vitro CGRP Release Assay
Objective: To measure the ability of a compound to inhibit the release of CGRP from cultured trigeminal neurons.
Methodology:
-
Cell Culture: Trigeminal ganglia are dissected from neonatal rats and cultured.
-
Stimulation: Neurons are stimulated to release CGRP using agents like high potassium chloride (KCl) or capsaicin.
-
Treatment: Cells are pre-incubated with the test compound (e.g., Donitriptan) at various concentrations.
-
Quantification: The amount of CGRP released into the culture medium is quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Analysis: The inhibitory effect of the compound is determined by comparing CGRP levels in treated versus untreated stimulated cells.
In Vivo Dural Plasma Extravasation Model
Objective: To assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key feature of migraine.
Methodology:
-
Animal Model: Anesthetized rats or guinea pigs are used.
-
Tracer Injection: A fluorescent or radioactive tracer (e.g., Evans blue or 125I-albumin) is injected intravenously.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic plasma extravasation.
-
Treatment: The test compound is administered before or after the stimulation.
-
Quantification: After a set period, the dura mater is removed, and the amount of extravasated tracer is quantified.
-
Analysis: The reduction in plasma extravasation in treated animals is compared to a control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating triptans.
Conclusion
This compound demonstrated significant promise as a potent, high-efficacy 5-HT1B/1D receptor agonist in preclinical studies. The available data suggests it would have been a powerful inhibitor of trigeminal nerve activation, potentially offering improved therapeutic benefits over existing triptans. While the discontinuation of its development limits the availability of direct comparative data, the foundational understanding of its mechanism and the established protocols for evaluating such compounds provide a clear framework for assessing its potential role in migraine therapy. Further research into high-efficacy 5-HT1B/1D agonists may yet build upon the insights gained from the investigation of Donitriptan.
References
Off-Target Binding Profile of Donitriptan Mesylate: A Comparative Analysis with Other Triptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of Donitriptan mesylate against other commonly used triptans: sumatriptan, zolmitriptan, and rizatriptan. The following sections present quantitative data on receptor binding affinities, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Receptor Binding Profiles
This compound, like other triptans, is a potent agonist at the serotonin 5-HT1B and 5-HT1D receptors, which is the primary mechanism for its anti-migraine effects. However, its off-target profile reveals a notable distinction. A key differentiating factor for Donitriptan is its significant agonist activity at the 5-HT2A receptor, a characteristic not prominent in the other triptans compared here.[1]
The following tables summarize the binding affinities (Ki) of this compound and other triptans for a range of serotonin (5-HT) receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Triptans at 5-HT1 Receptor Subtypes
| Receptor | Donitriptan | Sumatriptan | Zolmitriptan | Rizatriptan |
| 5-HT1A | - | - | Moderate Affinity | Weak Affinity |
| 5-HT1B | 0.079–0.40[1] | - | 5.01 | - |
| 5-HT1D | 0.063–0.50[1] | - | 0.63 | - |
| 5-HT1F | - | - | 63.09 | - |
Data for Sumatriptan and Rizatriptan at these specific receptor subtypes with corresponding Ki values were not available in the searched literature. Some sources indicate weak affinity of rizatriptan for 5-HT1A, 5-HT1E, and 5-HT1F receptors.
Table 2: Comparative pKi Values of Triptans at Various 5-HT Receptors
| Receptor | Donitriptan | Sumatriptan | Zolmitriptan | Rizatriptan |
| 5-HT1B | - | - | - | 8 |
| 5-HT1D | - | - | - | 8.4 |
| 5-HT1F | - | - | - | 6.6 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 3: Functional Activity (EC50, nM) of this compound
| Receptor | EC50 (nM) |
| 5-HT2A | 7.9 |
This table highlights the potent functional activity of Donitriptan at the 5-HT2A receptor.
While comprehensive quantitative data for a broad off-target panel was not consistently available across all compared triptans in the public domain, qualitative statements indicate that rizatriptan and zolmitriptan have weak or no significant activity at 5-HT2, 5-HT3, alpha- and beta-adrenergic, dopaminergic, histaminergic, and muscarinic receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the receptor binding and functional activity of triptans.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., Donitriptan) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Materials:
-
Cell membranes prepared from cells expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-serotonin).
-
Test compounds (Donitriptan, Sumatriptan, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand competition binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. Agonist binding to a Gi/o-coupled receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist.
Materials:
-
Cell membranes expressing the target GPCR.
-
[35S]GTPγS.
-
GDP.
-
Test agonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test agonist.
-
Initiation: The reaction is initiated by the addition of [35S]GTPγS and GDP.
-
Incubation: The mixture is incubated to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.
-
Data Analysis: The concentration-response curve for the agonist is plotted to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
Workflow of a GTPγS binding assay for GPCR functional activity.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, through Gs or Gi-coupled receptors.
Objective: To determine if a ligand is an agonist or antagonist and to quantify its potency and efficacy in modulating cAMP levels.
Materials:
-
Whole cells expressing the target Gs or Gi-coupled receptor.
-
Test compounds (agonist or antagonist).
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell lysis buffer.
-
Plate reader compatible with the detection kit.
Procedure for a Gi-coupled Receptor (e.g., 5-HT1B/1D):
-
Cell Seeding: Cells are seeded into microplates and cultured.
-
Compound Addition: Cells are pre-incubated with varying concentrations of the test agonist.
-
Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit. An agonist at a Gi-coupled receptor will inhibit forskolin-stimulated cAMP production.
-
Data Analysis: A concentration-response curve is generated to determine the IC50 (for agonists) or Kb (for antagonists) values.
Signaling pathway and workflow for a cAMP assay with a Gi-coupled receptor.
Signaling Pathways
Primary Triptan Signaling Pathway (5-HT1B/1D Receptors)
Triptans exert their therapeutic effect primarily through agonism of 5-HT1B and 5-HT1D receptors, which are Gi/o-coupled. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is believed to cause vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain.
Primary signaling pathway of triptans via 5-HT1B/1D receptors.
Donitriptan Off-Target Signaling Pathway (5-HT2A Receptor)
A distinguishing feature of Donitriptan is its potent agonism at the 5-HT2A receptor. This receptor is coupled to the Gq/G11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The clinical implications of this off-target activity require further investigation.
Off-target signaling of Donitriptan via the 5-HT2A receptor.
References
Safety Operating Guide
Navigating the Disposal of Donitriptan Mesylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Donitriptan mesylate, a toxic chemical that requires careful handling.
Donitriptan, regardless of its salt form (mesylate or hydrochloride), is classified as a toxic substance. The Safety Data Sheet (SDS) for Donitriptan hydrochloride indicates that it is toxic if swallowed, and harmful in contact with skin or if inhaled[1]. Therefore, stringent disposal protocols must be followed to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, impervious protective clothing, and gloves[2]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1][3].
Step-by-Step Disposal Protocol
This compound must not be disposed of with household garbage or discharged into the sewage system[1]. The following steps outline the recommended procedure for its disposal:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated, clearly labeled, and sealed waste container.
-
The container should be appropriate for toxic chemical waste and stored in a secure, designated area away from incompatible materials.
-
-
Waste Manifesting:
-
Accurately document the contents of the waste container on a hazardous waste tag or manifest as required by your institution and local regulations. Include the chemical name (this compound) and any known hazards.
-
-
Engage a Licensed Waste Disposal Vendor:
-
The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.
-
Provide the vendor with the complete SDS and any other relevant information regarding the waste.
-
-
Packaging for Transport:
-
Package the waste container for transport according to the vendor's instructions and in compliance with all applicable transportation regulations. Donitriptan hydrochloride is classified under UN number 2811 for transport, indicating it is a toxic solid.
-
Decontamination of Labware and Surfaces
Any laboratory equipment or surfaces that come into contact with this compound must be thoroughly decontaminated.
-
Gross Decontamination:
-
Carefully wipe down surfaces and equipment with an appropriate solvent (e.g., methanol or ethanol) and absorbent pads.
-
Collect all cleaning materials as hazardous waste.
-
-
Washing:
-
Wash the decontaminated items with soap and water.
-
The initial rinseate from this washing should also be collected as hazardous waste.
-
Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For any significant spill, evacuate the area and follow your institution's emergency spill response procedures.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Donitriptan, based on the available Safety Data Sheet for the hydrochloride salt.
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Alternative Disposal Considerations
For laboratories that are not equipped to handle hazardous waste internally, participation in community-based drug take-back programs may be an option for certain research-related pharmaceutical waste, where regulations permit. However, for bulk quantities or routine laboratory waste streams, a licensed disposal vendor is the appropriate and compliant choice.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Donitriptan mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Donitriptan mesylate, a potent research compound. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Occupational Exposure Limits
This compound is classified as a hazardous substance. Based on the Safety Data Sheet (SDS) for the structurally related compound Donitriptan hydrochloride, it is considered toxic if swallowed, harmful in contact with skin or if inhaled, and can cause skin and eye irritation.[1]
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data for the related triptan compound, Zolmitriptan, can be used as a conservative surrogate for risk assessment and control planning.
| Compound | 8-Hour Time-Weighted Average (TWA) | 15-Minute Short-Term Exposure Limit (STEL) |
| Zolmitriptan (surrogate) | 0.01 mg/m³[1] | 0.1 mg/m³[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or solution). The following table outlines the recommended PPE. Due to the lack of specific chemical resistance data for this compound, a cautious approach of double gloving with frequent changes is advised.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area. Gloves should be changed at least every 30-60 minutes or immediately if contamination is suspected.[2] While nitrile gloves offer broad chemical resistance, their effectiveness against specific compounds can vary.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield | Provides a barrier against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Required when handling the powder form of this compound or when there is a risk of aerosol generation. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Foot Protection | Disposable shoe covers | To be worn in designated handling areas to prevent the spread of contamination. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Hazardous Pharmaceutical Waste: All unused this compound, grossly contaminated PPE (e.g., saturated gloves or gowns), and any materials used for spill cleanup must be segregated into clearly labeled, sealed, and puncture-resistant hazardous waste containers. These containers are typically black.
-
Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials and routinely used PPE, should also be disposed of in designated hazardous waste containers.
Disposal Method:
-
All waste contaminated with this compound must be disposed of as hazardous pharmaceutical waste.
-
The primary recommended method of disposal is incineration by a licensed hazardous waste management facility.
-
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Spill Management Protocol:
In the event of a spill, the area should be immediately secured. Personnel should don appropriate PPE, including respiratory protection, before proceeding with cleanup. The spill should be covered with an absorbent material, and the resulting waste disposed of as hazardous pharmaceutical waste. The area should then be thoroughly decontaminated.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
